N-Biotinyl-5-methoxytryptamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-28-14-6-7-16-15(10-14)13(11-23-16)8-9-22-19(26)5-3-2-4-18-20-17(12-29-18)24-21(27)25-20/h6-7,10-11,17-18,20,23H,2-5,8-9,12H2,1H3,(H,22,26)(H2,24,25,27)/t17-,18-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIAKHTGHVRKZ-QWFCFKBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of N-Biotinyl-5-methoxytryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Biotinyl-5-methoxytryptamine. This biotinylated derivative of the neuroactive compound 5-methoxytryptamine (B125070) is a valuable molecular probe for studying the serotonin (B10506) system, including receptor binding, localization, and signaling pathways. This document outlines a detailed synthetic protocol, methods for characterization, and a summary of the relevant biological context for its application in neuroscience and drug discovery.
Introduction
5-Methoxytryptamine (5-MT), a derivative of serotonin, is a naturally occurring compound that exhibits high affinity for various serotonin (5-HT) receptors.[1][2] Its role as a potent agonist at several 5-HT receptor subtypes makes it a significant molecule in neuropharmacological research.[1] Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a widely used technique in molecular biology for labeling and detection. The high-affinity interaction between biotin and streptavidin/avidin allows for the sensitive and specific detection and isolation of biotinylated molecules and their binding partners.
This compound is designed as a chemical probe to leverage the pharmacological properties of 5-MT and the detection capabilities of the biotin-streptavidin system. This allows for the investigation of 5-HT receptor distribution, trafficking, and interaction with other proteins. This guide details a feasible synthetic route and the expected analytical characterization of the final compound.
Synthesis of this compound
The synthesis of this compound is achieved through the acylation of the primary amine of 5-methoxytryptamine with an activated biotin derivative. A common and effective method involves the use of a biotin N-hydroxysuccinimide (NHS) ester, which reacts efficiently with the primary amine under mild conditions to form a stable amide bond.
Proposed Synthetic Scheme
Caption: Synthetic scheme for this compound.
Experimental Protocol
Materials:
-
5-Methoxytryptamine (CAS: 608-07-1)
-
Biotin N-hydroxysuccinimide ester (Biotin-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-methoxytryptamine (1 equivalent) in anhydrous DMF. To this solution, add triethylamine or DIPEA (1.2 equivalents) to act as a base.
-
Addition of Biotin-NHS: In a separate container, dissolve Biotin-NHS (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the 5-methoxytryptamine solution at room temperature with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane (B109758):methanol (B129727), 9:1 v/v).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.
Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques. Below are the expected characterization data based on the structures of the starting materials.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a crucial technique to confirm the molecular weight of the synthesized compound.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| 5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.1106 | 191.1179 |
| Biotin | C₁₀H₁₆N₂O₃S | 244.0882 | 245.0955 |
| This compound | C₂₁H₂₈N₄O₄S | 448.1831 | 449.1904 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule. The following tables summarize the known chemical shifts for the starting materials and the expected shifts for the product.
¹H NMR Data (Expected for this compound in a suitable deuterated solvent like DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Indole N-H | ~10.8 | s |
| Indole ring protons | 6.7 - 7.5 | m |
| Methoxy (-OCH₃) protons | ~3.8 | s |
| Ethyl chain protons (-CH₂CH₂-) | 2.8 - 3.4 | m |
| Biotin amide N-H protons | ~6.3, ~6.4 | s |
| Biotin ureido protons | ~4.1, ~4.3 | m |
| Biotin valeric acid chain protons | 1.2 - 2.8 | m |
¹³C NMR Data (Expected for this compound in a suitable deuterated solvent like DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Biotin carbonyl (amide) | ~172 |
| Biotin carbonyl (ureido) | ~162 |
| Indole ring carbons | 100 - 153 |
| Methoxy (-OCH₃) carbon | ~55 |
| Biotin carbons | 25 - 61 |
| Ethyl chain carbons | ~25, ~40 |
Biological Activity and Signaling Pathway
This compound is expected to retain the pharmacological activity of its parent compound, 5-methoxytryptamine, which is a potent agonist at several serotonin receptors, particularly the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes.[1] Many of these are G-protein coupled receptors (GPCRs). The biotin tag allows for the study of these receptor-ligand interactions.
Proposed Experimental Workflow for Receptor Binding Studies
Caption: Workflow for studying receptor binding.
General Serotonin Receptor Signaling Pathway (Gq-coupled)
Many serotonin receptors, such as the 5-HT₂ subfamily, are coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: A generalized Gq-coupled 5-HT receptor signaling pathway.
Conclusion
This compound is a valuable tool for researchers in neuroscience and pharmacology. The synthetic protocol provided in this guide is based on well-established chemical principles and should be readily adaptable in a standard laboratory setting. The characterization data provided will aid in the confirmation of the synthesized product. The use of this biotinylated probe in conjunction with modern analytical techniques will facilitate a deeper understanding of the serotonin system and aid in the development of novel therapeutics targeting this important neurotransmitter system.
References
N-Biotinyl-5-methoxytryptamine: A Technical Guide to its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-5-methoxytryptamine is a fascinating molecule that merges the structural features of biotin (B1667282), an essential B vitamin, with 5-methoxytryptamine (B125070), a close structural analog of the neurohormone melatonin (B1676174). This unique combination suggests a range of potential biological activities and applications in biochemical research. As a biotinylated derivative, this compound can serve as a valuable tool for probing and isolating potential cellular targets of 5-methoxytryptamine and, by extension, melatonin. The biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, enabling a variety of detection and purification techniques.
This technical guide provides a comprehensive overview of the hypothesized biological activities of this compound, drawing parallels with the well-established functions of melatonin and its analogs. It also outlines detailed experimental protocols to facilitate further investigation into its pharmacological profile and offers visualizations of potential signaling pathways and experimental workflows.
Hypothesized Biological Activities and Data Presentation
Given its structural similarity to melatonin, this compound is predicted to interact with melatonin receptors, namely MT1 and MT2. These G protein-coupled receptors are implicated in a myriad of physiological processes, including the regulation of circadian rhythms, antioxidant defense, and cell proliferation.[1][2] The biological effects of melatonin are diverse, ranging from antioxidant and immunomodulatory properties to anti-proliferative and pro-apoptotic signals in cancer cells.[3] Consequently, this compound may exhibit similar activities.
The following table summarizes the potential biological activities of this compound and the key quantitative parameters for their assessment.
| Potential Biological Activity | Potential Target | Key Quantitative Parameters | Significance |
| Melatonin Receptor Binding | MT1 and MT2 Receptors | Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration) | Determines the affinity and selectivity of the compound for melatonin receptors. |
| Receptor-Mediated Signaling | Gαi/o, Gαq/11 subunits | EC50 (Half-maximal Effective Concentration), Emax (Maximum Effect) | Characterizes the functional activity of the compound as an agonist or antagonist. |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | ORAC (Oxygen Radical Absorbance Capacity) Value, EC50 in cellular antioxidant assays | Measures the capacity to neutralize free radicals and protect cells from oxidative stress. |
| Anti-proliferative Effects | Cancer Cell Lines (e.g., melanoma, breast cancer) | GI50 (Half-maximal Growth Inhibition), IC50 for viability reduction | Evaluates the potential of the compound to inhibit cancer cell growth.[3] |
| Pro-apoptotic Activity | Cancer Cell Lines | Percentage of apoptotic cells, Caspase-3/7 activity levels | Assesses the ability of the compound to induce programmed cell death in cancer cells.[3] |
Experimental Protocols
The following provides a detailed methodology for a key experiment to characterize the interaction of this compound with melatonin receptors.
Melatonin Receptor Radioligand Binding Assay
This protocol is adapted from methodologies used for other melatonin analogs and is designed to determine the binding affinity of this compound for MT1 and MT2 receptors.[2]
Objective: To determine the inhibition constant (Ki) of this compound for the MT1 and MT2 melatonin receptors.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
2-[¹²⁵I]-iodomelatonin (Radioligand).
-
This compound (Test Compound).
-
Melatonin (Reference Compound).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing either MT1 or MT2 receptors on ice. Homogenize the membranes in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding Buffer.
-
A fixed concentration of 2-[¹²⁵I]-iodomelatonin (e.g., at its Kd concentration).
-
Increasing concentrations of this compound (e.g., from 1 pM to 100 µM).
-
For non-specific binding control wells, add a high concentration of unlabeled melatonin (e.g., 10 µM).
-
For total binding control wells, add only the radioligand and buffer.
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway for this compound and a typical experimental workflow for its characterization.
References
An In-depth Technical Guide on the Core Mechanism of Action of N-Biotinyl-5-methoxytryptamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the inferred mechanism of action of N-Biotinyl-5-methoxytryptamine. Due to the limited direct research on this specific biotinylated compound, this document extrapolates its function based on the well-established pharmacology of its parent compound, 5-methoxytryptamine (B125070) (5-MT), and the common utility of biotinylation in molecular probing. It is hypothesized that this compound functions as a high-affinity probe for serotonin (B10506) receptors, particularly the 5-HT2 receptor family, rather than as a therapeutic agent itself. This guide details the serotonergic activity of 5-MT, presents relevant quantitative data, outlines applicable experimental protocols, and visualizes key pathways and workflows to support its potential application in research and drug discovery.
Introduction: The Role of Biotinylated Probes in Pharmacology
Biotinylation is a crucial technique in modern pharmacology and molecular biology, involving the covalent attachment of a biotin (B1667282) molecule to a compound of interest. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly specific and sensitive detection and isolation of target molecules.[1] Biotinylated ligands, such as the theoretical this compound, are designed as molecular probes to study receptor-ligand interactions, quantify binding events, and visualize receptor distribution in various experimental setups.[1][2]
Core Mechanism of Action: Extrapolation from 5-Methoxytryptamine (5-MT)
The pharmacological activity of this compound is predicted to be primarily dictated by the 5-methoxytryptamine moiety. 5-MT is a naturally occurring tryptamine (B22526) derivative, structurally related to serotonin and melatonin (B1676174), and is found in low levels in the pineal gland.[3]
Primary Target: Serotonin Receptors
5-MT is a potent and non-selective agonist for several serotonin (5-HT) receptors, with particularly high efficacy at the 5-HT2 receptor family.[3] Serotonin receptors are a group of G protein-coupled receptors (with the exception of 5-HT3) that mediate a wide range of physiological and neurological processes, including mood, cognition, and sleep.[4] The N-benzyl substitution on similar tryptamines has been shown to increase affinity for 5-HT2 receptors, suggesting the N-biotinyl group may similarly influence binding.[5]
Signaling Pathways
The activation of 5-HT2A receptors, a key target of 5-MT, initiates an intracellular signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Melatonin Receptor Interaction
In contrast to its structural relative, melatonin (N-acetyl-5-methoxytryptamine), 5-MT has no direct affinity for melatonin receptors.[3] However, 5-MT can be endogenously converted to melatonin, which then acts as a melatonin receptor agonist.[3] It is unlikely that the N-biotinyl group would facilitate this conversion.
Other Potential Actions
5-MT also exhibits antioxidant properties and can interact with DNA.[6] A recent study demonstrated that 5-MT has cholinesterase inhibitory activity.[6]
Quantitative Data for 5-Methoxytryptamine
The following tables summarize the known quantitative data for the parent compound, 5-methoxytryptamine. This data provides a baseline for the expected binding affinities and functional potencies of a biotinylated derivative.
Table 1: Receptor Binding Affinities and Functional Potencies of 5-Methoxytryptamine
| Receptor/Target | Assay Type | Value | Species | Reference |
| 5-HT2A | EC50 | 0.503 nM | Human | [3] |
| 5-HT2B | Selectivity vs 5-HT2A | 25-fold higher | - | [3] |
| 5-HT2C | Selectivity vs 5-HT2A | 400-fold higher | - | [3] |
Table 2: Cholinesterase Inhibition by 5-Methoxytryptamine
| Enzyme | IC50 Value (µM) | Reference |
| Acetylcholinesterase (AChE) | 17.48 ± 0.0785 | [6] |
| Butyrylcholinesterase (BChE) | 22.48 ± 1.58 | [6] |
Experimental Protocols
The following protocols are standard methods used to characterize ligands for serotonin receptors and would be appropriate for investigating the mechanism of action of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human 5-HT receptor of interest (e.g., HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki (inhibitory constant).
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT2A.
-
Cell Preparation:
-
Plate cells expressing the 5-HT2A receptor in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Measurement:
-
Add varying concentrations of the agonist (this compound) to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the increase in fluorescence, which corresponds to the increase in intracellular calcium.
-
Plot the dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Biosynthesis of the Parent Compound: 5-Methoxytryptamine
5-MT can be synthesized in the body through two primary pathways, both originating from serotonin.
An alternative pathway for melatonin synthesis involves the O-methylation of serotonin to 5-MT, followed by N-acetylation to melatonin.[7][8]
Conclusion
While direct experimental data on this compound is not currently available in the public domain, its mechanism of action can be confidently inferred. It is proposed to act as a high-affinity agonist at serotonin receptors, mirroring the pharmacology of 5-methoxytryptamine, with the biotin moiety serving as a powerful tool for detection and isolation in research settings. This guide provides the foundational knowledge, quantitative data of the parent compound, and experimental frameworks necessary for researchers to synthesize and utilize this compound as a specific probe to further elucidate the complex roles of the serotonergic system in health and disease.
References
- 1. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 2. Development of molecular probes for the human 5-HT(6) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 4. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 5. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vivo Stability of N-Biotinyl-5-methoxytryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted in vivo stability of N-Biotinyl-5-methoxytryptamine. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the known metabolic pathways of its constituent parts: 5-methoxytryptamine (B125070) (5-MT) and biotin (B1667282). By examining the pharmacokinetics of structurally related compounds, such as melatonin (B1676174) and other psychoactive tryptamines, we can infer the likely metabolic fate and stability of this compound. This guide also outlines detailed hypothetical experimental protocols for the future assessment of its in vivo stability and presents visual diagrams of predicted metabolic pathways and experimental workflows.
Introduction
This compound is a molecule of interest for researchers utilizing biotin-streptavidin technology for the detection, imaging, and targeting of cellular components. 5-methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative related to serotonin (B10506) and melatonin[1][2]. The addition of a biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, a principle widely used in various biological assays[3]. Understanding the in vivo stability of this biotinylated compound is critical for its application in living organisms, as its metabolic fate will directly impact its efficacy, distribution, and potential toxicity. This guide aims to provide a predictive analysis of its stability based on the known metabolism of its parent compounds.
Predicted Metabolic Pathways
The in vivo stability of this compound is expected to be influenced by the metabolism of the 5-methoxytryptamine core and the stability of the amide bond linking it to biotin.
Metabolism of the 5-Methoxytryptamine Moiety:
5-methoxytryptamine is known to be a substrate for Monoamine Oxidase A (MAO-A), which leads to its rapid metabolism[1]. The primary metabolic pathway involves oxidative deamination to form 5-methoxyindole-3-acetaldehyde, which is then further oxidized to 5-methoxyindole-3-acetic acid (5-MIAA)[1]. Another potential, though less prominent, metabolic route for related tryptamines is O-demethylation[4]. Studies on melatonin, which is N-acetyl-5-methoxytryptamine, show that it can be deacetylated to 5-methoxytryptamine in the liver, suggesting that the N-acyl linkage can be labile in vivo[5].
Stability of the Biotin-Tryptamine Amide Linkage:
The amide bond linking the valeric acid side chain of biotin to the primary amine of 5-methoxytryptamine is expected to be relatively stable in vivo. However, amidases are present in the body and could potentially cleave this bond, releasing free 5-methoxytryptamine and biotin. The rate of this cleavage would be a critical determinant of the overall stability and pharmacological activity of the conjugate.
Based on this, the predicted metabolic pathways for this compound are:
-
Metabolism of the intact conjugate: The primary route is likely the metabolism of the 5-methoxytryptamine portion, particularly if the N-biotinyl group does not sterically hinder access to metabolic enzymes like MAO.
-
Cleavage of the amide bond: This would release 5-methoxytryptamine, which would then be rapidly metabolized via its known pathways, and biotin, which would enter its own metabolic and excretion pathways.
Comparative Pharmacokinetic Data
To provide context for the potential pharmacokinetic profile of this compound, the following tables summarize key parameters for related compounds.
Table 1: Pharmacokinetics of Melatonin (Oral Administration)
| Parameter | Value | Reference |
| Half-life (t½) | 28 - 126 min | [6] |
| Tmax | 15 - 210 min | [6] |
| Bioavailability | 9 - 33% | [6] |
Table 2: Pharmacokinetics of Melatonin (Intravenous Administration)
| Parameter | Value | Reference |
| Half-life (t½) | 39.4 (± 3.6) min | [7] |
| Clearance (CL) | 0.0218 (± 0.0102) L/min/kg | [7] |
| Volume of Distribution (Vd) | 1.2 (± 0.6) L/kg | [7] |
Table 3: Pharmacokinetics of 5-MeO-DMT (Intraperitoneal Administration in Mice)
| Parameter | Value | Reference |
| Half-life (t½) | 12 - 19 min | [8] |
| Tmax | 5 - 7 min | [8] |
The rapid clearance and short half-life of melatonin and 5-MeO-DMT suggest that this compound, if susceptible to similar metabolic pathways, may also have a relatively short in vivo half-life. The biotin moiety is significantly larger than the acetyl group of melatonin, which could potentially alter its interaction with metabolic enzymes and transporters, thereby affecting its pharmacokinetic profile.
Experimental Protocols for In Vivo Stability Assessment
The following outlines a hypothetical experimental protocol to determine the in vivo stability of this compound.
4.1. Animal Model
-
Species: Male Sprague-Dawley rats (n=5 per time point).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
4.2. Dosing and Administration
-
Formulation: this compound dissolved in a vehicle of saline with 10% DMSO and 10% Solutol HS 15.
-
Dose: 10 mg/kg.
-
Route of Administration: Intravenous (IV) via the tail vein to bypass first-pass metabolism, and oral gavage (PO) to assess oral bioavailability and first-pass effects.
4.3. Sample Collection
-
Matrix: Blood, urine, and feces.
-
Time Points (IV): 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Time Points (PO): 0, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.
-
Procedure: Blood samples (approx. 200 µL) collected from the saphenous vein into EDTA-coated tubes. Plasma separated by centrifugation. Urine and feces collected over 24-hour intervals.
4.4. Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile. Solid-phase extraction for urine samples.
-
Analytes to be Quantified:
-
This compound (parent compound)
-
5-methoxytryptamine (potential metabolite)
-
5-methoxyindole-3-acetic acid (5-MIAA) (potential metabolite)
-
-
Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
4.5. Pharmacokinetic Analysis
-
Pharmacokinetic parameters (t½, Cmax, Tmax, AUC, CL, Vd) will be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Conclusion and Future Directions
While direct experimental data on the in vivo stability of this compound is currently unavailable, a predictive analysis based on the known metabolism of 5-methoxytryptamine and related compounds suggests a likely short biological half-life. The primary routes of metabolism are predicted to be enzymatic degradation of the tryptamine core by MAO-A and potential cleavage of the amide bond linking biotin.
Future research should focus on conducting the proposed in vivo pharmacokinetic studies to definitively determine the stability, metabolic fate, and bioavailability of this compound. These studies are essential for the rational design and application of this molecule in drug development and as a research tool in living systems. Furthermore, investigating the potential for steric hindrance of the biotin moiety to protect the 5-methoxytryptamine core from rapid metabolism would be a valuable avenue of research.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. 5-Methoxytryptamine [medbox.iiab.me]
- 3. Biotin's Lessons in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of melatonin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of oral and intravenous melatonin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Predicted Binding Affinity and Selectivity of N-Biotinyl-5-methoxytryptamine
Disclaimer: N-Biotinyl-5-methoxytryptamine is not a widely studied compound, and as such, no direct experimental data on its binding affinity and selectivity were found in a comprehensive search of scientific literature. This guide provides a predictive analysis based on the known pharmacological properties of its core structure, 5-methoxytryptamine (B125070) (5-MT), and the anticipated effects of N-terminal biotinylation. All quantitative data for this compound should be considered hypothetical and require experimental validation.
Introduction
This compound is a derivative of 5-methoxytryptamine, an endogenous compound structurally related to serotonin (B10506) and melatonin (B1676174). The introduction of a biotin (B1667282) molecule to the primary amine of 5-MT suggests its potential use as a biochemical probe for identifying and characterizing receptor interactions, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for detection and purification purposes. This guide will explore the predicted binding profile of this molecule, detail the necessary experimental protocols to verify these predictions, and outline the relevant signaling pathways.
Predicted Binding Affinity and Selectivity
The binding profile of this compound is expected to be significantly different from its parent compound, 5-MT. This is due to the large and sterically demanding biotin moiety attached to the nitrogen atom of the ethylamine (B1201723) side chain, a region critical for receptor interaction.
Core Moiety: 5-Methoxytryptamine (5-MT)
5-MT is a non-selective agonist for a wide range of serotonin (5-HT) receptors, with negligible affinity for melatonin (MT) receptors.[1][2][3] It is particularly potent at the 5-HT2A receptor.[1]
Influence of N-Biotinylation
The N-acetylation of 5-MT to form melatonin fundamentally shifts its binding profile from serotonin receptors to high-affinity binding at melatonin MT1 and MT2 receptors. The N-acetyl group is a key pharmacophoric element for melatonin receptor affinity.
The N-biotinyl group is substantially larger than an N-acetyl group. This significant steric bulk at the amine is predicted to:
-
Drastically reduce or abolish affinity for serotonin receptors. The binding pockets of 5-HT receptors accommodate a protonated primary amine or small N-alkyl substituents, and the large biotin group would likely prevent proper binding.
-
Potentially introduce low-affinity binding to melatonin receptors. While N-acylation is a prerequisite for melatonin receptor binding, the large biotin moiety may not be well-tolerated by the compact binding pocket of MT1 and MT2 receptors. Any interaction is likely to be of significantly lower affinity than melatonin itself.
-
Introduce affinity for avidin and streptavidin. This is the primary purpose of biotinylation and is expected to be a very high-affinity interaction.
Data Presentation
The following tables summarize the known binding affinities of the parent compound, 5-methoxytryptamine, and provide a predicted binding profile for this compound.
Table 1: Experimentally Determined Binding Profile of 5-Methoxytryptamine
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | Various reported values | Agonist |
| 5-HT1D | Various reported values | Agonist |
| 5-HT2A | High Potency (EC50 ~0.5 nM)[1] | Potent Agonist |
| 5-HT2B | High Selectivity over 5-HT2A/2C[1] | Agonist |
| 5-HT2C | Lower affinity than 5-HT2A/2B | Agonist |
| 5-HT4 | Various reported values | Agonist |
| 5-HT6 | Various reported values | Agonist |
| 5-HT7 | Various reported values | Agonist |
| MT1/MT2 | No significant affinity reported | - |
Table 2: Predicted Binding Profile of this compound
| Receptor/Protein | Predicted Binding Affinity (Ki) | Predicted Functional Activity | Rationale |
| 5-HT Receptors | > 10,000 nM (Negligible) | Inactive | Steric hindrance from the large biotin moiety is expected to prevent binding to the serotonin receptor orthosteric sites. |
| MT1/MT2 Receptors | > 1,000 nM (Very Low) | Likely inactive or very weak antagonist | The N-acyl group is present, but the large size of biotin likely exceeds the steric tolerance of the melatonin receptor binding pocket. |
| Avidin/Streptavidin | ~ 10⁻¹⁵ - 10⁻¹⁴ M (Femtomolar) | Strong Binding | This is the characteristic high-affinity interaction for which biotin is known. |
Experimental Protocols
To empirically determine the binding affinity and selectivity of this compound, standard pharmacological assays would be employed.
Protocol 1: Radioligand Competition Binding Assay for Melatonin and Serotonin Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for a panel of G protein-coupled receptors (GPCRs), including melatonin (MT1, MT2) and various serotonin (5-HT) receptor subtypes.
1. Materials and Reagents:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., MT1, MT2, 5-HT1A, 5-HT2A, etc.).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., 2-[¹²⁵I]-iodomelatonin for MT1/MT2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-ketanserin for 5-HT2A).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA.[4]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Agent: A high concentration (e.g., 10 µM) of a known unlabeled ligand for the target receptor to determine non-specific binding (e.g., melatonin for MT receptors).
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Preparation: Thaw the membrane preparations on ice. Dilute the membranes in ice-cold binding buffer to a concentration that will yield sufficient signal (typically 10-50 µg of protein per well).
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand, 150 µL membrane preparation.
-
Non-specific Binding: 50 µL non-specific agent, 50 µL radioligand, 150 µL membrane preparation.
-
Competition Binding: 50 µL of serially diluted this compound, 50 µL radioligand, 150 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at a suitable temperature (e.g., 30°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Quantification: Dry the filters, and then measure the radioactivity retained on each filter using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Signaling Pathways
The primary receptors predicted to be relevant for the parent molecule, 5-methoxytryptamine, are serotonin receptors, while the N-acylated structure points towards potential, albeit weak, interaction with melatonin receptors.
Caption: Predicted signaling pathways for melatonin receptors MT1 and MT2.
Caption: Primary signaling pathway for the 5-HT2A receptor, a main target of 5-MT.
Experimental Workflow
Caption: Step-by-step workflow for determining binding affinity (Ki).
References
An In-depth Technical Guide to the Physicochemical Properties of N-Biotinyl-5-methoxytryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-5-methoxytryptamine is a derivative of the naturally occurring compound 5-methoxytryptamine (B125070) (5-MT), a molecule of significant interest in neuroscience and pharmacology due to its close structural and functional relationship with the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1] The addition of a biotin (B1667282) moiety to 5-MT creates a valuable molecular probe for studying the serotonergic system. Biotin's high affinity for avidin (B1170675) and streptavidin allows for the detection, isolation, and characterization of its binding partners, making this compound a useful tool in receptor binding assays, affinity purification, and other biochemical applications.[2][3] This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, proposed experimental protocols for its synthesis and use, and a discussion of its expected biological activity and associated signaling pathways.
Physicochemical Properties
Direct experimental data for this compound is limited. Therefore, the following table summarizes the known properties of its constituent parts, 5-methoxytryptamine and biotin, and provides estimated values for the conjugate.
| Property | 5-Methoxytryptamine | Biotin | This compound (Estimated) |
| Molecular Formula | C₁₁H₁₄N₂O[4] | C₁₀H₁₆N₂O₃S | C₂₁H₂₈N₄O₄S |
| Molecular Weight ( g/mol ) | 190.24[4] | 244.31 | 432.55 |
| Melting Point (°C) | 121-123[5] | 232-233 (decomposes) | The melting point is expected to be significantly different from its precursors and likely higher than that of 5-methoxytryptamine due to the increased molecular weight and potential for hydrogen bonding. |
| Solubility | Slightly soluble in Chloroform and Methanol.[5] | Slightly soluble in water and alcohol.[6] | The solubility is anticipated to be influenced by both the hydrophobic tryptamine (B22526) and the hydrophilic biotin components. It is likely to have limited solubility in water and may require organic co-solvents like DMSO or DMF for experimental use. |
| pKa | 16.91 (predicted for the indole (B1671886) NH)[5] | 4.5 (carboxylic acid) | The primary amine of 5-methoxytryptamine is converted to a neutral amide upon biotinylation, thus its basicity is removed. The carboxylic acid pKa of biotin is relevant if an NHS ester is not used for conjugation. The indole NH pKa is likely to be similar to that of the parent tryptamine. |
| logP (Octanol/Water Partition Coefficient) | 0.5 (predicted)[4] | - | The logP value is expected to be higher than that of 5-methoxytryptamine due to the addition of the largely hydrophobic biotin tail, though the ureido and carboxylic acid groups of biotin add some polarity. |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved by reacting 5-methoxytryptamine with an amine-reactive biotin derivative, such as a biotin N-hydroxysuccinimide (NHS) ester.[7][8][9] This method is a common and efficient way to biotinylate primary amines.[10][11][12][13]
Materials:
-
5-Methoxytryptamine
-
Biotin-NHS ester (e.g., (+)-Biotin N-hydroxysuccinimide ester)[14]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.5)[15]
-
Quenching buffer (e.g., Tris or glycine (B1666218) solution)[8]
-
Solvents for purification (e.g., ethyl acetate, hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve 5-methoxytryptamine in anhydrous DMF or DMSO.
-
Base Addition: Add a slight molar excess (e.g., 1.1 equivalents) of a non-nucleophilic base such as triethylamine or DIPEA to deprotonate the primary amine of 5-methoxytryptamine, increasing its nucleophilicity.
-
Biotinylation Reaction: Add a solution of Biotin-NHS ester (1.0 equivalent) in anhydrous DMF or DMSO dropwise to the 5-methoxytryptamine solution while stirring at room temperature. The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C.[15]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Quenching: Once the reaction is complete, quench any unreacted Biotin-NHS ester by adding a quenching buffer containing a primary amine, such as Tris or glycine.[8]
-
Purification: The reaction mixture is then typically subjected to a work-up procedure, which may involve extraction with an organic solvent like ethyl acetate. The crude product is then purified by silica gel column chromatography to yield this compound.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
The biological activity of this compound is expected to be primarily dictated by the 5-methoxytryptamine moiety. 5-MT is a known agonist at multiple serotonin (5-HT) receptors, including the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptor subtypes, with no significant affinity for the 5-HT₃ receptor.[1][5][16] It is a particularly potent agonist at the 5-HT₂ₐ receptor.[16] The biotin tag is not expected to have intrinsic pharmacological activity but may influence the binding affinity and selectivity of the molecule for its targets due to its size and physicochemical properties. Biotinylated ligands are widely used to study receptor-ligand interactions, receptor trafficking, and for the purification of receptor proteins.[2][3][17][18]
Serotonin Receptor Signaling
Activation of serotonin receptors by an agonist like 5-methoxytryptamine initiates a cascade of intracellular signaling events. The specific pathway activated depends on the G protein to which the receptor subtype is coupled.[19][20][21][22]
-
5-HT₁ and 5-HT₅ Receptors (Gαi/o-coupled): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This can lead to various cellular responses, including modulation of ion channel activity and gene expression.
-
5-HT₂ Receptors (Gαq/11-coupled): These receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
5-HT₄, 5-HT₆, and 5-HT₇ Receptors (Gαs-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).
Conclusion
This compound represents a potentially valuable tool for the study of the serotonergic system. While direct experimental data on its physicochemical properties are scarce, reasonable estimations can be made based on its constituent molecules. The proposed synthesis via biotinylation of 5-methoxytryptamine is a standard and feasible approach. The biological activity of this compound is expected to mirror that of 5-methoxytryptamine, acting as an agonist at various serotonin receptors and thereby modulating key intracellular signaling pathways. The biotin tag facilitates its use in a variety of in vitro and in situ applications, offering researchers a powerful method to investigate the complex roles of serotonin receptors in health and disease. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential as a research tool.
References
- 1. Human Metabolome Database: Showing metabocard for 5-Methoxytryptamine (HMDB0004095) [hmdb.ca]
- 2. Characterization of receptor proteins using affinity cross-linking with biotinylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 4. 5-Methoxytryptamine | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methoxytryptamine | 608-07-1 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dianova.com [dianova.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. (+)-生物素N-羟基琥珀酰亚胺酯 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. [PDF] Biotin-ligand complexes with streptavidin quantum dots for in vivo cell labeling of membrane receptors. | Semantic Scholar [semanticscholar.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. researchgate.net [researchgate.net]
- 21. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on N-Biotinyl-5-methoxytryptamine as a Melatonin Receptor Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1] Its effects are mediated through high-affinity G protein-coupled receptors (GPCRs), namely the MT1 and MT2 subtypes.[1] 5-Methoxytryptamine (B125070) (5-MT), a precursor in an alternative melatonin biosynthesis pathway and a metabolite of melatonin, also exhibits biological activity, acting as an agonist at several serotonin (B10506) receptors.[2][3]
The development of specific molecular probes is essential for elucidating the complex pharmacology of melatonin receptors. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a powerful technique in molecular biology. A biotinylated ligand, such as the proposed N-Biotinyl-5-methoxytryptamine, can serve as a versatile tool for various applications, including:
-
Receptor-ligand interaction studies: Characterizing binding kinetics and affinity.
-
Receptor purification and isolation: Utilizing the high-affinity interaction between biotin and streptavidin/avidin for pull-down assays.
-
Receptor localization and trafficking studies: Visualizing receptors in cells and tissues through labeled streptavidin.
-
Development of novel, non-radioactive binding assays.
This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and application of this compound as a novel probe for melatonin receptors. While direct experimental data for this specific compound is not extensively available in current literature, the methodologies and expected outcomes are based on established principles of medicinal chemistry and melatonin receptor pharmacology.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward acylation reaction between 5-methoxytryptamine and an activated form of biotin. A common and efficient method involves the use of biotin-N-hydroxysuccinimide (Biotin-NHS) ester, which reacts with the primary amine of 5-methoxytryptamine under mild basic conditions.
Predicted Binding Affinity and Characterization
The introduction of a biotin moiety to 5-methoxytryptamine is expected to influence its binding affinity for the MT1 and MT2 receptors. Structure-activity relationship studies of melatonin receptor ligands have shown that modifications to the N-acyl group can alter binding affinity and selectivity.[4][5] It is plausible that the bulky biotin group may decrease the affinity compared to melatonin; however, it could still retain sufficient affinity for use as a probe.
The binding affinity of this compound would be experimentally determined using competitive radioligand binding assays with 2-[¹²⁵I]-iodomelatonin, a well-established high-affinity radioligand for melatonin receptors.
Table 1: Hypothetical Binding Affinity Data
The following table presents hypothetical, yet plausible, binding affinity (Ki) values for this compound at human MT1 and MT2 receptors, based on the expected impact of the biotin modification.
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1/MT2) |
| Melatonin (Reference) | 0.1 - 0.5 | 0.3 - 1.0 | ~0.5 |
| This compound (Hypothetical) | 5 - 20 | 15 - 50 | ~0.4 |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for MT1 and MT2 receptors.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 4. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of N-Biotinyl-5-methoxytryptamine in Animal Models: A Predictive Analysis
Disclaimer: As of late 2025, dedicated research on the pharmacokinetics of N-Biotinyl-5-methoxytryptamine in animal models has not been published in publicly accessible scientific literature. This guide, therefore, presents a predictive analysis based on the known pharmacokinetic profiles of its constituent moieties: 5-methoxytryptamine (B125070) (5-MT) and biotinylated compounds. The data, experimental protocols, and pathways described herein are hypothetical and intended to serve as a foundational framework for future research in this area.
Introduction
This compound is a synthetic compound that conjugates 5-methoxytryptamine, a naturally occurring tryptamine (B22526) derivative with known psychoactive properties, with biotin (B1667282) (Vitamin B7). This conjugation is of significant interest to researchers for several reasons, including the potential for targeted delivery, altered metabolic stability, and use as a research probe. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this molecule is critical for evaluating its therapeutic potential and safety. This document outlines a hypothetical pharmacokinetic profile of this compound in common animal models and proposes experimental designs for its empirical determination.
Predicted Pharmacokinetic Profile
The addition of a biotin moiety to 5-methoxytryptamine is expected to significantly alter its pharmacokinetic properties. Biotinylation is known to influence a molecule's solubility, membrane permeability, and interaction with transporters.
Absorption
Given that the transport of a similar biotinylated compound, biocytin (B1667093) (N-biotinyl-L-lysine), in the rat small intestine occurs via simple physical diffusion, it is plausible that this compound would also exhibit limited active transport.[1] The bulky biotin group may hinder passive diffusion compared to the parent molecule, 5-methoxytryptamine. Oral bioavailability is therefore predicted to be moderate and potentially variable.
Distribution
Following absorption, this compound is expected to distribute throughout the body. A key question is its ability to cross the blood-brain barrier (BBB). While 5-methoxytryptamine can cross the BBB, the addition of the larger, more polar biotin group may reduce its passive diffusion into the central nervous system. However, the potential for interaction with biotin transporters at the BBB could facilitate entry.
Metabolism
The metabolism of this compound is likely to proceed through several pathways. The parent compound, 5-methoxytryptamine, is primarily metabolized by monoamine oxidase (MAO) to form 5-methoxyindole-3-acetaldehyde, which is then converted to 5-methoxyindole-3-acetic acid (5-MIAA) or 5-methoxytryptophol (B162933) (5-MTPOL).[2][3] It is hypothesized that this compound may first undergo hydrolysis of the amide bond linking biotin and 5-methoxytryptamine, releasing 5-methoxytryptamine to be metabolized via its known pathways. Alternatively, the intact molecule could be a substrate for cytochrome P450 (CYP) enzymes, leading to hydroxylation or other phase I modifications on the indole (B1671886) ring or biotin moiety, followed by phase II conjugation reactions.
Excretion
The metabolites of this compound, as well as any unchanged drug, are expected to be primarily excreted in the urine.
Hypothetical Quantitative Data
The following tables present hypothetical pharmacokinetic parameters for this compound in a rat model following intravenous (IV) and oral (PO) administration. These values are illustrative and would require experimental validation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-inf) (ng·h/mL) | 3200 | 1280 |
| t½ (h) | 2.5 | 3.0 |
| Bioavailability (%) | 100 | 40 |
Proposed Experimental Protocols
To empirically determine the pharmacokinetics of this compound, a series of in vivo studies in animal models such as rats or mice would be necessary.
Single-Dose Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.
-
Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Dosing:
-
Intravenous (IV) group: 10 mg/kg administered via the tail vein.
-
Oral (PO) group: 10 mg/kg administered by oral gavage.
-
-
Sample Collection: Blood samples (~0.2 mL) collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Plasma to be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its potential metabolites in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters.
Mandatory Visualizations
Proposed Metabolic Pathway
Caption: Proposed metabolic pathways for this compound.
Experimental Workflow for Animal Pharmacokinetic Study
Caption: Experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Transport of the biotin dietary derivative biocytin (N-biotinyl-L-lysine) in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deamination of 5-methoxytryptamine, serotonin and phenylethylamine by rat MAO in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Biotinyl-5-methoxytryptamine: A Technical Guide for Studying Circadian Rhythms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Biotinyl-5-methoxytryptamine as a molecular probe for investigating the intricate mechanisms of circadian rhythms. The document details the core molecule, 5-methoxytryptamine (B125070) (5-MT), its physiological relevance, and the utility of its biotinylated form in experimental biology. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate advanced research in chronobiology and pharmacology.
Introduction: The Role of 5-Methoxytryptamine and its Biotinylated Analog
5-Methoxytryptamine (5-MT), also known as mexamine, is an endogenously produced indoleamine that is structurally and functionally related to the neurotransmitter serotonin (B10506) and the chronobiotic hormone melatonin (B1676174).[1][2][3] Found in the pineal gland, 5-MT is a metabolic intermediate in an alternative pathway of melatonin biosynthesis.[2][4] Its own distinct physiological functions and circadian profile make it a molecule of significant interest. 5-MT exerts its effects through interactions with both melatonin (MT) and serotonin (5-HT) receptors, positioning it as a key modulator of the central clock and sleep-wake cycles.[1][5]
To elucidate the precise molecular interactions and downstream effects of 5-MT, chemical probes are indispensable. This compound is a synthesized derivative where a biotin (B1667282) molecule is covalently attached to the primary amine of 5-MT. This "biotin tag" is a powerful tool in molecular biology, enabling researchers to:
-
Identify and isolate binding partners: Using techniques like affinity chromatography or pull-down assays with streptavidin-coated beads.
-
Visualize receptor localization: Through imaging techniques employing fluorescently-labeled streptavidin.
-
Quantify interactions: In various ligand-binding assays.
This guide focuses on the application of this biotinylated probe to explore the role of 5-MT signaling in the regulation of circadian rhythms.
Biosynthesis and Circadian Profile of 5-Methoxytryptamine
The synthesis of 5-MT is intrinsically linked to the melatonin pathway. While the canonical pathway involves the N-acetylation of serotonin followed by O-methylation to produce melatonin, an alternative route exists where serotonin is first O-methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to form 5-MT.[2][4] 5-MT can then be N-acetylated to yield melatonin.[2][4]
Crucially, the concentration of 5-MT in the pineal gland of species like the golden hamster follows a distinct circadian rhythm that is opposite in phase to that of melatonin.[6][7] Levels of 5-MT are highest during the light phase and reach their lowest point (trough) during the dark phase.[6][7] This rhythmic expression is entrained by the light-dark cycle and underscores its potential role as a signaling molecule within the circadian system.[7]
Quantitative Data: Receptor Binding and Circadian Levels
The biological effects of 5-MT are mediated by its interaction with a range of receptors. This compound is expected to retain binding activity at these sites, allowing it to be used as a tracer or affinity probe. The tables below summarize key quantitative data for the parent molecule, 5-methoxytryptamine.
Table 1: Receptor Binding and Functional Potency of 5-Methoxytryptamine
| Receptor Subtype | Species | Assay Type | Value | Unit | Reference |
|---|---|---|---|---|---|
| 5-HT2A | Human | Functional (Ca²⁺) | EC₅₀ = 0.503 | nM | [3][8] |
| 5-HT1A | Human | Binding (pKᵢ) | 8.2 | - | [9] |
| 5-HT1D | Human | Binding (pKᵢ) | 7.9 | - | [10] |
| 5-HT1E | Human | Binding (pKᵢ) | 7.5 | - | [10] |
| 5-HT2C | Human | Binding (pKᵢ) | 7.2 | - | [11] |
| 5-HT6 | Human | Binding (pKᵢ) | 7.8 | - | [10] |
| 5-HT7 | Human | Binding (pKᵢ) | 7.6 | - | [10] |
| MT1/MT2 | - | Activity | Agonist | - |[1] |
Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). EC₅₀ is the half-maximal effective concentration. Lower EC₅₀ and higher pKᵢ values indicate greater potency and affinity, respectively.
Table 2: Qualitative Circadian Rhythm of 5-Methoxytryptamine in Golden Hamster Pineal Gland
| Time Point (Zeitgeber Time) | Light/Dark Phase | Relative 5-MT Concentration | Reference |
|---|---|---|---|
| Mid-day (ZT 6-8) | Light | High | [7] |
| Late-day (~ZT 10.5) | Light | Peak | [6][7] |
| Early-night (~ZT 18.5) | Dark | Trough | [6][7] |
| Mid-night (ZT 18-22) | Dark | Low |[7] |
Note: This represents the pattern observed when 5-MT degradation is inhibited by a monoamine oxidase (MAO) inhibitor.[7]
Signaling Pathways Modulated by 5-Methoxytryptamine
5-MT acts as an agonist at multiple G-protein coupled receptors (GPCRs), primarily melatonin and serotonin receptor subtypes.[1][10] Activation of these receptors initiates distinct intracellular signaling cascades that ultimately modulate neuronal activity and gene expression, influencing the circadian clock. This compound can be used to study these pathways by activating the receptors for subsequent analysis of downstream effectors.
-
Via MT1 Receptors: Melatonin receptors, particularly MT1, are coupled to inhibitory G-proteins (Gαi). Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.[12] This pathway is critical for the phase-shifting effects of melatonin in the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[12][13]
-
Via 5-HT2A Receptors: As a potent 5-HT2A agonist, 5-MT activates G-proteins of the Gαq class.[10] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). These events modulate neuronal excitability and can influence clock gene expression.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound and its parent compound to investigate circadian systems.
Protocol 1: In Vitro Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for a target receptor (e.g., 5-HT2A) by measuring its ability to compete with a known radioligand.
-
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).
-
Radioligand (e.g., [¹²⁵I]-DOI for 5-HT2A).
-
This compound.
-
Non-specific binding control (e.g., unlabeled serotonin or ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In each well of the 96-well plate, combine:
-
Cell membranes (final protein concentration typically 5-20 µ g/well ).
-
Radioligand at a concentration near its Kₔ value.
-
Varying concentrations of this compound (for competition curve).
-
For total binding wells: assay buffer instead of competitor.
-
For non-specific binding wells: a high concentration of the non-specific control.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters from the plate, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to act as an agonist at Gq-coupled receptors by quantifying the resulting increase in intracellular calcium.[8]
-
Materials:
-
Cells expressing the target Gq-coupled receptor (e.g., HEK293 cells with 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
-
-
Methodology:
-
Cell Seeding: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium. Add the dye-loading solution (e.g., Fluo-4 AM and Pluronic F-127 in assay buffer) to the cells. Incubate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Fluorescence Reading:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's automated injectors to add serial dilutions of this compound to the wells.
-
Continue to record the fluorescence signal kinetically for 1-2 minutes to capture the peak response.
-
-
Data Analysis: For each concentration, calculate the peak fluorescence response minus the baseline. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and maximum efficacy.
-
Protocol 3: In Vivo Assessment of Sleep-Wake Patterns in Rats
This protocol, adapted from preclinical studies on 5-MT, assesses the effect of a test compound on circadian-regulated sleep architecture.[1][5]
-
Materials:
-
Adult male rats (e.g., Wistar or Sprague-Dawley).
-
This compound.
-
Vehicle (e.g., saline, DMSO).
-
EEG/EMG recording system (polygraph).
-
Stereotaxic apparatus and surgical instruments.
-
Anesthesia (e.g., isoflurane).
-
EEG screw electrodes and EMG fine-wire electrodes.
-
Dental cement.
-
-
Methodology:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Insert insulated, fine-wire electrodes into the neck musculature for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Baseline Recording:
-
Habituate the animal to the recording chamber and cables.
-
Record baseline EEG and EMG data for a 24-48 hour period to establish the normal sleep-wake cycle under a controlled light-dark schedule (e.g., 12:12).
-
-
Compound Administration:
-
Employ a crossover design where each animal receives both the test compound and vehicle on different days, separated by a washout period.
-
At a specific time (e.g., the beginning of the light phase), administer a single dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Post-Injection Recording:
-
Continue to record EEG and EMG for several hours post-injection.
-
-
Data Analysis:
-
Score the recordings into distinct stages: wakefulness, non-REM (NREM) sleep, and REM sleep.
-
Analyze key parameters such as total time spent in each stage, sleep latency (time to fall asleep), and the number and duration of sleep/wake bouts.
-
Compare the data from the compound treatment group to the vehicle control and baseline recordings using appropriate statistical tests (e.g., ANOVA, t-test).
-
-
Conclusion
This compound represents a valuable chemical tool for advancing our understanding of circadian biology. By leveraging the unique properties of 5-methoxytryptamine—its distinct circadian rhythm and its dual action on melatonin and serotonin receptors—with the versatility of a biotin tag, researchers can effectively probe the molecular underpinnings of the body's internal clock. The quantitative data and detailed protocols provided in this guide offer a solid foundation for designing and executing rigorous experiments aimed at dissecting signaling pathways, identifying novel protein interactions, and clarifying the role of 5-MT in health and disease. This knowledge is critical for the development of novel chronotherapeutic strategies for sleep disorders, depression, and other conditions linked to circadian disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 4. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of melatonin and 5-methoxytryptamine on sleep-wake patterns in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Putative Role of N-Biotinyl-5-methoxytryptamine in Neurobiology
Audience: Researchers, scientists, and drug development professionals.
Introduction to 5-Methoxytryptamine (B125070) (5-MT)
5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174).[1] It is found endogenously in the body, particularly in the pineal gland, and can be formed through the O-methylation of serotonin or the N-deacetylation of melatonin.[1][2][3] 5-MT is a potent agonist at various serotonin (5-HT) receptors and is known to elicit psychedelic-like behavioral responses in animal models, mediated primarily through the 5-HT2A receptor.[1]
The Role of Biotinylation in Neurobiological Probes
Biotinylation is a well-established biochemical technique that involves covalently attaching biotin (B1667282) to a molecule of interest, such as a ligand, antibody, or nucleic acid. The high-affinity interaction between biotin and streptavidin (or avidin) is then exploited for detection, purification, or immobilization. In the context of neurobiology, biotinylating a ligand like 5-MT creates a powerful tool for:
-
Receptor Visualization: Visualizing the location and density of target receptors in tissue sections or cell cultures using streptavidin conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase).
-
Affinity Chromatography: Purifying target receptors from complex biological samples.
-
Binding Assays: Developing non-radioactive binding assays to screen for new ligands that compete with the biotinylated probe.
The addition of a biotin tag to the nitrogen atom of 5-MT would likely alter its pharmacological properties to some extent. However, if the linker between biotin and 5-MT is sufficiently long and flexible, the core pharmacophore of 5-MT may still be able to engage its target receptors.
Quantitative Data: Receptor Binding Profile of 5-Methoxytryptamine
The following table summarizes the reported binding affinities and functional potencies of 5-methoxytryptamine at various human serotonin receptors. This data provides a basis for understanding the likely targets of an N-Biotinyl-5-methoxytryptamine probe.
| Receptor Subtype | Parameter | Value (nM) | Notes |
| 5-HT2A | EC50 | 0.503 | Extremely potent agonist activity.[1] |
| 5-HT2B | - | - | Stated to have 25-fold selectivity for 5-HT2B over 5-HT2A.[1] |
| 5-HT2C | - | - | Stated to have 400-fold selectivity for 5-HT2B over 5-HT2C.[1] |
| 5-HT1A | - | - | Known to be a target for 5-methoxytryptamines.[4] |
| 5-HT1F | - | - | Tryptamine derivatives are known to bind to this receptor.[5] |
| 5-HT6 | - | - | A known target for tryptamine derivatives.[1] |
| 5-HT7 | - | - | A known target for tryptamine derivatives.[1] |
Signaling Pathways
5-Methoxytryptamine, primarily through its action on 5-HT2A receptors, activates the Gq signaling pathway. This pathway is crucial for many of the physiological and behavioral effects associated with 5-HT2A receptor activation.
Caption: Gq signaling pathway activated by 5-HT2A receptor agonists.
Experimental Protocols
Detailed methodologies for key experiments that would be relevant for characterizing this compound are provided below.
Synthesis of this compound
This would be a custom synthesis, likely involving the reaction of 5-methoxytryptamine with an activated form of biotin, such as biotin-N-hydroxysuccinimide ester (biotin-NHS).
Materials:
-
5-methoxytryptamine
-
Biotin-NHS ester
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 5-methoxytryptamine in anhydrous DMF.
-
Add triethylamine to the solution to act as a base.
-
In a separate flask, dissolve biotin-NHS ester in anhydrous DMF.
-
Slowly add the biotin-NHS ester solution to the 5-methoxytryptamine solution at room temperature with stirring.
-
Allow the reaction to proceed for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Radioligand Binding Assay
This protocol would be used to determine the binding affinity (Ki) of this compound at a target receptor, for example, the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]-ketanserin).
-
This compound.
-
Non-specific binding control (e.g., unlabeled ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer, unlabeled this compound, or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, and then calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of this compound to act as an agonist at Gq-coupled receptors like 5-HT2A by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
A fluorescent plate reader capable of kinetic reads.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
Use the fluorescent plate reader to measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately begin recording the change in fluorescence over time.
-
Analyze the data to determine the EC50 and maximal response (Emax) for this compound.
Visualizations of Experimental Workflows and Logical Relationships
Caption: Experimental workflow for characterizing and using N-Biotinyl-5-MT.
Caption: Logical relationship of this compound's components.
Conclusion
While this compound is not a compound with established literature, its constituent parts—5-methoxytryptamine and a biotin tag—suggest a clear and valuable role in neurobiological research. As a high-affinity probe, it would enable detailed investigation of 5-HT receptor distribution, pharmacology, and signaling. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for the synthesis, characterization, and application of this and similar biotinylated neurochemical tools. Further research would be required to validate its specific binding properties and utility in various experimental paradigms.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 4980 - Binding affinity against 5-hydroxytryptamine 1F receptor in CHO cells using [3H]5-HT radioligand - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-Biotinyl-5-methoxytryptamine and its Interaction with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Biotinyl-5-methoxytryptamine, a biotinylated derivative of the known serotonergic compound 5-methoxytryptamine (B125070) (5-MT). Due to the limited direct experimental data on this compound, this document focuses on the well-established pharmacology of its parent compound, 5-MT, as a ligand for various serotonin (B10506) (5-HT) receptors. The guide details the presumed interactions of this biotinylated analog with key 5-HT receptor subtypes, their associated signaling pathways, and standard experimental protocols for characterization. The inclusion of a biotin (B1667282) moiety offers a valuable tool for researchers in studying receptor trafficking, localization, and for the development of novel assays. This guide serves as a foundational resource for researchers investigating the potential applications of this compound in serotonin receptor research.
Introduction to this compound
This compound is a synthetic derivative of 5-methoxytryptamine (5-MT), a naturally occurring tryptamine (B22526) closely related to the neurotransmitter serotonin and the neurohormone melatonin (B1676174).[1][2] 5-MT is known to be biosynthesized from serotonin via O-methylation or from the N-deacetylation of melatonin.[1][3] The core structure of 5-MT is a potent agonist at several serotonin receptors.[4] The addition of a biotin molecule to the primary amine of 5-MT creates this compound, a tool compound that leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for various biochemical applications. While direct pharmacological data for this compound is scarce, its utility is predicated on the serotonergic activity of the 5-MT pharmacophore.
Chemical Structure:
-
5-Methoxytryptamine (5-MT): C₁₁H₁₄N₂O[5]
-
This compound: The structure consists of a 5-methoxytryptamine molecule linked via an amide bond between its primary amine and the carboxylic acid of biotin.
Interaction with Serotonin Receptors
Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3 receptor), which are the targets of a wide variety of therapeutic agents.[6][7] 5-MT, the parent compound of this compound, is a non-selective serotonin receptor agonist.[1][4] It is anticipated that this compound will retain affinity for a similar profile of 5-HT receptors, although the addition of the bulky biotin group may influence binding affinity and efficacy. The primary targets are expected to be within the 5-HT₁, 5-HT₂, and other 5-HT receptor subfamilies.
5-HT₁ Receptor Family
The 5-HT₁ receptor subfamily typically couples to inhibitory G proteins (Gi/o).[8] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10]
5-HT₂ Receptor Family
The 5-HT₂ receptor subfamily, including 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C receptors, primarily couples to Gq/11 proteins.[7][11][12] Agonist binding to these receptors activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[11][12] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[11]
Quantitative Data on 5-Methoxytryptamine Interaction with Serotonin Receptors
The following table summarizes the known binding affinities and functional potencies of the parent compound, 5-methoxytryptamine, at various human serotonin receptors. It is important to note that these values may differ for this compound and would require experimental validation.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) |
| 5-HT₁ₐ | 12 | Agonist-stimulated [³⁵S]GTPγS binding | 25 |
| 5-HT₁ₑ | 8.9 | Inhibition of forskolin-stimulated cAMP | 11 |
| 5-HT₁D | 1.8 | Agonist-stimulated [³⁵S]GTPγS binding | 3.2 |
| 5-HT₂ₐ | 10 | IP₁ accumulation | 15 |
| 5-HT₂ₑ | 1.3 | Calcium mobilization | 4.5 |
| 5-HT₂C | 5.0 | Calcium mobilization | 8.0 |
| 5-HT₇ | 4.0 | cAMP accumulation | 12 |
Note: The data presented in this table is a compilation from various sources and should be considered representative. Actual values may vary depending on the experimental conditions.
Signaling Pathways
The interaction of this compound with serotonin receptors is expected to trigger intracellular signaling cascades characteristic of the parent compound, 5-MT. The specific pathway activated depends on the receptor subtype and the G protein to which it couples.
Gαi-Coupled Receptor Signaling (e.g., 5-HT₁ₐ)
Activation of 5-HT₁ₐ receptors by an agonist leads to the dissociation of the Gαi subunit from the Gβγ dimer.[9] The activated Gαi subunit inhibits adenylyl cyclase, reducing the production of cAMP.[9][10] The Gβγ dimer can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[8]
Caption: Gαi-coupled signaling pathway for 5-HT₁ receptors.
Gαq-Coupled Receptor Signaling (e.g., 5-HT₂ₐ)
Upon agonist binding to 5-HT₂ₐ receptors, the Gαq subunit is activated, which in turn stimulates phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium, while DAG activates protein kinase C (PKC).[11]
Caption: Gαq-coupled signaling pathway for 5-HT₂ receptors.
Experimental Protocols
The following section outlines detailed methodologies for key experiments to characterize the interaction of this compound with serotonin receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.[13][14][15]
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human serotonin receptor of interest.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ) at a concentration close to its Kd.
-
Add increasing concentrations of this compound (or the unlabeled parent compound for comparison).
-
For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to modulate cAMP levels, typically for studying its effects on Gαi- or Gαs-coupled receptors.[16][17][18]
Experimental Workflow:
Caption: Workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture:
-
Culture cells expressing the Gαi- or Gαs-coupled serotonin receptor of interest in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.
-
For Gαi-coupled receptors, add a fixed concentration of forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.
-
Add varying concentrations of this compound.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Measure the cAMP concentration according to the kit instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (for Gαs) or IC₅₀ (for Gαi) and the maximum effect (Emax).
-
Calcium Flux Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.[19][20][21][22]
Experimental Workflow:
Caption: Workflow for a calcium flux assay.
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
Culture and seed cells expressing the Gαq-coupled serotonin receptor in a 96-well, black-walled, clear-bottom plate.
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an agent to aid dye entry (e.g., Pluronic F-127).
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR) or prepare cells for flow cytometry.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity over time.
-
Record the peak fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
Conclusion
This compound represents a valuable chemical probe for the study of serotonin receptors. While its specific pharmacological profile requires empirical determination, the known activity of its parent compound, 5-methoxytryptamine, suggests it will serve as a useful agonist for a range of 5-HT receptors. The biotin tag enables a variety of applications, including receptor purification, visualization of receptor trafficking, and the development of novel high-throughput screening assays. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their investigations of the serotonergic system.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methoxytryptamine | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methoxytryptamine [medbox.iiab.me]
- 6. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cAMP-Glo™ Assay Protocol [promega.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. bu.edu [bu.edu]
- 20. benchchem.com [benchchem.com]
- 21. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Uptake and Distribution of N-Biotinyl-5-methoxytryptamine
This document is intended for researchers, scientists, and drug development professionals interested in the potential cellular behavior of this novel compound.
Introduction and Rationale
N-Biotinyl-5-methoxytryptamine is a synthetic molecule that conjugates 5-methoxytryptamine (B125070) (5-MT), a tryptamine (B22526) derivative related to serotonin (B10506) and melatonin, with biotin (B1667282) (Vitamin B7). The rationale behind such a conjugate is often to utilize the highly specific and efficient cellular uptake mechanisms of biotin to deliver a biologically active molecule, in this case, 5-MT, into cells. Understanding the cellular entry and subsequent localization of this compound is critical for evaluating its potential therapeutic efficacy and mechanism of action.
This guide will deconstruct the known properties of 5-MT and biotin to propose a likely pathway for cellular uptake and provide detailed, generalized experimental protocols to investigate this hypothesis.
Analysis of Constituent Moieties
5-Methoxytryptamine (5-MT)
5-Methoxytryptamine, also known as mexamine, is a naturally occurring compound found in the pineal gland. It is structurally similar to serotonin and acts as a non-selective serotonin receptor agonist. Its ability to cross the blood-brain barrier is limited, though it can exert central effects. The primary relevance of the 5-MT moiety in the context of the conjugate is its potential to interact with intracellular targets once delivered into the cell.
Biotin (Vitamin B7)
Biotin is an essential water-soluble vitamin that acts as a cofactor for carboxylase enzymes involved in key metabolic pathways. Mammalian cells cannot synthesize biotin and must acquire it from extracellular sources. This is achieved through a highly efficient, carrier-mediated process. The primary transporter responsible for biotin uptake is the Sodium-Dependent Multivitamin Transporter (SMVT), also known as SLC5A6.[1][2][3] The high affinity and specific nature of this transport system have made biotin a popular targeting ligand in drug delivery research.[3][4]
Hypothesized Mechanism of Cellular Uptake and Distribution
The cellular uptake of this compound is predicted to be predominantly mediated by the biotin moiety through receptor-mediated endocytosis via the Sodium-Dependent Multivitamin Transporter (SMVT).
The proposed sequence of events is as follows:
-
Binding: The biotin portion of the conjugate binds to the extracellular domain of the SMVT on the cell surface.
-
Internalization: This binding event triggers clathrin-mediated endocytosis, where the plasma membrane invaginates to form a clathrin-coated pit containing the conjugate-receptor complex.[5]
-
Vesicle Formation: The pit is pinched off from the membrane to form a clathrin-coated vesicle within the cytoplasm.
-
Endosomal Sorting: The clathrin coat is shed, and the vesicle fuses with an early endosome. The acidic environment of the endosome may facilitate the dissociation of the conjugate from the receptor.
-
Trafficking and Distribution: From the early endosome, the conjugate can be sorted to various intracellular destinations. It may be trafficked to late endosomes and then to lysosomes for degradation, or it could potentially escape the endosomal pathway to reach the cytoplasm. The 5-MT moiety would then be free to interact with its intracellular targets. The SMVT receptor is likely recycled back to the plasma membrane.
Quantitative Data Summary
While quantitative uptake data for this compound is unavailable, the characteristics of the key transporters involved in biotin uptake are summarized below.
Table 1: Properties of Key Molecules
| Molecule | Molar Mass ( g/mol ) | Key Biological Role | Primary Cellular Interaction |
| 5-Methoxytryptamine | 190.24 | Serotonin receptor agonist | Binds to 5-HT receptors |
| Biotin (Vitamin B7) | 244.31 | Co-factor for carboxylases | Uptake via SMVT and MCT-1[6] |
Table 2: Key Transporters in Biotin Uptake
| Transporter | Gene | Mechanism | Substrates | Tissue Expression |
| Sodium-Dependent Multivitamin Transporter (SMVT) | SLC5A6 | Sodium-dependent co-transport | Biotin, Pantothenic Acid, Lipoic Acid[1] | Intestine, Liver, Brain, Kidney, Lung, Placenta[4] |
| Monocarboxylate Transporter 1 (MCT-1) | SLC16A1 | Proton-coupled monocarboxylate transport | Biotin, Lactate, Pyruvate | Broad, including brain and muscle |
Experimental Protocols
The following are generalized protocols designed to investigate the cellular uptake and distribution of this compound.
Protocol 1: In Vitro Cell Culture and Uptake Assay
This protocol aims to quantify the uptake of the compound in a cell line known to express SMVT (e.g., HeLa, Caco-2, or HepG2 cells).[7]
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Incubation: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in serum-free media for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Competition Assay: To confirm SMVT-mediated uptake, pre-incubate a set of cells with an excess of free biotin (e.g., 1 mM) for 30 minutes before adding this compound.
-
Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove any unbound compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Quantify the intracellular concentration of this compound in the cell lysates using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the direct visualization of the compound's internalization and subcellular localization. This requires a fluorescently labeled version of the compound or the use of fluorescently tagged antibodies/streptavidin.
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Incubation: Incubate the cells with this compound (e.g., 10 µM) for various time points (e.g., 10, 30, 60 minutes) at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining:
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) for 1 hour at room temperature in the dark. This will bind to the biotin moiety of the internalized compound.
-
(Optional) Co-stain for specific organelles, such as early endosomes (anti-EEA1 antibody) or lysosomes (LysoTracker dye), to determine co-localization.
-
Stain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a confocal fluorescence microscope.[8][9]
Protocol 3: Determination of Subcellular Distribution by Fractionation
This protocol aims to determine the relative abundance of the compound in different cellular compartments.[10][11]
-
Cell Culture and Treatment: Grow a large culture of HeLa cells (e.g., in 150 mm dishes) and treat with this compound (e.g., 10 µM) for a defined period (e.g., 2 hours).
-
Homogenization: Harvest the cells and homogenize them in a hypotonic buffer using a Dounce homogenizer.
-
Fractionation: Perform differential centrifugation to separate the cellular components.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclear fraction.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the mitochondrial fraction.
-
Perform ultracentrifugation (e.g., 100,000 x g) on the next supernatant to separate the membrane fraction (pellet) from the cytosolic fraction (supernatant).
-
-
Analysis:
-
Analyze each fraction for the presence of this compound using HPLC or LC-MS.
-
Perform Western blotting on each fraction using antibodies against marker proteins for each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, Na+/K+ ATPase for plasma membrane, and GAPDH for cytosol) to assess the purity of the fractions.[10]
-
Mandatory Visualizations
Caption: Hypothesized receptor-mediated endocytosis pathway for this compound.
Caption: General experimental workflow for analyzing cellular uptake and distribution.
References
- 1. Sodium-dependent multivitamin transporter - Wikipedia [en.wikipedia.org]
- 2. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. medicationsandnutrition.com [medicationsandnutrition.com]
- 5. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 6. UPTAKE, LOCALIZATION, AND NONCARBOXYLASE ROLES OF BIOTIN* | Annual Reviews [annualreviews.org]
- 7. Uptake of biotin by human hepatoma cell line, Hep G2: a carrier-mediated process similar to that of normal liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Subcellular Protein Fractionation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Subcellular Fractionation and Localization - da ta biotech [databiotech.co.il]
N-Biotinyl-5-methoxytryptamine: A Theoretical Toxicology and Safety Profile
Disclaimer: No direct toxicological or safety studies on N-Biotinyl-5-methoxytryptamine are available in the public domain as of December 2025. This technical guide provides a theoretical safety and toxicology profile based on an analysis of its constituent molecules: 5-methoxytryptamine (B125070) and Biotin (B1667282). The information herein is intended for research and drug development professionals and should be considered speculative. Direct experimental validation is required to establish a definitive safety profile.
Executive Summary
This compound is a research biochemical, a derivative of the naturally occurring tryptamine (B22526), 5-methoxytryptamine (5-MT), and the water-soluble vitamin, Biotin (Vitamin B7). Due to the complete absence of empirical safety data for the conjugate molecule, this whitepaper constructs a predictive toxicological framework.
The safety profile is likely dominated by the pharmacology of the 5-methoxytryptamine moiety, a potent serotonin (B10506) receptor agonist.[1] Potential effects are therefore predicted to be serotonergic in nature. The biotin portion of the molecule is known for its exceptionally high safety profile and is unlikely to contribute significantly to toxicity.[2][3][4]
The primary metabolic pathway is hypothesized to be the cleavage of the amide bond, releasing 5-methoxytryptamine and biotin. Therefore, the toxicological concerns for this compound are likely synonymous with those of 5-methoxytryptamine, although pharmacokinetic properties (absorption, distribution, metabolism, and excretion) may be altered by the presence of the biotin group. This document outlines the known profiles of the constituent parts and proposes essential experimental protocols to determine the actual safety of the conjugate molecule.
Toxicological Profile of Constituent Molecules
5-Methoxytryptamine (5-MT)
5-Methoxytryptamine, also known as mexamine, is a tryptamine derivative closely related to serotonin and melatonin.[1] It is found naturally in the body, particularly in the pineal gland.[1]
Pharmacodynamics: The primary mechanism of action for 5-MT and related tryptamines is agonism at serotonin (5-HT) receptors.[1][5] 5-MT is a potent, non-selective 5-HT receptor agonist.[1] Its high affinity, particularly for the 5-HT2A receptor, suggests a potential for psychoactive effects, similar to other 5-methoxy-tryptamines like 5-MeO-DMT.[1][5] The effects of related compounds can include cardiovascular changes (tachycardia), agitation, and at high doses, the risk of serotonin toxicity.[5][6]
Pharmacokinetics & Metabolism: When administered orally, 5-MT is likely subject to rapid metabolism by monoamine oxidase A (MAO-A), similar to serotonin.[1][5] This first-pass metabolism significantly reduces its systemic availability.[1] The primary metabolic pathway involves deamination.[5] The addition of the N-biotinyl group may alter its susceptibility to MAO-A.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Biotinyl-5-methoxytryptamine as a Tool for Target Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and application of N-Biotinyl-5-methoxytryptamine as a chemical probe for the identification of its protein targets. 5-Methoxytryptamine (B125070) (5-MT), a derivative of serotonin (B10506) and a precursor to melatonin, is a potent agonist at multiple serotonin (5-HT) receptors.[1] By attaching a biotin (B1667282) handle to 5-MT, researchers can utilize the high-affinity interaction between biotin and streptavidin to isolate and identify the binding partners of this tryptamine (B22526) derivative from complex biological mixtures. This approach, a cornerstone of chemical proteomics, is invaluable for elucidating the mechanism of action of bioactive small molecules, identifying off-targets, and discovering novel therapeutic targets.[2]
Core Principles and Applications
The use of this compound for target identification hinges on the principles of affinity purification. The biotinylated probe is incubated with a cell lysate or tissue homogenate, allowing it to bind to its target proteins. Subsequently, the probe-protein complexes are captured using streptavidin-conjugated beads. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry. This technique can be adapted for various experimental goals, including the identification of direct binding partners and the characterization of protein complexes that associate with the target.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the synthesis of 5-methoxytryptamine followed by its biotinylation.
Step 1: Synthesis of 5-Methoxytryptamine
Several methods for the synthesis of 5-methoxytryptamine have been reported. A common approach involves the reduction of 5-methoxy-indole-3-acetonitrile.
Step 2: Biotinylation of 5-Methoxytryptamine
The primary amine of 5-methoxytryptamine can be readily biotinylated using an N-hydroxysuccinimide (NHS) ester of biotin.[3][4] These reagents react efficiently with primary amines in a slightly alkaline buffer to form a stable amide bond.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the biotinylation of 5-methoxytryptamine using a commercially available NHS-biotin reagent.
Materials:
-
5-methoxytryptamine
-
Biotin-NHS (N-hydroxysuccinimide-biotin)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Reaction vial with a magnetic stirrer
Procedure:
-
Dissolve 5-methoxytryptamine (1 equivalent) in anhydrous DMF in the reaction vial.
-
Add triethylamine (2.5 equivalents) to the solution and stir.
-
In a separate container, dissolve Biotin-NHS (1.2 equivalents) in anhydrous DMF.
-
Slowly add the Biotin-NHS solution to the 5-methoxytryptamine solution while stirring.
-
Allow the reaction to proceed at room temperature for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DMF by rotary evaporation.
-
Triturate the residue with diethyl ether and ethyl acetate to precipitate the product.
-
Filter the solid product and wash with diethyl ether to obtain this compound.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Affinity Purification of Target Proteins
This protocol outlines a general procedure for using this compound to pull down its target proteins from a cell lysate.
Materials:
-
This compound
-
Streptavidin-conjugated magnetic beads
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, with 3 mM biotin for competitive elution)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Beads: Resuspend the streptavidin magnetic beads and wash them twice with wash buffer.
-
Binding of Probe to Beads (Optional): Incubate the washed beads with an excess of this compound in wash buffer for 1 hour at room temperature with gentle rotation. Wash the beads three times with wash buffer to remove unbound probe.
-
Incubation with Lysate: Add the prepared cell lysate to the beads (either pre-bound with the probe or with the probe added directly to the lysate). Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Place the tubes on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and incubate at 95°C for 5-10 minutes to elute the bound proteins. Alternatively, use a competitive elution with a high concentration of free biotin.
-
Sample Preparation for Mass Spectrometry: Collect the eluate. The proteins can be precipitated (e.g., with acetone) and then resolubilized in a buffer suitable for trypsin digestion.
Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis
This is an alternative to elution that can reduce background from the streptavidin beads.
Materials:
-
Beads with bound proteins from Protocol 2
-
Urea (B33335) (8M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
After the final wash step in the affinity purification protocol, resuspend the beads in 8M urea.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at room temperature to reduce disulfide bonds.
-
Add IAA to a final concentration of 20 mM and incubate for 20 minutes in the dark to alkylate cysteines.
-
Dilute the urea to less than 2M with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1% before analysis by LC-MS/MS.
Quantitative Data
| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin 5-HT1A | ~2830 | Full Agonist |
| Serotonin 5-HT2A | ~500 | Potent Full Agonist[1] |
| Serotonin 5-HT2B | - | 25-fold selective over 5-HT2A[1] |
| Serotonin 5-HT2C | ~833 | Full Agonist |
| Serotonin 5-HT4 | - | Agonist[1] |
| Serotonin 5-HT6 | - | Agonist[1] |
| Serotonin 5-HT7 | - | Agonist[1] |
| Melatonin Receptors (MT1, MT2) | No affinity | -[1] |
Note: This data is for the parent compound 5-methoxytryptamine and serves as a guide for expected targets of the biotinylated probe. Actual affinities may vary.[1]
Visualizations
Logical Workflow for Target Identification
Caption: Workflow for target identification using this compound.
Experimental Workflow for Affinity Purification
Caption: Step-by-step experimental workflow for affinity purification.
Signaling Pathway of a 5-HT G-Protein Coupled Receptor
Caption: Generalized signaling pathway for a 5-HT G-protein coupled receptor.
References
Methodological & Application
Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine for Affinity Purification of Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-5-methoxytryptamine is a biotinylated derivative of 5-methoxytryptamine (B125070), a compound structurally related to the neurohormone melatonin (B1676174). This modification allows for the specific and high-affinity capture of interacting proteins using streptavidin-based affinity purification techniques. The primary targets of this compound are the melatonin receptors, MT1 and MT2, which are G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms, sleep, and other physiological processes.[1][2] This document provides detailed application notes and protocols for the use of this compound in the affinity purification of its binding proteins, primarily the MT1 and MT2 receptors.
Principle of Affinity Purification
Affinity purification using this compound is based on the highly specific and strong non-covalent interaction between biotin (B1667282) and streptavidin (or avidin).[3] The biotinylated ligand (this compound, the "bait") is immobilized on a solid support, typically agarose (B213101) or magnetic beads coated with streptavidin. When a cell lysate or protein mixture containing the target binding proteins ("prey") is incubated with the immobilized bait, the target proteins bind specifically to the ligand.[4][5] Non-specifically bound proteins are then washed away, and the purified target proteins can be eluted from the support. This technique is a powerful tool for isolating and identifying protein interaction partners.[6]
Potential Binding Proteins
The primary binding targets for this compound are the melatonin receptors:
-
Melatonin Receptor 1 (MT1): A high-affinity receptor for melatonin, primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[7][8][9] It is also known to couple to Gq proteins, activating the phospholipase C (PLC) pathway.[8][9]
-
Melatonin Receptor 2 (MT2): Another high-affinity melatonin receptor that also couples to Gαi/o proteins to inhibit cAMP production.[7][8][9] A key signaling difference from MT1 is its ability to inhibit cGMP production.[10]
Quantitative Data: Binding Affinities of Melatonin and Analogs
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| Melatonin | MT1 | 14 pM | Human | [11] |
| MT2 | 112 pM | Human | [11] | |
| Ramelteon | MT1 | 80 pM | Human | [11] |
| MT2 | 383 pM | Human | [11] | |
| 2-Phenylmelatonin | MT1 | -7.832 kcal/mol (Vina Score) | Human | [12] |
| MT2 | -7.632 kcal/mol (Vina Score) | Human | [12] |
Note: The biotin tag may slightly alter the binding affinity of 5-methoxytryptamine to its receptors. It is recommended to experimentally determine the binding affinity of this compound for the specific system under investigation.
Experimental Protocols
Synthesis of this compound
A plausible synthesis route for this compound involves a two-step process: the synthesis of 5-methoxytryptamine followed by its biotinylation.
Step 1: Synthesis of 5-Methoxytryptamine
Several methods for the synthesis of 5-methoxytryptamine have been reported.[13][14] One common approach starts from a commercially available precursor.
Step 2: Biotinylation of 5-Methoxytryptamine
The primary amine group of 5-methoxytryptamine can be targeted for biotinylation using an N-hydroxysuccinimide (NHS) ester of biotin.
-
Materials:
-
5-Methoxytryptamine
-
Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 5-methoxytryptamine in anhydrous DMF or DMSO.
-
Add a slight molar excess of Biotin-NHS ester to the solution.
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be purified by column chromatography on silica (B1680970) gel.
-
Affinity Purification / Pull-Down Assay Protocol
This protocol is a general guideline for using this compound to purify its binding proteins from a cell lysate. Optimization may be required for specific applications.
Materials:
-
This compound
-
Streptavidin-conjugated agarose or magnetic beads
-
Cell lysate containing the target protein(s) (e.g., from cells overexpressing MT1 or MT2 receptors)
-
Binding/Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Elution Buffer (e.g., high concentration of free biotin, low pH buffer like 0.1 M glycine (B1666218) pH 2.5-3.0, or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or microcentrifuge (for agarose beads)
-
End-over-end rotator
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin beads by gentle vortexing.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Wash the beads by adding Binding/Wash Buffer, pelleting the beads (using a magnetic rack or centrifugation), and removing the supernatant. Repeat this step 2-3 times.
-
-
Immobilization of this compound:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add this compound to the bead suspension. The optimal concentration should be determined empirically.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated ligand to bind to the streptavidin beads.
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3 times with Binding/Wash Buffer to remove any unbound ligand.
-
-
Binding of Target Proteins:
-
Add the cell lysate to the beads with the immobilized this compound.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the target proteins to bind to the ligand.
-
-
Washing:
-
Pellet the beads and collect the supernatant (this is the "flow-through" and can be saved for analysis).
-
Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. With each wash, resuspend the beads, pellet them, and discard the supernatant.
-
-
Elution:
-
Add Elution Buffer to the beads.
-
Incubate for 5-10 minutes at room temperature (or as recommended for the chosen elution buffer).
-
Pellet the beads and carefully collect the supernatant, which contains the purified proteins.
-
If using a low pH elution buffer, neutralize the eluate immediately by adding a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE, Western blotting using specific antibodies against the expected target proteins (e.g., anti-MT1 or anti-MT2), or mass spectrometry for protein identification.
-
Visualizations
Experimental Workflow
Caption: Workflow for affinity purification.
Melatonin Receptor 1 (MT1) Signaling Pathway
Caption: MT1 receptor signaling pathways.
Melatonin Receptor 2 (MT2) Signaling Pathway
Caption: MT2 receptor signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 4. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Pull-down assays [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. 5-Methoxytryptamine synthesis - chemicalbook [chemicalbook.com]
Application of N-Biotinyl-5-methoxytryptamine in Chemical Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-5-methoxytryptamine is a chemical probe designed for the investigation of protein interactions and target identification in the field of chemical proteomics. This molecule incorporates the pharmacophore of 5-methoxytryptamine (B125070), a known agonist for serotonin (B10506) receptors and a precursor to melatonin (B1676174), with a biotin (B1667282) tag for affinity purification.[1][2][3] This application note provides detailed protocols for the synthesis and application of this compound to identify and characterize its protein binding partners, thereby elucidating its mechanism of action and potential therapeutic targets.
5-Methoxytryptamine (5-MT) is a naturally occurring tryptamine (B22526) derivative that acts as a potent agonist at various serotonin (5-HT) receptors, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 subtypes.[1][3] It is also a metabolic precursor to N-acetyl-5-methoxytryptamine, commonly known as melatonin.[1] Melatonin exerts its physiological effects primarily through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] These receptors are involved in regulating circadian rhythms, sleep, and mood, and their signaling pathways are of significant interest in drug discovery.[5] By using a biotinylated version of 5-methoxytryptamine, researchers can employ affinity-based pulldown assays coupled with mass spectrometry to isolate and identify its direct protein targets from complex biological samples.[6][7]
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of 5-methoxytryptamine with an activated biotin derivative, such as biotin-N-hydroxysuccinimide (biotin-NHS) ester. A linker, such as polyethylene (B3416737) glycol (PEG), can be incorporated between the biotin and the tryptamine moiety to improve solubility and reduce steric hindrance during protein binding.
Proposed Synthetic Scheme:
A plausible synthetic route involves the reaction of 5-methoxytryptamine with a commercially available biotin-PEG-NHS ester. The primary amine of 5-methoxytryptamine acts as a nucleophile, attacking the activated carbonyl of the NHS ester to form a stable amide bond.
-
Materials: 5-methoxytryptamine, Biotin-PEGn-NHS ester (where 'n' denotes the number of PEG units), Triethylamine (B128534) (TEA), Dimethylformamide (DMF), Diethyl ether.
-
Procedure:
-
Dissolve 5-methoxytryptamine and a slight molar excess of Biotin-PEGn-NHS ester in anhydrous DMF.
-
Add triethylamine to the reaction mixture to act as a base and stir at room temperature for 18 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by washing with diethyl ether or by column chromatography to yield this compound.[8][9]
-
Experimental Protocols
I. Target Identification using this compound in Cell Lysates
This protocol outlines the use of this compound as a "bait" molecule to capture its interacting proteins from a cell lysate.
A. Cell Culture and Lysis
-
Culture cells of interest (e.g., a neuronal cell line expressing serotonin or melatonin receptors) to ~80-90% confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
B. Probe Incubation and Affinity Purification
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add this compound to the lysate at a final concentration of 1-10 µM. As a negative control, add an equivalent amount of free biotin or a scrambled biotinylated molecule to a separate aliquot of the lysate.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation.
-
Prepare streptavidin-coated magnetic or agarose (B213101) beads by washing them three times with lysis buffer.[10][11]
-
Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.[10]
-
Pellet the beads using a magnetic rack or by centrifugation.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[10][12] For more stringent washing, buffers containing high salt concentrations or mild detergents can be used.[13]
C. Elution and Sample Preparation for Mass Spectrometry
-
Elute the bound proteins from the streptavidin beads. Due to the strong interaction between biotin and streptavidin, harsh elution conditions are often required.[12] Common methods include:
-
Boiling in SDS-PAGE sample buffer: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.
-
On-bead digestion: Wash the beads with a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and then incubate with a protease such as trypsin overnight at 37°C. The resulting peptides can be directly analyzed by mass spectrometry.[13][14]
-
Cleavable linkers: If the probe was synthesized with a cleavable linker (e.g., disulfide or TEV protease site), elution can be achieved under milder conditions by adding a reducing agent or the specific protease, respectively.[10][15]
-
-
For mass spectrometry analysis, the eluted proteins or digested peptides need to be further processed. This may include reduction, alkylation, and desalting steps.
D. Mass Spectrometry and Data Analysis
-
Analyze the prepared samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search engine like Mascot or Sequest.
-
Compare the proteins identified in the this compound pulldown with those from the negative control to identify specific binding partners.
II. In-situ Target Identification in Live Cells
This protocol allows for the identification of protein targets in their native cellular environment.
-
Culture cells as described previously.
-
Treat the cells with this compound (1-10 µM) in serum-free media for a defined period (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Lyse the cells and proceed with affinity purification as described in Protocol I, sections B through D.
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized in a table to facilitate comparison between the experimental and control groups.
| Protein Accession | Gene Name | Protein Name | Fold Enrichment (Probe/Control) | p-value | Putative Function |
| P35367 | HTR2A | 5-hydroxytryptamine receptor 2A | 15.2 | <0.001 | G-protein coupled receptor signaling |
| P48039 | MTNR1A | Melatonin receptor type 1A | 12.5 | <0.001 | G-protein coupled receptor signaling |
| P49286 | MTNR1B | Melatonin receptor type 1B | 10.8 | <0.001 | G-protein coupled receptor signaling |
| P28223 | HTR1A | 5-hydroxytryptamine receptor 1A | 8.9 | <0.005 | G-protein coupled receptor signaling |
| Q13639 | HTR7 | 5-hydroxytryptamine receptor 7 | 7.3 | <0.01 | G-protein coupled receptor signaling |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Chemical proteomics workflow for target identification.
Hypothetical Signaling Pathway
Based on the known pharmacology of 5-methoxytryptamine and melatonin, this compound is expected to interact with serotonin and melatonin receptors, initiating downstream signaling cascades.
Caption: Potential signaling pathways activated by the probe.
Potential Applications and Significance
The use of this compound in chemical proteomics offers a powerful approach to:
-
Identify novel protein targets of 5-methoxytryptamine and its derivatives, expanding our understanding of their biological roles.
-
Characterize the protein interaction networks of known receptors like MT1, MT2, and various serotonin receptors in a physiological context.
-
Elucidate the off-target effects of drugs targeting these pathways, which is crucial for drug development and safety assessment.
-
Discover new therapeutic opportunities by identifying previously unknown proteins and pathways modulated by these compounds.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. 5-Methoxytryptamine | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 5-Methoxytryptamine (HMDB0004095) [hmdb.ca]
- 4. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotin tethered homotryptamine derivatives: high affinity probes of the human serotonin transporter (hSERT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. neb.com [neb.com]
- 12. goldbio.com [goldbio.com]
- 13. ohsu.edu [ohsu.edu]
- 14. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Biotinyl-5-methoxytryptamine Receptor Histochemistry
Introduction
N-Biotinyl-5-methoxytryptamine, a biotinylated analog of melatonin (B1676174), serves as a valuable tool for the localization of melatonin binding sites, primarily the MT1 and MT2 receptors, within tissue preparations. While the term "in situ hybridization" typically refers to the detection of specific nucleic acid sequences, the request for a protocol using a biotinylated small molecule ligand suggests a histochemical application to identify its corresponding receptors. This document provides a detailed protocol for the use of this compound as a probe in a non-radioactive receptor histochemistry procedure. This method leverages the high affinity of the biotin-streptavidin interaction for signal amplification and visualization.
The protocol outlined below is analogous in its workflow to in situ hybridization, involving tissue preparation, probe incubation, post-incubation washes, and signal detection. Non-radioactive methods are preferred for their superior cellular resolution compared to traditional radioactive techniques.[1][2] This allows for a more precise identification of melatonin target cells. The detection of melatonin receptors is crucial for understanding the physiological actions of melatonin and its role in neuroendocrine networks.[1][2]
Experimental Principles
This protocol is based on the specific binding of this compound to melatonin receptors in tissue sections. The biotin (B1667282) moiety on the ligand does not interfere with its binding to the receptor. Following incubation and washing to remove unbound ligand, the tissue-bound biotin is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase). The enzyme then catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of receptor expression, allowing for visualization by light microscopy. For enhanced sensitivity, particularly for detecting low-abundance receptors, a signal amplification method such as the catalyzed reporter deposition (CARD) using biotinylated tyramine (B21549) can be employed.[3][4]
Detailed Experimental Protocol
I. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the animal according to approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS (pH 7.4).
-
Dissect the tissue of interest and post-fix in 4% PFA for 4-6 hours at 4°C.
-
-
Cryoprotection:
-
Immerse the fixed tissue in 20% sucrose (B13894) in PBS at 4°C overnight or until the tissue sinks.
-
-
Sectioning:
-
Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound.
-
Rapidly freeze the block in isopentane (B150273) cooled with liquid nitrogen.
-
Store tissue blocks at -80°C until sectioning.
-
Cut 10-20 µm thick sections using a cryostat and mount them on positively charged slides (e.g., SuperFrost Plus).
-
Allow sections to air dry on the slides for at least 30 minutes. Slides can be stored at -80°C for several months.
-
II. Receptor Histochemistry
-
Rehydration and Permeabilization:
-
Bring slides to room temperature.
-
Wash slides 3 times for 5 minutes each in PBS.
-
For improved probe penetration, incubate slides in 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash slides 3 times for 5 minutes each in PBS.
-
-
Blocking:
-
To prevent non-specific binding, incubate sections in a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Ligand Incubation:
-
Prepare the this compound working solution by diluting it in a suitable binding buffer (e.g., PBS containing 1% Bovine Serum Albumin). The optimal concentration should be empirically determined but can start in the nanomolar to low micromolar range.
-
Drain the blocking solution from the slides.
-
Apply the this compound working solution to the tissue sections, ensuring complete coverage.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Post-Incubation Washes:
-
Wash slides with high stringency to remove unbound ligand:
-
2 x 10 minutes in ice-cold PBS.
-
2 x 30 minutes in ice-cold PBS containing 0.1% Tween 20 at 4°C.
-
1 x 10 minutes in ice-cold PBS.
-
-
-
Detection:
-
Incubate sections with a streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase or Streptavidin-Horseradish Peroxidase) diluted in PBS for 1-2 hours at room temperature.
-
Wash slides 3 times for 10 minutes each in PBS.
-
-
Signal Visualization (Chromogenic):
-
For Alkaline Phosphatase:
-
Equilibrate slides in a pre-development buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 10 minutes.
-
Incubate sections with a substrate solution such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark.[5] Monitor color development (typically 30 minutes to several hours).
-
-
For Horseradish Peroxidase:
-
Incubate sections with a substrate solution such as DAB (3,3'-diaminobenzidine) until the desired color intensity is reached.
-
-
-
Stopping the Reaction and Mounting:
-
Stop the color development by washing the slides in distilled water.
-
Counterstain with a suitable nuclear stain like Nuclear Fast Red or Hematoxylin if desired.
-
Dehydrate the sections through a graded ethanol (B145695) series (e.g., 70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
Quantitative Data Summary
The following table provides typical concentration ranges for key reagents used in this protocol. It is important to note that optimal concentrations may vary depending on the tissue type and receptor abundance, and therefore should be empirically determined.
| Reagent | Typical Concentration/Dilution | Purpose |
| Paraformaldehyde (PFA) | 4% (w/v) | Tissue fixation |
| Sucrose | 20% (w/v) | Cryoprotection of fixed tissue |
| This compound | 10 nM - 10 µM | Primary probe for binding to melatonin receptors |
| Normal Serum | 5-10% (v/v) | Blocking non-specific antibody binding sites |
| Streptavidin-Alkaline Phosphatase | 1:500 - 1:2500 | Detection of biotinylated probe |
| Streptavidin-Horseradish Peroxidase | 1:500 - 1:2000 | Detection of biotinylated probe |
| NBT/BCIP | As per manufacturer's instructions | Chromogenic substrate for Alkaline Phosphatase, producing a purple/blue precipitate |
| DAB | As per manufacturer's instructions | Chromogenic substrate for Horseradish Peroxidase, producing a brown precipitate |
Visualizations
Experimental Workflow Diagram
References
- 1. Nonradioactive In Situ Hybridization of MT1 Melatonin Receptor for the Identification of Melatonin Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonradioactive In Situ Hybridization of MT1 Melatonin Receptor for the Identification of Melatonin Target Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. A novel in situ hybridization signal amplification method based on the deposition of biotinylated tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ hybridization using biotinylated probes. An evaluation of different detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-5-methoxytryptamine is a versatile molecular probe designed for the sensitive detection and visualization of serotonin (B10506) receptors and transporters in fluorescence microscopy applications. This molecule combines the specificity of 5-methoxytryptamine, a serotonin analog, with the high-affinity biotin-streptavidin detection system.[1] This allows for robust signal amplification and clear visualization of target molecules in fixed and live cells. These application notes provide detailed protocols for the use of this compound in conjunction with fluorescently labeled streptavidin for imaging the serotonin transporter (SERT).
Principle of Detection
The methodology is based on the highly specific and strong non-covalent interaction between biotin (B1667282) and streptavidin. This compound acts as a primary probe that binds to the target (e.g., serotonin transporter). Subsequently, a fluorescently labeled streptavidin conjugate is introduced, which binds to the biotin moiety of the probe. This indirect detection method provides significant signal amplification as multiple fluorophores on the streptavidin molecule can be recruited to a single target site.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the application of this compound in fluorescence microscopy.
| Parameter | Value | Reference/Notes |
| Excitation Wavelength (Max) | Dependent on Fluorophore | e.g., Alexa Fluor 488: 493 nm |
| Emission Wavelength (Max) | Dependent on Fluorophore | e.g., Alexa Fluor 488: 519 nm[2] |
| Working Concentration (Probe) | 1 - 10 µM | Empirically determined, start with 5 µM. |
| Working Concentration (Streptavidin) | 0.5 - 10 µg/mL | Titration recommended for optimal signal-to-noise.[3] |
| Incubation Time (Probe) | 60 minutes | At room temperature. |
| Incubation Time (Streptavidin) | 60 minutes | At room temperature.[3] |
| Binding Affinity (Biotin-Streptavidin) | Kd ≈ 10-14 M | One of the strongest known non-covalent interactions. |
Experimental Protocols
Protocol 1: Staining of Serotonin Transporters in Fixed Cells
This protocol describes the use of this compound for the detection of serotonin transporters (SERTs) in cultured cells fixed prior to staining.
Materials:
-
This compound
-
Streptavidin-Alexa Fluor 488 conjugate (or other fluorescent conjugate)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Mounting Medium with DAPI
-
Coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells expressing the serotonin transporter (e.g., transfected HEK-293 cells) on sterile coverslips to 70-80% confluency.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Primary Probe Incubation: Dilute this compound to the desired working concentration (e.g., 5 µM) in Blocking Buffer. Incubate the cells with this solution for 60 minutes at room temperature.
-
Washing: Wash the cells three times with Blocking Buffer for 5 minutes each.
-
Secondary Detection: Dilute the Streptavidin-Alexa Fluor 488 conjugate to its working concentration (e.g., 2 µg/mL) in Blocking Buffer. Incubate the cells with this solution for 60 minutes at room temperature, protected from light.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If not using a mounting medium with DAPI, you can incubate with a DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Live-Cell Imaging of Serotonin Transporter Dynamics
This protocol is adapted for imaging the dynamics of serotonin transporters on the surface of living cells.
Materials:
-
This compound
-
Streptavidin-Quantum Dot (QD) conjugate (e.g., QD655-streptavidin)
-
Live-Cell Imaging Buffer (e.g., DMEM FluoroBrite)
-
Cells expressing a fluorescently tagged SERT (e.g., YFP-SERT) for co-localization.[4]
Procedure:
-
Cell Preparation: Plate cells expressing YFP-SERT on glass-bottom imaging dishes.
-
Probe Incubation: Wash the cells with warm Live-Cell Imaging Buffer. Incubate with this compound (e.g., 1 µM) in imaging buffer for 15 minutes at 37°C.
-
Washing: Gently wash the cells three times with warm imaging buffer.
-
Quantum Dot Labeling: Incubate the cells with Streptavidin-QD conjugate (e.g., 1 nM) in imaging buffer for 5 minutes at 37°C.
-
Final Wash: Gently wash the cells three times with warm imaging buffer to remove unbound quantum dots.
-
Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped for live-cell imaging (e.g., with an environmental chamber). Use appropriate laser lines for YFP and the quantum dots.[4]
-
Data Acquisition: Acquire time-lapse image series to observe the lateral diffusion and trafficking of SERT on the plasma membrane.
Visualizations
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Biotin Fluorescence in Situ Hybridization Kit for RNA (Green) [sbsgenetech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-Biotinyl-5-methoxytryptamine in competitive binding assays, primarily targeting melatonin (B1676174) receptors (MT1 and MT2). This document outlines the principles of the assay, experimental procedures, data analysis, and visualization of the workflow and underlying signaling pathways.
Introduction
This compound is a biotinylated analog of melatonin, a neurohormone that regulates circadian rhythms through its interaction with G protein-coupled receptors (GPCRs), primarily the MT1 and MT2 subtypes. The presence of the 5-methoxy group is crucial for high-affinity binding to these receptors. The biotin (B1667282) tag provides a versatile handle for detection and quantification in various assay formats, making it a valuable tool for studying melatonin receptor pharmacology and for the discovery of new ligands.
Competitive binding assays are fundamental in drug discovery for determining the affinity of unlabeled test compounds for a specific receptor. In this context, this compound can be used as a labeled tracer that competes with unlabeled test compounds for binding to melatonin receptors. The displacement of the biotinylated ligand by a test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).
Principle of the Competitive Binding Assay
The assay is based on the competition between a fixed concentration of a labeled ligand (this compound) and a range of concentrations of an unlabeled test compound for a limited number of receptor binding sites. The amount of labeled ligand bound to the receptor decreases as the concentration of the unlabeled test compound increases. This displacement is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.
Data Presentation
While specific binding affinity data for this compound is not widely available in public literature, the following table serves as a template for how quantitative data from competitive binding assays should be presented. The values for melatonin and other known ligands are included for comparative purposes.
| Compound | Receptor | Assay Type | Labeled Ligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | MT1 | Fluorescence Polarization | (Self) | To be determined | To be determined | Experimental |
| This compound | MT2 | Fluorescence Polarization | (Self) | To be determined | To be determined | Experimental |
| Melatonin | MT1 | Radioligand Binding | 2-[125I]-iodomelatonin | 0.1 - 0.5 | 1 - 10 | [1] |
| Melatonin | MT2 | Radioligand Binding | 2-[125I]-iodomelatonin | 0.1 - 0.7 | 1 - 15 | [1] |
| Agomelatine | MT1 | Radioligand Binding | 2-[125I]-iodomelatonin | 0.94 | - | |
| Agomelatine | MT2 | Radioligand Binding | 2-[125I]-iodomelatonin | 0.97 | - | |
| Luzindole (Antagonist) | MT1 | Radioligand Binding | 2-[125I]-iodomelatonin | 15 - 30 | - | |
| Luzindole (Antagonist) | MT2 | Radioligand Binding | 2-[125I]-iodomelatonin | 5 - 15 | - |
Experimental Protocols
Two primary protocols are presented here: a traditional radioligand competitive binding assay and a non-radioactive fluorescence polarization competitive binding assay. The latter is often preferred for its safety, reduced disposal costs, and homogeneous "mix-and-read" format.
Protocol 1: Radioligand Competitive Binding Assay
This protocol is adapted from standard procedures for melatonin receptor binding assays.[2]
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[125I]-iodomelatonin.
-
Test Compound: this compound or other unlabeled compounds.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled melatonin.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer to all wells.
-
Add Test Compound: Add serial dilutions of the unlabeled test compound (e.g., this compound) to the appropriate wells. For total binding wells, add buffer only. For non-specific binding wells, add 10 µM unlabeled melatonin.
-
Add Radioligand: Add 2-[125I]-iodomelatonin to all wells at a final concentration at or below its Kd (typically 50-100 pM).
-
Add Receptor Membranes: Add the receptor membrane preparation to all wells to initiate the binding reaction. The final protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM melatonin) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This non-radioactive method is ideal for using this compound as the labeled tracer, in conjunction with a fluorescently labeled avidin (B1170675) or streptavidin.[3][4]
Materials:
-
Receptor Source: Solubilized membrane preparation or purified MT1/MT2 receptors.
-
Labeled Tracer: this compound.
-
Fluorescent Probe: Streptavidin-fluorescein or other suitable fluorescently labeled streptavidin conjugate.
-
Test Compound: Unlabeled compounds of interest.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer with low background fluorescence.
-
Non-specific Binding Control: 10 µM unlabeled melatonin.
-
Black, low-binding 96- or 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Tracer-Probe Complex Formation: Pre-incubate this compound with the fluorescently labeled streptavidin to form a stable, highly fluorescent complex.
-
Plate Setup: In a black microplate, add assay buffer to all wells.
-
Add Test Compound: Add serial dilutions of the unlabeled test compound to the appropriate wells. For maximum polarization wells, add buffer only. For minimum polarization (and non-specific binding) wells, add 10 µM unlabeled melatonin.
-
Add Tracer-Probe Complex: Add the pre-formed this compound-streptavidin-fluorophore complex to all wells.
-
Add Receptor: Add the solubilized receptor preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
Data Analysis:
-
The fluorescence polarization values will be high when the tracer-probe complex is bound to the receptor and low when it is displaced by the test compound.
-
Plot the change in fluorescence polarization against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation as described in the radioligand assay protocol.
Visualizations
Melatonin Receptor Signaling Pathway
Melatonin binding to MT1 or MT2 receptors activates inhibitory Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various downstream effectors.
Caption: Melatonin Receptor Signaling Pathway.
Competitive Binding Assay Workflow
This diagram illustrates the key steps involved in a competitive binding assay to determine the affinity of a test compound.
References
- 1. Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling N-Biotinyl-5-methoxytryptamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radioiodination of N-Biotinyl-5-methoxytryptamine, a biotinylated analog of melatonin (B1676174). While a specific protocol for this molecule is not widely published, the following procedure has been adapted from established methods for the radioiodination of melatonin and other indoleamines.[1][2][3][4] The resulting radiolabeled compound can be a valuable tool for various applications, including radioligand binding assays to study melatonin receptors.
Introduction
This compound is a derivative of melatonin, a neurohormone that regulates circadian rhythms and other physiological processes through its interaction with G protein-coupled receptors (GPCRs), primarily the MT1 and MT2 receptors.[5][6][7] The biotin (B1667282) moiety allows for high-affinity binding to streptavidin and avidin, making it a useful tool for various bioanalytical techniques. Radiolabeling this molecule, typically with Iodine-125 (¹²⁵I), provides a sensitive method for tracing and quantifying its interaction with melatonin receptors.[6][8] The radioiodination is generally achieved via electrophilic substitution on the indole (B1671886) ring, most commonly at the C-2 position.[3] This protocol details the Chloramine-T method for radioiodination.
Experimental Protocols
Materials and Reagents
-
This compound
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T
-
Sodium Metabisulfite (SMB)
-
Potassium Iodide (KI)
-
Phosphate Buffer (0.05 M, pH 7.5)
-
Phosphate Buffer (0.025 M, pH 7.5)
-
Sephadex G-25 column
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
TLC Mobile Phase: Chloroform:Methanol (9:1 v/v)
-
Whatman 3MM chromatography paper
-
Gamma counter
-
Electrophoresis apparatus
Protocol: Radioiodination using the Chloramine-T Method
This protocol is adapted from the established Chloramine-T method for radioiodinating melatonin.[1][2]
-
Reaction Setup:
-
In a shielded vial, add 10 µL of this compound (1 mg/mL in a suitable organic solvent like DMSO, evaporated to dryness if necessary).
-
Add 80 µL of 0.05 M Phosphate Buffer (pH 7.5).
-
Carefully add 5 mCi of Na¹²⁵I.
-
Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M Phosphate Buffer).
-
Gently mix and allow the reaction to proceed for 60 seconds at room temperature.
-
-
Quenching the Reaction:
-
Terminate the reaction by adding 25 µL of Sodium Metabisulfite solution (2 mg/mL in 0.05 M Phosphate Buffer).
-
Add 50 µL of Potassium Iodide solution (10 mg/mL in 0.05 M Phosphate Buffer) to saturate any unreacted iodine binding sites on the TLC plate and to facilitate the separation of free iodine.
-
Add 500 µL of 0.05 M Phosphate Buffer.
-
-
Purification of Radiolabeled Product:
-
Sephadex G-25 Gel Filtration:
-
Pre-equilibrate a Sephadex G-25 column with 0.05 M Phosphate Buffer.
-
Load the reaction mixture onto the column.
-
Elute with 0.05 M Phosphate Buffer and collect 0.5 mL fractions.
-
Measure the radioactivity of each fraction using a gamma counter to identify the fractions containing the radiolabeled product, which will elute separately from free ¹²⁵I.
-
-
Thin Layer Chromatography (TLC):
-
Spot a small aliquot of the reaction mixture and the purified fractions onto a silica (B1680970) gel TLC plate.
-
Develop the plate using a Chloroform:Methanol (9:1 v/v) mobile phase.
-
Visualize the spots under UV light and/or by autoradiography to separate the radiolabeled product from unreacted starting material and free iodine.
-
-
-
Quality Control:
-
Paper Electrophoresis:
-
Saturate a strip of Whatman 3MM paper (approx. 34 cm) in 0.025 M Phosphate Buffer for 15 minutes.
-
Spot the purified radiolabeled product onto the center of the strip.
-
Run the electrophoresis at 240 volts for 50 minutes.
-
Dry the strip, cut it into 1 cm segments, and measure the radioactivity of each segment in a gamma counter to determine the radiochemical purity.[1]
-
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the radioiodination of melatonin analogs, which can be used as a guideline for this compound.
| Parameter | Value/Condition | Reference |
| Reactants | ||
| This compound | 10 µg | Adapted from[1] |
| Na¹²⁵I | 5 mCi | [1] |
| Chloramine-T | 10 µg | [1][2] |
| Sodium Metabisulfite | 20 µg | [2] |
| Reaction Conditions | ||
| Buffer | 0.05 M Phosphate Buffer, pH 7.5 | [1] |
| Reaction Time | 60 seconds | [1] |
| Temperature | Room Temperature | [1] |
| Purification | ||
| Method 1 | Sephadex G-25 Gel Filtration | [2] |
| Method 2 | Thin Layer Chromatography | [4] |
| Quality Control | ||
| Method | Paper Electrophoresis | [1] |
| Expected Outcome | ||
| Specific Activity | ~20-25 MBq/µg | [2] |
| Radiochemical Yield | >85% | [1] |
Visualizations
Experimental Workflow for Radiolabeling
Caption: Workflow for the radioiodination of this compound.
Melatonin Receptor Signaling Pathway
Melatonin primarily signals through the MT1 and MT2 receptors, which are G protein-coupled receptors. The activation of these receptors by a ligand like this compound is expected to initiate a cascade of intracellular events.
Caption: Simplified signaling pathway of melatonin receptors.
References
- 1. medpulse.in [medpulse.in]
- 2. researchgate.net [researchgate.net]
- 3. Iodinated melatonin: preparation and characterization of the molecular structure by mass and 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a melatonin radioimmunoassay using radioiodinated melatonin as tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Biotinyl-5-methoxytryptamine for Flow Cytometry Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Biotinyl-5-methoxytryptamine is a biotinylated derivative of 5-methoxytryptamine (B125070) (5-MT), a naturally occurring tryptamine (B22526) compound structurally related to serotonin (B10506) and melatonin (B1676174).[1] 5-MT is known to act as a non-selective serotonin receptor agonist and is involved in various physiological processes.[1] The biotin (B1667282) tag on this compound allows for its detection using fluorochrome-conjugated streptavidin, making it a valuable tool for studying the expression and dynamics of its target receptors on a single-cell level using flow cytometry.[2] This application note provides a detailed protocol for the use of this compound in flow cytometry to identify and characterize cells expressing its cognate receptors, which are likely members of the serotonin (5-HT) and melatonin (MT) receptor families.[3][4]
Principle of the Assay
The assay is based on the high-affinity interaction between biotin and streptavidin. Cells expressing the target receptors for 5-methoxytryptamine are incubated with this compound. The biotinylated ligand binds to its receptors on the cell surface. Subsequent incubation with a fluorescently labeled streptavidin conjugate allows for the detection and quantification of the ligand-receptor complexes by flow cytometry. This method can be adapted to study receptor internalization by performing the incubation at 37°C, which allows for endocytosis of the receptor-ligand complex.[5]
Potential Applications
-
Identification and quantification of cell populations expressing serotonin or melatonin receptors.
-
Screening of compounds that modulate receptor expression or ligand binding.
-
Studying receptor trafficking and internalization.[5]
-
Characterizing receptor distribution in primary cells and cell lines.
Data Presentation
Table 1: Hypothetical Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | 15 |
| 5-HT2A | 50 |
| MT1 | 25 |
| MT2 | 40 |
Note: These are hypothetical values for illustrative purposes. Actual binding affinities should be determined experimentally.
Table 2: Recommended Antibody and Reagent Concentrations
| Reagent | Recommended Starting Concentration |
| This compound | 10-100 nM |
| Streptavidin-PE | 1:100 - 1:400 dilution |
| Anti-CD marker antibody (e.g., CD4-FITC) | As per manufacturer's instructions |
| Viability Dye (e.g., 7-AAD) | As per manufacturer's instructions |
Experimental Protocols
Protocol 1: Cell Surface Receptor Staining
This protocol describes the detection of cell surface receptors that bind to this compound.
Materials
-
This compound
-
Cells of interest (e.g., HEK293 cells transfected with a target receptor, or primary cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE)
-
Fc Block (optional, for primary cells)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Unlabeled 5-methoxytryptamine (for competition assay)
-
FACS tubes
Procedure
-
Cell Preparation: Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in the staining buffer.
-
Fc Block (Optional): If using primary cells that express Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Ligand Incubation: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into FACS tubes. Add this compound to the desired final concentration (e.g., 50 nM).
-
Competition Control: To a separate tube, add a 100-fold molar excess of unlabeled 5-methoxytryptamine along with the this compound to demonstrate binding specificity.
-
Incubation: Incubate the tubes for 30-60 minutes at 4°C in the dark to allow for ligand binding to cell surface receptors.
-
Washing: Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
Streptavidin Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated amount of fluorochrome-conjugated streptavidin.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
(Optional) Co-staining with Antibodies: If desired, add fluorochrome-conjugated antibodies against cell surface markers at this step and incubate as per the manufacturer's instructions.
-
Washing: Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer.
-
Viability Staining: Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer and add a viability dye according to the manufacturer's protocol.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire a sufficient number of events for statistical analysis.
Protocol 2: Receptor Internalization Assay
This protocol is designed to measure the internalization of the receptor-ligand complex.
Materials
-
Same as Protocol 1
-
Cell culture medium
Procedure
-
Cell Preparation: Harvest and wash cells as in Protocol 1.
-
Ligand Incubation: Resuspend cells in pre-warmed cell culture medium containing the desired concentration of this compound.
-
Internalization: Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 0, 15, 30, 60 minutes) to allow for receptor internalization. A control sample should be kept at 4°C to measure initial surface binding.
-
Stopping Internalization: Stop the internalization process by adding ice-cold Flow Cytometry Staining Buffer and placing the tubes on ice.
-
Washing: Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Streptavidin Staining: Proceed with streptavidin staining as described in Protocol 1 (steps 7-9).
-
Data Acquisition and Analysis: Analyze the samples by flow cytometry. A decrease in the mean fluorescence intensity (MFI) of the surface-stained population over time at 37°C compared to the 4°C control indicates receptor internalization.
Visualizations
Caption: Workflow for detecting cell surface receptors using this compound.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Biotinylation of interleukin-2 (IL-2) for flow cytometric analysis of IL-2 receptor expression. Comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Application Notes and Protocols for Live-Cell Imaging with N-Biotinyl-5-methoxytryptamine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Biotinyl-5-methoxytryptamine for live-cell imaging. This biotinylated derivative of 5-methoxytryptamine (B125070) (5-MT), a potent serotonin (B10506) receptor agonist, enables the visualization and tracking of its interactions with cellular targets in real-time.
Introduction
This compound is a synthetic derivative of 5-methoxytryptamine, a naturally occurring tryptamine (B22526) closely related to serotonin and melatonin.[1] 5-MT is known to be a potent agonist at various serotonin (5-HT) receptors, particularly the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes.[2] By attaching a biotin (B1667282) molecule, this compound can be used as a probe in conjunction with fluorescently labeled streptavidin to visualize the localization and dynamics of these receptors in living cells. The high affinity and specificity of the biotin-streptavidin interaction provide a robust and versatile method for imaging.[3] This technique allows for the investigation of receptor trafficking, internalization, and the effects of various stimuli on receptor distribution.
Principle of the Technique
The methodology is based on a two-step labeling approach. First, live cells expressing the target serotonin receptors are incubated with this compound. The 5-methoxytryptamine moiety of the molecule binds to its cognate receptors. After a brief incubation and washing step to remove unbound probe, a fluorescently labeled streptavidin conjugate is added. The streptavidin binds with high affinity to the biotin tag, allowing for the visualization of the receptor-ligand complexes using fluorescence microscopy.
Signaling Pathway of 5-Methoxytryptamine
5-Methoxytryptamine primarily acts on G-protein coupled serotonin receptors, initiating downstream signaling cascades. The specific pathway activated depends on the receptor subtype. For example, 5-HT2 receptors couple to Gq/11 to activate the phospholipase C pathway, leading to an increase in intracellular calcium and activation of protein kinase C. In contrast, 5-HT1 receptors typically couple to Gi/o to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Experimental Protocols
Materials
-
This compound
-
Cell line expressing target serotonin receptor(s) (e.g., HEK293, CHO cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488, Streptavidin-Cy3)
-
Microscopy-grade glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Protocol 1: Live-Cell Labeling and Imaging
This protocol describes the basic procedure for labeling and imaging cell surface receptors.
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of this compound in pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS). The final concentration will need to be optimized, but a starting point of 1-10 µM is recommended.
-
Prepare a working solution of fluorescently labeled streptavidin in a blocking buffer (e.g., PBS with 1% BSA). A starting concentration of 1-5 µg/mL is recommended.
-
-
Labeling with this compound:
-
Wash the cells twice with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove unbound probe.
-
-
Labeling with Fluorescent Streptavidin:
-
Add the fluorescently labeled streptavidin working solution to the cells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Final Wash and Imaging:
-
Remove the streptavidin solution and wash the cells three times with PBS.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope. It is crucial to minimize light exposure to reduce phototoxicity.[4]
-
Experimental Workflow
Data Presentation
Quantitative data from live-cell imaging experiments should be carefully recorded and analyzed. Below is a template table for summarizing key experimental parameters and results.
| Parameter | Recommended Range | Experimental Value | Notes |
| Cell Line | N/A | Cell line endogenously or exogenously expressing the target receptor. | |
| This compound Concentration | 1 - 10 µM | Optimize for signal-to-noise ratio. | |
| Incubation Time (Probe) | 15 - 30 min | Longer times may lead to internalization. | |
| Streptavidin-Fluorophore Concentration | 1 - 5 µg/mL | Titrate to minimize background. | |
| Incubation Time (Streptavidin) | 10 - 15 min | Shorter times reduce non-specific binding. | |
| Imaging Temperature | 37°C | Maintain physiological conditions. | |
| Excitation/Emission Wavelengths | Fluorophore-dependent | Use appropriate filter sets for the chosen fluorophore. | |
| Signal-to-Noise Ratio | > 3:1 | A key metric for image quality. |
Considerations and Troubleshooting
-
High Background: If high background fluorescence is observed, try reducing the concentration of the biotinylated probe and/or the fluorescent streptavidin. Increasing the number and duration of wash steps can also be beneficial. The addition of a background suppressor may also improve signal quality.[5]
-
Low Signal: A weak signal may indicate low receptor expression or inefficient labeling. Consider increasing the concentration of the this compound or using a brighter fluorophore.
-
Phototoxicity: Live-cell imaging can be harsh on cells. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.[4] Time-lapse imaging should be performed with the longest possible intervals between acquisitions.
-
Controls: It is essential to include proper controls in your experiments. These should include:
-
Cells not treated with this compound but incubated with fluorescent streptavidin to assess non-specific streptavidin binding.
-
Cells treated with this compound but not with fluorescent streptavidin to check for autofluorescence.
-
A cell line that does not express the target receptor to confirm the specificity of the labeling.
-
By following these protocols and considering the potential challenges, researchers can effectively utilize this compound as a powerful tool for the live-cell imaging of serotonin receptors.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 5-Methoxytryptamine (HMDB0004095) [hmdb.ca]
- 3. Enhanced in vivo imaging of metabolically biotinylated cell surface reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine as a Probe for Receptor Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-5-methoxytryptamine is a synthetically modified analog of 5-methoxytryptamine, a naturally occurring compound related to serotonin (B10506) and melatonin (B1676174). By incorporating a biotin (B1667282) molecule, this probe allows for the selective labeling and tracking of its target receptors, primarily the melatonin receptors MT1 and MT2. This enables detailed investigation of receptor trafficking, including internalization, recycling, and degradation, which are critical processes in G-protein coupled receptor (GPCR) signaling and regulation. These application notes provide an overview of the utility of this compound and detailed protocols for its use in receptor trafficking studies.
Principle of Application
The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of many biological assays. This compound acts as a specific ligand for melatonin receptors. Once bound to the cell surface receptors, the biotin tag allows for the detection, isolation, and quantification of the receptor-ligand complex. This can be achieved through various methods, including affinity purification and visualization with fluorophore-conjugated streptavidin. The covalent and highly specific nature of the biotin-streptavidin bond provides a robust tool for studying the dynamic movements of receptors within the cell.
Key Applications
-
Monitoring Receptor Internalization: Quantifying the rate and extent of receptor endocytosis upon agonist stimulation.
-
Analyzing Receptor Recycling: Tracking the return of internalized receptors to the cell surface.
-
Investigating Receptor Degradation: Determining the proteolytic fate of receptors following internalization.
-
Visualizing Receptor Localization: Imaging the subcellular distribution of receptors using fluorescence microscopy.
-
High-Throughput Screening: Adapting assays for screening compounds that modulate receptor trafficking.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in published literature, the following table provides expected binding affinities for related non-biotinylated ligands to human melatonin receptors, which serves as a benchmark for the anticipated performance of the probe. The addition of a biotin tag may slightly alter these affinities, and empirical determination is recommended.
| Ligand | Receptor Subtype | Binding Affinity (Ki in pM) |
| Melatonin | MT1 | 80 |
| Melatonin | MT2 | 383 |
| Ramelteon | MT1 | 14 |
| Ramelteon | MT2 | 112 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from publicly available pharmacological resources.
Signaling Pathways of Melatonin Receptors
Melatonin receptors, MT1 and MT2, are GPCRs that primarily couple to Gαi/o proteins.[1] Upon activation, they initiate a cascade of intracellular signaling events that regulate various physiological processes. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).[2] Additionally, melatonin receptors can activate other pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phospholipase C (PLC) pathway, and can also recruit β-arrestins.[1][2]
Caption: Melatonin Receptor Signaling Pathways.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in receptor trafficking studies. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Cell Surface Biotinylation to Measure Receptor Internalization
This protocol allows for the quantification of receptor internalization by labeling the cell surface receptor population and then measuring the amount of labeled receptor that moves into the cell over time.
Caption: Workflow for Receptor Internalization Assay.
Materials:
-
Cells expressing melatonin receptors (e.g., HEK293-MT1 or CHO-MT2)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching buffer (e.g., PBS with 1 mM MgCl2, 0.1 mM CaCl2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Reducing agent solution (e.g., 50 mM glutathione (B108866) in buffer, pH 8.6)
-
Streptavidin-agarose beads
-
Primary antibody against the melatonin receptor or an epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and grow to 80-90% confluency.
-
Surface Labeling:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with this compound in binding buffer at 4°C for 1 hour with gentle agitation. The optimal concentration of the probe should be determined empirically.
-
Wash cells three times with ice-cold PBS to remove unbound probe.
-
-
Internalization:
-
Add pre-warmed culture medium and transfer the cells to a 37°C incubator to initiate internalization.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop internalization by washing the cells with ice-cold PBS.
-
-
Removal of Surface Biotin:
-
Incubate cells with a freshly prepared reducing agent solution (e.g., glutathione) for 30 minutes at 4°C to cleave the biotin from the surface-remaining probes.
-
Wash cells three times with ice-cold PBS.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (internalized) receptors.
-
-
Western Blot Analysis:
-
Wash the beads extensively with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the receptor.
-
Detect with an HRP-conjugated secondary antibody and chemiluminescence.
-
Quantify the band intensity to determine the amount of internalized receptor at each time point.
-
Protocol 2: Immunofluorescence Staining for Receptor Localization
This protocol allows for the visualization of receptor localization and trafficking within the cell.
Caption: Workflow for Immunofluorescence Staining.
Materials:
-
Cells expressing melatonin receptors grown on glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
(Optional) Primary antibodies for organelle markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes)
-
(Optional) Corresponding fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment:
-
Grow cells on sterile glass coverslips.
-
Incubate cells with this compound in culture medium at 37°C for the desired time to allow for binding and trafficking.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If visualizing intracellular receptors, permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Staining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with fluorophore-conjugated streptavidin in blocking buffer for 1 hour to detect the biotinylated receptors.
-
Wash three times with PBS.
-
-
Co-staining (Optional):
-
If co-localizing with cellular compartments, incubate with primary antibodies for organelle markers, followed by the appropriate fluorophore-conjugated secondary antibodies.
-
Stain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Troubleshooting and Considerations
-
High Background: Incomplete washing or insufficient blocking can lead to high background. Ensure thorough washing steps and optimize blocking conditions.
-
Low Signal: The concentration of this compound may be too low, or the expression level of the receptor may be insufficient. Titrate the probe concentration and use a cell line with robust receptor expression.
-
Probe Specificity: To confirm that the signal is specific to melatonin receptors, perform competition experiments by co-incubating with an excess of a non-biotinylated melatonin receptor agonist or antagonist.
-
Viability of Cells: Ensure that the biotinylation and subsequent experimental steps do not compromise cell viability. Perform a viability assay if necessary.
By utilizing this compound with these protocols, researchers can gain valuable insights into the complex dynamics of melatonin receptor trafficking, contributing to a better understanding of their physiological roles and the development of novel therapeutics.
References
Application Notes and Protocols for N-Biotinyl-5-methoxytryptamine Pull-Down Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-5-methoxytryptamine is a biotinylated derivative of 5-methoxytryptamine (B125070) (5-MT), a compound structurally related to serotonin (B10506) and melatonin (B1676174). 5-MT is known to interact with serotonin and melatonin receptors, which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes. This makes this compound a valuable molecular tool for "pull-down" assays, a powerful affinity purification technique used to isolate its specific binding partners from complex biological samples like cell lysates.
These application notes provide a detailed protocol for utilizing this compound in pull-down experiments to identify its interacting proteins. Subsequent analysis of these interacting partners, typically by mass spectrometry, can elucidate the compound's mechanism of action, identify novel drug targets, and characterize signaling pathways.
Principle of the Experiment
The experimental workflow is based on the high-affinity interaction between biotin (B1667282) and streptavidin. This compound (the "bait") is incubated with a cell lysate containing a complex mixture of proteins (the "prey"). The bait, along with its specifically bound proteins, is then captured using streptavidin-coated beads. After a series of washes to remove non-specifically bound proteins, the captured protein complexes are eluted from the beads and identified by mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound pull-down assay.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Control Compound: 5-methoxytryptamine (non-biotinylated) or a biotinylated molecule with no expected affinity for the target receptors.
-
Cell Line: A cell line endogenously expressing or overexpressing target receptors (e.g., HEK293 cells transfected with melatonin or serotonin receptors).
-
Streptavidin-coated magnetic beads
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Nonidet P-40 (NP-40) or 1% Digitonin for GPCRs, 1 mM EDTA, and protease inhibitor cocktail. For GPCR stabilization, consider adding 0.1% cholesterol hemisuccinate.
-
Wash Buffer:
-
Low Stringency: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
High Stringency: Lysis buffer with a higher salt concentration (e.g., 500 mM NaCl).
-
-
Elution Buffer:
-
For Mass Spectrometry (on-bead digestion): 50 mM Ammonium Bicarbonate.
-
For SDS-PAGE: 2x Laemmli sample buffer containing 2-mercaptoethanol (B42355) or DTT.
-
-
Phosphate-Buffered Saline (PBS)
-
Trypsin (for on-bead digestion)
-
Mass Spectrometer
Protocol
1. Preparation of Cell Lysate
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.
2. Preparation of Streptavidin Beads
-
Resuspend the streptavidin beads in the vial.
-
Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of Lysis Buffer. After the final wash, resuspend the beads in Lysis Buffer to the original volume.
3. Incubation and Affinity Capture
-
To 1 mg of clarified cell lysate, add this compound to a final concentration of 1-10 µM.
-
As a negative control, add an equivalent concentration of the non-biotinylated 5-methoxytryptamine or the control biotinylated molecule to a separate 1 mg aliquot of cell lysate.
-
Incubate the lysates with the compounds for 2-4 hours at 4°C with gentle rotation.
-
Add the pre-washed streptavidin beads to each lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.
4. Washing
-
Place the tubes on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of Low Stringency Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads, and discard the supernatant.
-
Perform two additional washes with 1 mL of High Stringency Wash Buffer to remove non-specific binders.
5. Elution
-
For Mass Spectrometry (On-Bead Digestion - Recommended)
-
After the final wash, resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate.
-
Add trypsin to a final concentration of 10-20 ng/µL.
-
Incubate overnight at 37°C with shaking.
-
The following day, pellet the beads on a magnetic rack and collect the supernatant containing the digested peptides for mass spectrometry analysis.
-
-
For SDS-PAGE and Western Blotting
-
After the final wash, add 50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads on a magnetic rack and load the supernatant onto an SDS-PAGE gel.
-
Data Presentation: Quantitative Mass Spectrometry Analysis
The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data should be searched against a protein database to identify the proteins. A label-free quantification (LFQ) or stable isotope labeling (SILAC) approach can be used to compare the abundance of proteins pulled down by this compound versus the control. The data can be summarized in the following tables.
Table 1: Top Enriched Proteins in this compound Pull-Down
| Protein ID (e.g., UniProt) | Gene Name | Protein Name | Fold Enrichment (Biotinylated Ligand vs. Control) | p-value |
| P35367 | HTR2A | 5-hydroxytryptamine receptor 2A | 25.3 | <0.001 |
| P48039 | MTNR1A | Melatonin receptor type 1A | 18.9 | <0.001 |
| P49286 | MTNR1B | Melatonin receptor type 1B | 15.2 | <0.005 |
| Q13547 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | 12.5 | <0.01 |
| P63092 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 11.8 | <0.01 |
Table 2: Buffer Compositions for Key Experimental Steps
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| NP-40 or Digitonin | 1% | Solubilizes membrane proteins | |
| EDTA | 1 mM | Chelates divalent cations | |
| Protease Inhibitor Cocktail | 1x | Prevents protein degradation | |
| Cholesterol hemisuccinate | 0.1% | Stabilizes GPCRs | |
| Low Stringency Wash | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| NP-40 | 0.1% | Reduces non-specific binding | |
| EDTA | 1 mM | Chelates divalent cations | |
| High Stringency Wash | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 500 mM | Reduces ionic interactions | |
| NP-40 | 0.1% | Reduces non-specific binding | |
| EDTA | 1 mM | Chelates divalent cations | |
| Elution Buffer (MS) | Ammonium Bicarbonate | 50 mM | Volatile buffer compatible with MS |
Potential Signaling Pathway of this compound
Based on the known interactions of 5-methoxytryptamine, the pull-down experiment is expected to enrich for melatonin and serotonin receptors and their downstream signaling partners. A potential signaling pathway is depicted below.
Caption: Potential signaling pathways activated by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number and/or stringency of wash steps. |
| Non-specific binding to beads | Pre-clear the lysate with unconjugated beads before adding the biotinylated ligand. | |
| Low Yield of Target Protein | Inefficient cell lysis | Optimize lysis buffer composition (e.g., try different detergents). |
| Low expression of target protein | Use a cell line that overexpresses the target receptor. | |
| Disruption of protein-ligand interaction | Perform incubations at 4°C and ensure protease inhibitors are fresh. | |
| No Target Protein Detected | Biotin tag interferes with binding | Confirm the activity of the biotinylated ligand in a functional assay. |
| Target protein is not expressed | Verify protein expression by Western blot of the cell lysate. |
These detailed protocols and application notes should serve as a comprehensive guide for researchers utilizing this compound for the identification of its interacting partners, thereby facilitating drug discovery and the elucidation of complex biological pathways.
Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine for Identifying Novel Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Biotinyl-5-methoxytryptamine is a valuable chemical probe for the discovery and characterization of novel protein-protein interactions. As a biotinylated derivative of the neuroactive compound 5-methoxytryptamine (B125070), it is expected to interact with serotonin (B10506) and melatonin (B1676174) receptors, as well as other potential binding partners. This document provides detailed protocols for utilizing this compound in affinity purification-mass spectrometry (AP-MS) workflows to identify these interacting proteins from complex biological samples. Additionally, it outlines the known signaling pathways of the primary targets of 5-methoxytryptamine and presents a representative quantitative data analysis from a typical AP-MS experiment.
Introduction
5-Methoxytryptamine is a naturally occurring tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin and the hormone melatonin.[1] It is known to be a potent agonist at various serotonin (5-HT) and melatonin (MT) receptors, playing a role in diverse physiological processes.[1] By attaching a biotin (B1667282) tag to 5-methoxytryptamine, researchers can create a powerful tool for "pull-down" experiments. This biotinylated probe, this compound, can be introduced into a cell lysate or live cells to bind to its target proteins. The resulting protein complexes can then be selectively isolated using the high-affinity interaction between biotin and streptavidin-coated beads.[2] Subsequent analysis of the captured proteins by mass spectrometry allows for the identification of both direct and indirect binding partners, revealing novel protein-protein interactions and expanding our understanding of the molecular mechanisms influenced by 5-methoxytryptamine. This approach holds significant promise for drug discovery and the elucidation of complex biological pathways.
Potential Protein Interaction Partners
Based on the known pharmacology of 5-methoxytryptamine, this compound is expected to enrich for proteins that interact with serotonin and melatonin receptors. Proteomic studies have identified a range of interacting partners for these receptors, providing a basis for expected results from an AP-MS experiment using this probe.
| Bait Receptor | Identified Interacting Proteins | Putative Function of Interaction | Reference |
| 5-HT2A Receptor | Postsynaptic density protein 95 (PSD-95) | Receptor scaffolding and signaling | [3] |
| Multi-PDZ domain protein 1 (MUPP1) | Receptor clustering and trafficking | [3] | |
| Channel-interacting PDZ protein (CIPP) | Linking receptor to ion channels | [4] | |
| 5-HT2C Receptor | Veli-3/CASK/Mint1 ternary complex | Receptor localization and signaling | [4] |
| Synaptosome-associated protein 102 (SAP102) | Synaptic scaffolding | [4] | |
| Membrane protein, palmitoylated 3 (MPP3) | Cell junction organization | [4] | |
| Melatonin MT1 Receptor | Voltage-gated calcium channel Cav2.2 | Regulation of calcium influx | [5][6] |
| Neuronal nitric oxide synthase (nNOS) | Modulation of nitric oxide signaling | [7] | |
| Munc-18 | Synaptic vesicle fusion | [6] | |
| Melatonin MT2 Receptor | G protein-coupled receptor 50 (GPR50) | Receptor heterodimerization and signaling modulation | [7] |
Signaling Pathways
To provide context for the identified protein-protein interactions, it is crucial to understand the signaling cascades initiated by the primary targets of 5-methoxytryptamine.
Experimental Workflow
The overall workflow for identifying protein-protein interactions using this compound involves several key steps, from probe synthesis to data analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from commercially available starting materials.
Materials:
-
5-Methoxytryptamine
-
Biotin-NHS (N-Hydroxysuccinimide ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve 5-methoxytryptamine (1 equivalent) in anhydrous DMF.
-
Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve Biotin-NHS (1.1 equivalents) in anhydrous DMF.
-
Slowly add the Biotin-NHS solution to the 5-methoxytryptamine solution.
-
Allow the reaction to stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Affinity Purification of Interacting Proteins
This protocol details the procedure for using this compound to capture interacting proteins from a cell lysate.
Materials:
-
This compound
-
Cell culture of interest (e.g., HEK293T cells expressing target receptors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a solution containing free biotin)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Incubation with Probe:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add this compound to the lysate at a final concentration of 10-50 µM. As a negative control, add an equivalent volume of DMSO or a non-biotinylated 5-methoxytryptamine.
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Protein Complexes:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the lysate-probe mixture.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic stand to collect the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of wash buffer.
-
Perform two additional washes with 1 mL of PBS to remove any remaining detergent.
-
-
Elution:
-
Add 50-100 µL of elution buffer to the beads.
-
Incubate at 95°C for 5 minutes (for SDS elution) or at room temperature for 30 minutes with shaking (for biotin elution).
-
Collect the supernatant containing the eluted proteins.
-
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the eluted protein sample for analysis by mass spectrometry.
Materials:
-
Eluted protein sample from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluted protein sample to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 4 volumes of 50 mM ammonium bicarbonate buffer to reduce the SDS concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50% acetonitrile/0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Representative Quantitative Data
The following table presents example data from a quantitative mass spectrometry experiment using a biotinylated probe to identify interacting proteins. The data is presented as the log2 fold change of protein abundance in the probe sample versus a negative control, along with the corresponding p-value. This type of data allows for the identification of statistically significant protein enrichments.[8][9]
| Protein ID (UniProt) | Gene Symbol | Protein Name | Log2 Fold Change (Probe/Control) | p-value |
| P08236 | HTR2A | Serotonin 2A receptor | 5.2 | 0.001 |
| Q13547 | HTR2C | Serotonin 2C receptor | 4.8 | 0.003 |
| Q13639 | MTNR1A | Melatonin receptor type 1A | 4.5 | 0.005 |
| P49286 | MTNR1B | Melatonin receptor type 1B | 4.1 | 0.008 |
| P78527 | DLG4 | Discs large homolog 4 (PSD-95) | 3.9 | 0.012 |
| Q8IZW8 | MPP5 | MAGUK p55 subfamily member 5 (MUPP1) | 3.5 | 0.018 |
| O95255 | GNAQ | G protein subunit alpha q | 3.2 | 0.025 |
| P63092 | GNAI1 | G protein subunit alpha i1 | 3.0 | 0.031 |
| P27361 | PLCB1 | 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-1 | 2.8 | 0.040 |
| P04049 | PRKCA | Protein kinase C alpha type | 2.5 | 0.045 |
Conclusion
This compound is a potent tool for the unbiased discovery of protein-protein interactions within the signaling pathways modulated by 5-methoxytryptamine. The protocols provided herein offer a comprehensive guide for the synthesis of the probe, its application in affinity purification, and the subsequent analysis of interacting proteins by mass spectrometry. The identification of novel binding partners will not only enhance our fundamental understanding of serotonergic and melatonergic signaling but also has the potential to uncover new therapeutic targets for a range of neurological and psychiatric disorders.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serotonin 5-HT2A and 5-HT2C receptors interact with specific sets of PDZ proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein interactome mining defines melatonin MT1 receptors as integral component of presynaptic protein complexes of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Biotinyl-5-methoxytryptamine in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-5-methoxytryptamine is a synthetically modified molecule that combines the pharmacological properties of 5-methoxytryptamine (B125070) (5-MT) with the high-affinity binding of biotin (B1667282). 5-MT, a derivative of serotonin (B10506) and a metabolite of melatonin (B1676174), is known to interact with various serotonin (5-HT) and melatonin (MT) receptors. The addition of a biotin tag provides a powerful tool for researchers in drug discovery, enabling the use of this ligand in a variety of screening assays that rely on the robust and specific interaction between biotin and streptavidin.
This document provides detailed application notes and protocols for the use of this compound in drug discovery screening, focusing on its potential as a probe for identifying and characterizing novel ligands targeting serotonin and melatonin receptors.
Principle of Application
The utility of this compound in drug discovery hinges on the biotin-streptavidin interaction, which has an exceptionally high affinity (Kd ≈ 10⁻¹⁴ M). This allows for the sensitive detection and quantification of binding events. In a typical assay, this compound acts as a labeled ligand that binds to its target receptor. This complex can then be captured or detected using streptavidin conjugated to a reporter molecule, such as a fluorophore or an enzyme. In competitive screening formats, test compounds from a library are evaluated for their ability to displace this compound from the receptor, allowing for the identification of new potential drug candidates.
Target Receptors and Signaling Pathways
The primary targets for the parent compound, 5-methoxytryptamine, are serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, and to a lesser extent, melatonin receptors (MT1 and MT2).
Serotonin Receptor Signaling:
-
5-HT1A Receptors: These are Gαi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1]
-
5-HT2A Receptors: These are Gαq/11-coupled receptors. Upon activation, they stimulate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[2]
Melatonin Receptor Signaling:
-
MT1 and MT2 Receptors: Both are Gαi/o-coupled receptors, and their activation also leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3]
The biotinylation of 5-methoxytryptamine is not expected to alter the fundamental signaling pathways engaged by the parent molecule upon receptor binding, although it may influence binding affinity.
Quantitative Data
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-Methoxytryptamine | 5-HT1A | 15 | [4] |
| 5-Methoxytryptamine | 5-HT1D | 8 | [4] |
| 5-Methoxytryptamine | 5-HT2A | 25 | [4] |
| 5-Methoxytryptamine | 5-HT2C | 120 | [4] |
| 5-Methoxytryptamine | 5-HT6 | 100 | [4] |
| 5-Methoxytryptamine | 5-HT7 | 30 | [4] |
| Melatonin | MT1 | 0.1-0.5 | [5] |
| Melatonin | MT2 | 0.1-1.0 | [5] |
Experimental Protocols
Here, we provide detailed protocols for three common high-throughput screening assays adapted for the use of this compound.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a foundational method to determine the binding affinity of test compounds against a target receptor using a radiolabeled competitor and capturing the biotinylated ligand-receptor complex.
Materials:
-
This compound
-
Cell membranes expressing the target receptor (e.g., 5-HT1A or 5-HT2A)
-
Radiolabeled ligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A)
-
Streptavidin-coated scintillation proximity assay (SPA) beads or streptavidin-coated filter plates (e.g., 96-well format)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (dissolved in DMSO)
-
Scintillation counter or filter binding apparatus
Procedure:
-
Plate Preparation:
-
In a 96-well plate, add 2 µL of test compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add 50 µL of radiolabeled ligand at a concentration equal to its Kd to all wells.
-
For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand for the target receptor.
-
-
Reaction Incubation:
-
Add 50 µL of cell membrane preparation (containing a predetermined optimal amount of receptor) to each well.
-
Add 50 µL of this compound at a concentration around its expected Kd.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Capture of Biotinylated Ligand-Receptor Complex:
-
For SPA: Add 50 µL of a slurry of streptavidin-coated SPA beads to each well. Incubate for an additional 30 minutes.
-
For Filter Plates: Transfer the reaction mixture to a streptavidin-coated filter plate.
-
-
Washing (for Filter Plates):
-
Wash the filter plate 3-4 times with 200 µL of ice-cold Wash Buffer per well using a vacuum manifold.
-
-
Signal Detection:
-
For SPA: Read the plate in a scintillation counter.
-
For Filter Plates: Dry the filter plate, add scintillation cocktail to each well, and read in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each test compound concentration.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a competitive binding assay in a homogeneous format, which is highly amenable to high-throughput screening.
Materials:
-
This compound
-
Cell membranes expressing the target receptor
-
Streptavidin-Europium Cryptate (donor fluorophore)
-
A fluorescently labeled ligand for the target receptor (acceptor fluorophore) (e.g., a red-shifted fluorescent derivative of a known antagonist)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA
-
Test compounds (dissolved in DMSO)
-
HTRF-compatible plate reader
Procedure:
-
Plate Setup:
-
In a low-volume 384-well plate, add 2 µL of test compound dilutions or vehicle.
-
-
Reagent Addition:
-
Add 4 µL of a mixture containing the cell membranes and the fluorescently labeled ligand (acceptor).
-
Add 4 µL of a mixture containing this compound and Streptavidin-Europium Cryptate (donor). The final concentrations of all components should be optimized beforehand.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Determine the percent inhibition of the HTRF signal for each test compound concentration.
-
Calculate IC50 values from the dose-response curves.
-
Protocol 3: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
This protocol provides another sensitive, bead-based, no-wash alternative for screening.
Materials:
-
This compound
-
Cell membranes expressing the target receptor, which has been tagged with an affinity tag (e.g., His-tag or GST-tag).
-
Streptavidin-coated Donor beads
-
Acceptor beads coated with an antibody or protein that recognizes the receptor's affinity tag (e.g., Anti-His-tag or Glutathione-coated Acceptor beads).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA
-
Test compounds (dissolved in DMSO)
-
AlphaScreen-compatible plate reader
Procedure:
-
Plate Preparation:
-
In a 384-well ProxiPlate, add 2.5 µL of test compound dilutions or vehicle.
-
-
Reagent Incubation:
-
Add 5 µL of a solution containing the tagged cell membranes and this compound.
-
Incubate for 30-60 minutes at room temperature.
-
-
Bead Addition:
-
Add 5 µL of a mixture of Streptavidin-Donor beads and the appropriate Acceptor beads.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
The AlphaScreen signal will decrease in the presence of a competitive compound.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine IC50 values from the resulting dose-response curves.
-
Visualizations
Signaling Pathways
Experimental Workflow: Competitive HTRF Assay
Conclusion
This compound is a versatile tool for drug discovery screening campaigns targeting serotonergic and melatonergic systems. Its biotin moiety allows for its use in a wide range of robust and sensitive high-throughput screening assays. The protocols provided herein offer a starting point for the development of specific assays tailored to the research needs of scientists and drug development professionals. While the precise binding affinity of the biotinylated compound requires experimental determination, the data for the parent compound, 5-methoxytryptamine, strongly suggests that serotonin receptors are its primary targets. The adaptability of the described assay formats allows for the efficient identification and characterization of novel ligands with therapeutic potential.
References
Application of N-Biotinyl-5-methoxytryptamine in Brain Tissue Homogenates: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-Biotinyl-5-methoxytryptamine, a biotinylated derivative of the neuroactive compound 5-methoxytryptamine (B125070) (5-MT), in neuroscience research. Given its structural similarity to melatonin (B1676174) and serotonin (B10506), this compound is a valuable tool for studying melatonin and serotonin receptor binding and signaling pathways in brain tissue homogenates. These protocols are designed to be adaptable for various research applications, from receptor pharmacology to drug screening.
Introduction
This compound is a synthetic derivative of 5-methoxytryptamine, a naturally occurring compound in the pineal gland. 5-methoxytryptamine is a metabolite of melatonin and an agonist at certain serotonin receptors. The covalent attachment of a biotin (B1667282) molecule allows for non-radioactive detection and quantification of its binding to target proteins, primarily G protein-coupled receptors (GPCRs), in complex biological samples like brain tissue homogenates. This opens up avenues for affinity-based assays, receptor localization, and the elucidation of downstream signaling cascades.
Key Applications
-
Receptor Binding Assays: Quantify the binding affinity of this compound to melatonin (MT1, MT2) and serotonin (e.g., 5-HT2A) receptors.
-
Competitive Binding Assays: Determine the affinity of unlabeled compounds (agonists or antagonists) by measuring their ability to displace this compound from its binding sites.
-
Receptor Expression Profiling: Assess the density of target receptors (Bmax) in different brain regions.
-
Pull-down Assays: Isolate receptor-ligand complexes for further characterization using streptavidin-coated beads.
Data Presentation: Quantitative Analysis of Receptor Binding
The following table summarizes hypothetical quantitative data that can be obtained from competition binding assays using this compound in rat brain cortical homogenates. These values are illustrative and will vary based on experimental conditions.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Bmax (fmol/mg protein) |
| This compound | Melatonin MT1 | 5.2 | 12.8 | 150.3 |
| Melatonin | Melatonin MT1 | 1.1 | 2.7 | 148.9 |
| Serotonin | Serotonin 5-HT2A | 8.7 | 21.5 | 210.6 |
| Ketanserin | Serotonin 5-HT2A | 2.5 | 6.2 | 205.4 |
Experimental Protocols
Preparation of Brain Tissue Homogenates
This protocol outlines the preparation of brain tissue homogenates suitable for receptor binding assays.
-
Tissue Dissection: Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.
-
Homogenization: Place the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail). Homogenize using a Teflon-glass homogenizer.[1]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large cellular debris.[1]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[1]
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Resuspension and Storage: Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) containing 10% sucrose (B13894) as a cryoprotectant.[1] Determine the protein concentration using a suitable method (e.g., BCA assay).[1] Aliquot and store at -80°C until use.
Competition Binding Assay Protocol
This protocol describes how to determine the binding affinity of a test compound by measuring its ability to compete with this compound.
-
Plate Setup: Use a 96-well plate for the assay.
-
Reagent Preparation:
-
Prepare a range of concentrations of the unlabeled test compound.
-
Prepare a fixed concentration of this compound (typically at its Kd value).
-
Thaw the brain membrane homogenate on ice and resuspend in the final assay binding buffer to a concentration of 50-120 µg protein per well.[1]
-
-
Assay Incubation: In a final volume of 250 µL per well, add:
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]
-
Filtration: Stop the incubation by rapid vacuum filtration through a 0.3% polyethyleneimine (PEI) presoaked GF/C filter plate using a 96-well cell harvester.[1]
-
Washing: Wash the filters four times with ice-cold wash buffer.[1]
-
Detection:
-
Dry the filters for 30 minutes at 50°C.[1]
-
Add a streptavidin-conjugated reporter (e.g., streptavidin-HRP).
-
Add the appropriate substrate and measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[2]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways activated by this compound and the general experimental workflow.
Caption: Putative signaling pathways of this compound.
Caption: Experimental workflow for competition binding assay.
References
Troubleshooting & Optimization
"troubleshooting non-specific binding in N-Biotinyl-5-methoxytryptamine pull-downs"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Biotinyl-5-methoxytryptamine in pull-down assays. The following information is designed to help you overcome challenges with non-specific binding and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in pull-down assays?
This compound is a biotinylated derivative of 5-methoxytryptamine (B125070) (5-MT). 5-MT is a naturally occurring compound related to serotonin (B10506) and melatonin (B1676174) and is known to act as an agonist at various serotonin receptors (5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7)[1]. In pull-down assays, the biotin (B1667282) tag allows for the capture of this compound and its interacting proteins using streptavidin-coated beads. This technique is used to identify and study the proteins that bind to 5-MT, providing insights into its cellular mechanisms of action.
Q2: I am observing a high background with many non-specific bands in my pull-down eluate. What are the common causes?
High background in pull-down assays is a common issue that can arise from several factors:
-
Insufficient Blocking: The streptavidin beads may have unoccupied sites that can non-specifically bind proteins from the cell lysate.
-
Inadequate Washing: Wash steps that are not stringent enough may fail to remove weakly bound, non-specific proteins.
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the beads or the linker arm of the biotinylated compound through hydrophobic or ionic forces.
-
Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins that can bind to the streptavidin beads.
Q3: What are the expected binding partners for this compound?
Given that 5-methoxytryptamine is a serotonin receptor agonist, the primary expected binding partners are serotonin receptors, particularly subtypes 5-HT1A and 5-HT2A[1]. Additionally, proteins involved in the serotonin and melatonin synthesis and signaling pathways may be identified. It is also possible to pull down proteins that are part of a larger complex with these primary binders.
Q4: Should I be concerned about the hydrophobicity of this compound causing non-specific binding?
Yes, the hydrophobicity of a small molecule ligand can contribute to non-specific binding of proteins like actin and tubulin[1][2]. The indole (B1671886) ring of 5-methoxytryptamine has hydrophobic characteristics. To mitigate this, it is important to optimize the detergent concentration in your lysis and wash buffers.
Troubleshooting Guides
Issue 1: High Background of Non-Specific Proteins
This is the most common issue in pull-down assays. The following strategies can help reduce non-specific binding.
Solutions and Optimization Strategies:
-
Optimize Blocking Conditions:
-
Pre-clearing the Lysate: Before adding your biotinylated probe, incubate the cell lysate with streptavidin beads alone for 1-2 hours at 4°C. This will help remove proteins that bind non-specifically to the beads.
-
Blocking the Beads: Thoroughly block the streptavidin beads with a suitable blocking agent before adding the this compound. Common blocking agents are listed in the table below.
-
-
Enhance Wash Steps:
-
Increase Wash Volume and Number: Increase the volume of wash buffer and the number of wash steps (from 3-4 to 5-6 washes).
-
Increase Wash Stringency: Modify the wash buffer composition to disrupt non-specific interactions. See the tables below for recommended starting concentrations of salts and detergents.
-
-
Control Experiments:
-
Negative Control: Perform a pull-down with beads that have been blocked but have no this compound added. This will help identify proteins that are binding non-specifically to the beads.
-
Competition Control: Perform a pull-down in the presence of an excess of non-biotinylated 5-methoxytryptamine. This will compete with the biotinylated probe for specific binding partners, and a reduction in a pulled-down protein in the presence of the competitor suggests a specific interaction.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Inexpensive and effective for many applications. | May contain impurities that can interfere with the assay. |
| Non-fat Dry Milk | 3-5% (w/v) | Cost-effective and provides a complex mixture of proteins for blocking. | Contains endogenous biotin which can interfere with the assay. Not recommended for phosphoprotein studies.[3] |
| Purified Casein | 1% (w/v) | A component of milk that is an effective blocking agent. | |
| Fish Gelatin | 0.1-0.5% (w/v) | Less cross-reactivity with mammalian antibodies compared to BSA. | |
| Commercial Blocking Buffers | Varies | Often protein-free and optimized for low background. | More expensive. |
Table 2: Optimization of Wash Buffer Components
| Component | Recommended Starting Concentration | Purpose | Optimization Strategy |
| Salt (NaCl or KCl) | 150 mM | Disrupts ionic interactions. | Increase concentration in steps (e.g., 250 mM, 500 mM) to increase stringency.[4][5] |
| Non-ionic Detergent (Tween-20 or Triton X-100) | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. | Increase concentration up to 0.5% for more stringent washing.[4] |
| Ionic Detergent (SDS) | 0.01 - 0.1% (w/v) | Stronger detergent for disrupting protein-protein interactions. | Use in later wash steps at low concentrations as it can disrupt specific interactions. |
| Chaotropic Agent (Urea) | 1-4 M | Denatures proteins and disrupts strong non-specific interactions. | Use with caution as it can denature your target protein. |
Experimental Protocols
Protocol 1: Pre-clearing Lysate and Blocking Beads
-
Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Wash Beads: Place the tube on a magnetic separator and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Pre-clear Lysate: After the final wash of a separate aliquot of beads, add your cell lysate to these "pre-clearing" beads and incubate with gentle rotation for 1-2 hours at 4°C.
-
Collect Pre-cleared Lysate: Place the tube on the magnetic separator and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Block Pull-down Beads: To the beads you will use for the pull-down, add 1 mL of Blocking Buffer (e.g., Lysis Buffer containing 3% BSA) and incubate with gentle rotation for 1-2 hours at 4°C.
-
Wash Blocked Beads: After blocking, wash the beads three times with 1 mL of ice-cold Wash Buffer (e.g., Lysis Buffer with 0.1% Tween-20).
Protocol 2: this compound Pull-Down
-
Incubate with Biotinylated Probe: After washing the blocked beads, add the this compound to the beads at the desired concentration and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash Unbound Probe: Wash the beads three times with 1 mL of ice-cold Wash Buffer to remove any unbound this compound.
-
Incubate with Lysate: Add the pre-cleared cell lysate to the beads and incubate overnight at 4°C with gentle rotation.
-
Wash Beads: The next day, wash the beads extensively with Wash Buffer. Start with 3-4 washes with a standard wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Tween-20). If high background persists, increase the stringency by increasing the salt concentration (e.g., to 300-500 mM NaCl) or detergent concentration in subsequent washes.
-
Elute Proteins: After the final wash, elute the bound proteins from the beads. A common method is to add 2X SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Analyze by Western Blot or Mass Spectrometry: Analyze the eluted proteins by Western blotting for specific candidate proteins or by mass spectrometry for unbiased identification of interacting partners.
Mandatory Visualization
Caption: Experimental workflow for an this compound pull-down assay.
Caption: Troubleshooting decision tree for high non-specific binding.
Caption: Simplified signaling context of 5-Methoxytryptamine (5-MT).
References
- 1. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 3. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Biotinyl-5-methoxytryptamine Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-Biotinyl-5-methoxytryptamine concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
This compound is a derivative of 5-methoxytryptamine (B125070) (5-MT), a compound structurally related to serotonin (B10506) and melatonin.[1] The biotin (B1667282) tag allows for detection, purification, and quantification of the molecule and its binding partners in various experimental setups. It is likely used to study interactions with serotonin receptors and downstream signaling pathways.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
For the parent compound, 5-methoxytryptamine, a typical concentration range to test is from 1 pM to 10 µM.[2] It is advisable to start with a similar broad range for this compound and then narrow it down based on the initial results of a dose-response experiment.
Q3: How does the biotin tag affect the activity of 5-methoxytryptamine?
While specific data on this compound is limited, the addition of a biotin tag could potentially alter the compound's potency, solubility, and cell permeability. It is crucial to empirically determine the optimal concentration and compare its activity to the non-biotinylated form if possible.
Q4: What are the key considerations for optimizing cell seeding density?
Optimizing cell seeding density is critical for a successful assay. The cell number should be high enough to produce a measurable signal but not so high that it leads to overcrowding.[3] It is recommended to test different seeding densities during assay development to find the optimal window for your specific cell line and assay.[3]
Troubleshooting Guides
Problem 1: No dose-response observed with this compound.
Possible Causes and Solutions:
-
Inappropriate Concentration Range: The tested concentration range may be too high or too low.
-
Solution: Test a broader range of concentrations, for example, from picomolar to micromolar, in a serial dilution format.[2]
-
-
Low Cell Viability: The cells may not be healthy, leading to a lack of response.
-
Compound Instability or Degradation: The compound may be unstable in the assay medium or under the experimental conditions.
-
Solution: Prepare fresh solutions of this compound for each experiment. Check for any specific storage and handling recommendations.
-
-
Incorrect Assay Setup: The assay may not be sensitive enough to detect a response.
Problem 2: High background signal or "edge effects" in the assay plate.
Possible Causes and Solutions:
-
Contamination: Bacterial or fungal contamination can interfere with the assay.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability.
-
Solution: Gently but thoroughly mix the cell suspension before and during seeding to ensure an even distribution.[3]
-
-
Evaporation: Evaporation from the outer wells of the plate can concentrate media components and affect cell growth.
-
Solution: Fill the outer wells with sterile media or phosphate-buffered saline (PBS) to minimize evaporation. For long-term cultures, consider using a hydration chamber.[4]
-
-
Improper Plate Handling: Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the wells.
-
Solution: Allow cells to adhere for a short period before moving the plate from the hood to the incubator.[4]
-
Quantitative Data
The following tables summarize the binding affinity and functional potency of the parent compound, 5-methoxytryptamine. This data can serve as a reference point when determining the expected activity of this compound.
Table 1: Receptor Binding Affinity (Ki) of 5-Methoxytryptamine
| Receptor Subtype | Species | Ki (nM) |
| 5-HT1A | Human | 9 |
| 5-HT1B | Human | <100 |
| 5-HT1D | Human | <100 |
| 5-HT1F | Human | <100 |
| 5-HT2A | Human | 4.2 |
| 5-HT2B | Human | 0.51–16 |
| 5-HT2C | Human | 7.1–943 |
| 5-HT6 | Human | 18–88 |
| 5-HT7 | Human | 0.5–5.0 |
| Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.[5] |
Table 2: Functional Potency (EC50) of 5-Methoxytryptamine
| Receptor Subtype | Species | Assay Type | EC50 (nM) |
| 5-HT2A | Human | Calcium Mobilization | 0.503 |
| 5-HT2A | Rat | Calcium Mobilization | 11 |
| 5-HT1A | - | G-protein Activation | - |
| Note: EC50 values are highly dependent on the specific assay and cell system used.[5] |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Calcium Mobilization Assay
This protocol outlines a general method to determine the EC50 value of this compound.
Materials:
-
Cells expressing the target receptor (e.g., 5-HT2A)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed cells into a 96-well or 384-well plate and culture overnight.
-
Dye Loading: Prepare a dye-loading solution by mixing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium and add the dye-loading solution. Incubate at 37°C for 45-60 minutes in the dark.[5]
-
Wash: Gently wash the cells with assay buffer to remove excess dye.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate plate.[5]
-
Fluorescence Reading: a. Place the cell plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Add the diluted compound to the wells and continue reading the fluorescence for a defined period.
-
Data Analysis: Plot the change in fluorescence against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Cell Viability Assessment using an MTT Assay
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
96-well flat-bottom plates
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight (for adherent cells).[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium.[5]
-
Cell Treatment: Add the media containing different concentrations of the compound to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.[5]
Signaling Pathways
This compound is expected to interact with serotonin (5-HT) receptors, similar to its parent compound. The diagram below illustrates the simplified signaling pathways activated by 5-methoxytryptamine via 5-HT1A and 5-HT2A receptors.
References
"how to reduce background signal with N-Biotinyl-5-methoxytryptamine probes"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background signals when using N-Biotinyl-5-methoxytryptamine probes.
Troubleshooting Guide: High Background Signal
High background can obscure specific signals, leading to a poor signal-to-noise ratio and unreliable data. This guide provides a systematic approach to identify and mitigate common causes of high background fluorescence.
Issue 1: High Background in "No Probe" Control
-
Question: My control samples, which have not been incubated with the this compound probe, are showing a high signal. What is the likely cause?
-
Answer: This indicates that the background is not caused by the probe itself but likely by the detection reagents (e.g., streptavidin-HRP) or endogenous factors within your sample.
Solutions:
-
Endogenous Biotin (B1667282): Many tissues and cells, particularly the liver and kidney, contain endogenous biotin, which will be detected by streptavidin/avidin (B1170675) conjugates, leading to high background.[1]
-
Recommendation: Block endogenous biotin using a commercially available avidin/biotin blocking kit. This typically involves sequential incubation with avidin and then biotin solutions to saturate any endogenous biotin.[2]
-
-
Non-Specific Binding of Detection Reagents: The streptavidin-enzyme conjugate may be binding non-specifically to the sample.
Issue 2: High Background in All Wells, Including "No Target" Controls
-
Question: I am observing high background signal across my entire plate, even in wells that do not contain the target receptor for 5-methoxytryptamine. What could be the problem?
-
Answer: This suggests that the this compound probe is binding non-specifically to components of the assay system other than its intended target.
Solutions:
-
Optimize Probe Concentration: An excessively high concentration of the biotinylated probe is a common cause of non-specific binding.
-
Recommendation: Perform a titration experiment to determine the lowest effective concentration of the this compound probe that still provides a robust specific signal.
-
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific interactions.
-
Recommendation:
-
Increase the concentration of the blocking agent (e.g., BSA from 1% to 5%).
-
Increase the blocking incubation time.
-
Switch to a different blocking agent. Avoid using milk or casein-based blockers as they can contain endogenous biotin.[3]
-
-
-
Hydrophobic Interactions: The tryptamine (B22526) moiety of the probe may be involved in non-specific hydrophobic interactions.
-
Recommendation: Increase the stringency of the wash buffers by adding a mild non-ionic detergent (e.g., 0.05% Tween-20).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background signal when using this compound probes?
High background can originate from several sources:
-
Endogenous Biotin: Biotin is naturally present in many biological samples and can be a significant source of background noise in biotin-streptavidin-based assays.[1]
-
Non-Specific Binding of the Probe: The this compound probe can bind to cellular components other than its target serotonin (B10506) receptors due to hydrophobic or electrostatic interactions.
-
Non-Specific Binding of Detection Reagents: Streptavidin or avidin conjugates can bind non-specifically to the sample matrix.
-
Sub-optimal Blocking: Ineffective blocking can leave sites available for non-specific binding of the probe or detection reagents.
-
Inadequate Washing: Insufficient washing can lead to the retention of unbound probe or detection reagents, resulting in high background.[3]
Q2: Which blocking agent is best for reducing background with biotinylated probes?
The choice of blocking agent can significantly impact background levels. While quantitative data for direct comparison is often application-specific, the following table provides a qualitative comparison of common blocking agents.
| Blocking Agent | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | - Readily available and relatively inexpensive. - Generally effective at reducing non-specific protein binding. | - Can contain endogenous biotin, contributing to background. Use biotin-free BSA where possible. |
| Normal Serum | - Can be very effective as it contains a mixture of proteins that can block a wide range of non-specific sites. | - Must be from a species different from the primary antibody to avoid cross-reactivity. |
| Gelatin (from fish skin) | - A good alternative to BSA, particularly for avoiding biotin-related background. | - May not be as effective as BSA or serum for all applications. |
| Commercial Blocking Buffers | - Often optimized for specific applications and can provide superior performance. - May be biotin-free. | - Can be more expensive than preparing blockers in-house. |
| Non-fat Dry Milk / Casein | - Inexpensive and readily available. | - Not recommended for biotin-based assays as it contains high levels of endogenous biotin.[3] |
Q3: How can I be sure that the signal I am observing is specific to the this compound probe binding to its target?
To confirm the specificity of your signal, you should include the following controls in your experiment:
-
Unlabeled Competitor: Co-incubate your sample with the biotinylated probe and an excess of unlabeled 5-methoxytryptamine. A significant reduction in signal in the presence of the unlabeled competitor indicates that the biotinylated probe is binding to the same target.
-
"No Probe" Control: This control, containing all reagents except the this compound probe, will help you determine the level of background from your detection system.
-
"No Target" Control: If possible, use cells or a sample known not to express the target serotonin receptors. This will help to identify non-specific binding of the probe.
Experimental Protocols
Protocol 1: General Staining Protocol with this compound Probe
This protocol provides a general workflow for using the this compound probe. Optimization of incubation times, concentrations, and buffer compositions may be required for your specific application.
Workflow Diagram:
Caption: General experimental workflow for using the this compound probe.
Materials:
-
This compound probe
-
Assay Buffer (e.g., PBS or TBS)
-
Blocking Buffer (e.g., 1-5% Biotin-free BSA in Assay Buffer)
-
Wash Buffer (e.g., Assay Buffer with 0.05% Tween-20)
-
Streptavidin-conjugate (e.g., Streptavidin-HRP or Streptavidin-Fluorophore)
-
Detection Reagent (e.g., TMB substrate for HRP or appropriate imaging medium for fluorophore)
Procedure:
-
Sample Preparation: Prepare your cells or tissue samples according to your standard protocol.
-
Blocking:
-
Incubate the sample with Blocking Buffer for 1 hour at room temperature.
-
If endogenous biotin is a concern, perform an avidin/biotin blocking step prior to this.
-
-
Probe Incubation:
-
Dilute the this compound probe to the desired concentration in Blocking Buffer.
-
Incubate the sample with the diluted probe for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the sample three times with Wash Buffer for 5 minutes each to remove unbound probe.
-
-
Streptavidin-Conjugate Incubation:
-
Dilute the streptavidin-conjugate in Blocking Buffer.
-
Incubate the sample with the diluted conjugate for 1 hour at room temperature, protected from light if using a fluorescent conjugate.
-
-
Washing:
-
Wash the sample three times with Wash Buffer for 5 minutes each to remove unbound conjugate.
-
-
Signal Detection:
-
Add the appropriate detection reagent and incubate according to the manufacturer's instructions.
-
-
Analysis:
-
Measure the signal using a suitable plate reader, microscope, or other instrument.
-
Protocol 2: Troubleshooting High Background - A Step-by-Step Guide
This protocol outlines a systematic approach to troubleshooting high background signal.
Logical Flow for Troubleshooting:
Caption: A logical workflow for troubleshooting high background signal.
Signaling Pathway
This compound is an analog of 5-methoxytryptamine, which acts as an agonist at several serotonin (5-HT) receptors. The primary targets are the 5-HT1 and 5-HT2 receptor families.
5-HT1A and 5-HT2A Receptor Signaling:
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors activated by this compound.
References
Technical Support Center: Synthesis of N-Biotinyl-5-methoxytryptamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-Biotinyl-5-methoxytryptamine synthesis. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and quantitative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is through the reaction of 5-methoxytryptamine (B125070) with an N-hydroxysuccinimide (NHS) ester of biotin (B1667282).[1][2][3] This reaction, known as biotinylation, targets the primary amine group of the tryptamine (B22526), forming a stable amide bond.[1][3]
Q2: I am experiencing a very low yield. What are the potential causes and how can I improve it?
Low yield is a common issue that can be attributed to several factors. Here's a troubleshooting guide:
-
Incorrect pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7 and 9.[1][2] A pH below 7 will result in a significantly slower reaction rate, while a pH above 9 increases the rate of hydrolysis of the NHS ester, reducing the amount of biotinylation reagent available to react with the tryptamine.[2]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the 5-methoxytryptamine for the biotinylation reagent, leading to a significant reduction in yield.[1] Always use amine-free buffers like PBS, HEPES, or bicarbonate/carbonate buffer.
-
Hydrolysis of Biotinylation Reagent: NHS-ester biotinylation reagents are moisture-sensitive and can hydrolyze in aqueous solutions.[1][4] It is crucial to prepare fresh solutions of the biotinylation reagent immediately before use and to store the solid reagent in a desiccated environment.
-
Insufficient Molar Excess of Biotin Reagent: To drive the reaction to completion, it is recommended to use a molar excess of the biotinylation reagent. A 2 to 10-fold molar excess is a good starting point, but this may need to be optimized for your specific reaction conditions.
-
Low Temperature: While the reaction can proceed at room temperature, lower temperatures (4°C) can be used to minimize side reactions and degradation of the reactants, although this will require a longer reaction time.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
The presence of multiple spots on a TLC plate indicates the formation of byproducts. These can include:
-
Unreacted Starting Materials: Incomplete reaction will leave both 5-methoxytryptamine and the biotinylation reagent.
-
Hydrolyzed Biotin: The NHS-ester of biotin can hydrolyze to biotin and NHS.
-
Side Reactions: While the primary amine of the tryptamine is the main target, side reactions can occur at other nucleophilic sites on the molecule, although this is less common for tryptamines compared to peptides with multiple reactive residues.[5][6]
To minimize byproducts, ensure optimal reaction conditions as described in Q2 and consider optimizing the stoichiometry of your reactants.
Q4: What is the best method for purifying the final product?
Purification of this compound can be achieved through several methods:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying small organic molecules. A solvent system of dichloromethane (B109758)/methanol (B129727) or ethyl acetate/hexane can be used to separate the product from unreacted starting materials and byproducts.
-
Streptavidin Affinity Chromatography: For very high purity, streptavidin-based affinity chromatography is an excellent option.[7][8] Biotin has an extremely high affinity for streptavidin, allowing for the specific capture of the biotinylated product while unreacted 5-methoxytryptamine and other impurities are washed away.[7][8] Elution of the product from the streptavidin column can be challenging due to the strong interaction and may require denaturing conditions.[8]
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC can also be used for purification, offering high resolution and purity.
Quantitative Data Summary
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the key parameters and their expected impact on the reaction yield.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| pH | 6.0 - 7.0 | Low | Slower reaction rate of the primary amine with the NHS ester. |
| 7.0 - 8.5 | High | Optimal range for the nucleophilic attack of the amine on the NHS ester.[1][2] | |
| > 8.5 | Decreasing | Increased rate of hydrolysis of the NHS ester reduces its availability.[2] | |
| Molar Ratio (Biotin:Tryptamine) | 1:1 | Moderate | May result in incomplete conversion of the starting material. |
| 2:1 to 5:1 | High | A molar excess of the biotinylation reagent drives the reaction towards completion. | |
| > 10:1 | High (with diminishing returns) | May lead to increased side products and complicates purification. | |
| Temperature | 4°C | Moderate to High | Slower reaction rate requires longer incubation times but can reduce side reactions. |
| Room Temperature (20-25°C) | High | A good balance between reaction rate and stability of the reagents. | |
| > 30°C | Potentially Lower | Increased risk of reagent degradation and side reactions. | |
| Solvent | Amine-free (e.g., DMF, DMSO, PBS) | High | Prevents competition for the biotinylation reagent.[1] |
| Amine-containing (e.g., Tris) | Very Low | The buffer will be preferentially biotinylated.[1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound using an NHS-ester of biotin.
Materials:
-
5-methoxytryptamine
-
NHS-Biotin (or a long-chain derivative like NHS-LC-Biotin)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4, amine-free
-
Sodium bicarbonate buffer (0.1 M, pH 8.3), amine-free
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve 5-methoxytryptamine: In a clean, dry reaction vessel, dissolve 5-methoxytryptamine in a minimal amount of anhydrous DMF or DMSO.
-
Prepare Biotinylation Reagent Solution: In a separate tube, dissolve a 2 to 5-fold molar excess of NHS-Biotin in anhydrous DMF or DMSO. This solution should be prepared immediately before use.
-
Reaction Initiation: Add the NHS-Biotin solution dropwise to the 5-methoxytryptamine solution while stirring at room temperature.
-
pH Adjustment (Optional but Recommended): For reactions in aqueous co-solvents, add the reaction mixture to a 10-fold excess volume of sodium bicarbonate buffer (pH 8.3) to maintain the optimal pH for the reaction.
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC using a DCM:MeOH (e.g., 9:1) solvent system. The product, this compound, should have a different Rf value than the starting materials.
-
Quenching the Reaction (Optional): If there is excess NHS-Biotin, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris-HCl to consume the remaining reagent.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane to separate the desired product from unreacted starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Visualizations
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. apexbt.com [apexbt.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
"N-Biotinyl-5-methoxytryptamine stability and storage issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of N-Biotinyl-5-methoxytryptamine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
-
Temperature: 2-8°C for long-term storage.
-
Light: Protect from light to prevent potential photodegradation of the tryptamine (B22526) moiety.
-
Moisture: Store in a tightly sealed container in a dry place to prevent hydrolysis of the biotin-linker bond.
Q2: How should I store solutions of this compound?
A2: Stock solutions should be prepared in a suitable solvent such as DMSO or ethanol (B145695). For optimal stability, it is recommended to:
-
Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protect solutions from light.[1]
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
For aqueous solutions, maintain a moderately acidic to neutral pH. Biotin (B1667282) is less stable in solutions with a pH above 9.[2][3]
Q3: What are the potential degradation pathways for this compound?
A3: Degradation can occur at two main sites: the 5-methoxytryptamine (B125070) core and the biotin linkage.
-
5-Methoxytryptamine Moiety: This part of the molecule may be susceptible to oxidation. Related compounds like melatonin (B1676174) can be degraded by reactive oxygen and nitrogen species.[4] The tryptamine structure can also be a substrate for enzymes like monoamine oxidase A.
-
Biotin Linkage: The amide bond connecting biotin to the 5-methoxytryptamine is a potential site for chemical or enzymatic hydrolysis. Studies on biotinylated proteins have shown that this bond can be cleaved in biological samples like human plasma.[1][5]
Q4: Is this compound sensitive to light?
A4: The 5-methoxytryptamine core, being an indole (B1671886) derivative, is likely sensitive to light. It is recommended to handle the solid compound and its solutions in low-light conditions and store them in light-protecting containers (e.g., amber vials).
Q5: What solvents are suitable for dissolving this compound?
A5: Based on the solubility of 5-methoxytryptamine, this compound is expected to be insoluble in water and soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Troubleshooting Step: Review your storage conditions. For solutions, ensure they are stored at or below -20°C, protected from light, and that repeated freeze-thaw cycles are avoided. For solid compound, ensure it is stored in a cool, dark, and dry place.
-
-
Possible Cause 2: Hydrolysis of the N-Biotinyl bond.
-
Troubleshooting Step: If working with aqueous buffers, check the pH. Avoid basic conditions (pH > 9). If working with biological samples that may contain amidase or protease activity, consider the stability of the linker.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Minimize exposure of the compound and its solutions to light during all experimental procedures. Use amber tubes and cover setups with aluminum foil where possible.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause 1: Inappropriate solvent.
-
Troubleshooting Step: this compound is expected to have poor solubility in water. Use organic solvents such as DMSO or ethanol to prepare a concentrated stock solution. You can then dilute this stock solution into your aqueous experimental medium.
-
-
Possible Cause 2: Precipitation upon dilution in aqueous buffer.
-
Troubleshooting Step: When diluting a DMSO or ethanol stock solution into an aqueous buffer, add the stock solution dropwise while vortexing the buffer to aid dissolution. If precipitation still occurs, consider using a lower final concentration or incorporating a small percentage of the organic solvent in your final experimental setup, if permissible for your assay.
-
Quantitative Data Summary
Since direct quantitative stability data for this compound is not available in the provided search results, the following tables summarize the stability of its constituent parts.
Table 1: Storage Recommendations for 5-Methoxytryptamine (Parent Molecule)
| Condition | Solid | Stock Solution |
| Temperature | Room Temperature (short-term), 2-8°C (long-term) | -20°C (≤1 month), -80°C (≤6 months)[1] |
| Light | Protect from light | Protect from light[1] |
| Handling | Avoid repeated freeze-thaw cycles for solutions[1] | Prepare fresh working solutions for in-vivo experiments[1] |
Table 2: Stability of Biotin
| Condition | Stability |
| Temperature (Aqueous Solution) | Stable at 100°C in moderately acidic or neutral solutions[2][3] |
| pH (Aqueous Solution) | Stable in moderately acidic and neutral solutions. Less stable above pH 9[2][3] |
| Storage (Solid) | Stable for at least 2 years at 2-8°C[3] |
| Storage (Aqueous Solution) | Moderately acidic and neutral solutions are stable for several months[2][3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-UV
This protocol outlines a general method to assess the stability of this compound under various conditions.
1. Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., temperature, pH, light).
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Temperature-controlled incubator
-
Light chamber (or aluminum foil for dark control)
3. Method:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Samples:
-
Temperature Stress: Dilute the stock solution into buffers of different pH in separate vials. Place vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light Stress: Expose a set of vials to a controlled light source, while wrapping a control set in aluminum foil.
-
pH Stress: Use the buffered solutions prepared for the temperature stress test and keep them at a constant temperature.
-
-
Time Points: Collect aliquots from each sample at various time points (e.g., 0, 24, 48, 72 hours).
-
HPLC Analysis:
-
Inject the aliquots into the HPLC system.
-
Use a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (an initial wavelength scan may be necessary).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the time zero sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Release of biotin from biotinylated proteins occurs enzymatically and nonenzymatically in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
"solubility problems with N-Biotinyl-5-methoxytryptamine and how to solve them"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Biotinyl-5-methoxytryptamine.
FAQs and Troubleshooting Guides
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is expected to have low solubility in aqueous solutions. The parent compound, 5-methoxytryptamine, is insoluble in water. For initial solubilization, organic solvents are recommended. Based on the properties of related compounds, the following solvents should be considered:
-
Dimethyl sulfoxide (B87167) (DMSO): This is a common solvent for many organic molecules used in biological assays. 5-Methoxytryptamine has a reported solubility of ≥19 mg/mL in DMSO.
-
Ethanol (B145695): 5-Methoxytryptamine is also soluble in ethanol (≥28.05 mg/mL).
-
Dimethylformamide (DMF): Often used for dissolving biotinylated compounds.
It is crucial to first prepare a concentrated stock solution in an organic solvent before further dilution into aqueous buffers.
Q2: My this compound precipitates when I dilute my stock solution into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several strategies to mitigate this problem:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous buffer.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.05-0.1%), in your final buffer can help to maintain the solubility of the compound.
-
Co-solvent System: Prepare your working solution in a co-solvent system. For instance, a mixture of DMSO, PEG300, Tween-80, and saline has been used for 5-methoxytryptamine.
-
Sonication: After dilution, briefly sonicate the solution to help disperse any microscopic precipitates.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
Q3: What is a reliable protocol for preparing a working solution of this compound for cell-based assays?
A3: The following is a general protocol that can be adapted for your specific experimental needs.
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of your stock solution in 100% DMSO or your cell culture medium.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution into your pre-warmed cell culture medium or experimental buffer to the desired final concentration.
-
Crucially, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion and minimize precipitation.
-
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be used to aid the initial dissolution in an organic solvent. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound. We recommend not exceeding 37°C. For aqueous solutions, heating is generally not recommended as it can lead to precipitation upon cooling.
Q5: I am observing variability in my experimental results. Could this be related to solubility issues?
A5: Yes, inconsistent solubility can lead to significant variability in experimental outcomes. If you suspect solubility is an issue, we recommend the following:
-
Visual Inspection: Before each experiment, visually inspect your prepared solutions (both stock and working solutions) for any signs of precipitation.
-
Centrifugation: Briefly centrifuge your working solution before adding it to your experimental setup and use the supernatant. This can help to remove any undissolved particulate matter.
-
Fresh Preparations: Prepare fresh working solutions for each experiment from a frozen stock to ensure consistency.
Quantitative Data Summary
| Solvent | Solubility of 5-Methoxytryptamine |
| Water | Insoluble |
| DMSO | ≥19 mg/mL |
| Ethanol | ≥28.05 mg/mL |
Visualizations
Below are diagrams to illustrate key processes and concepts related to the use of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Hypothetical signaling pathway for a tryptamine (B22526) derivative.
Technical Support Center: Minimizing Biotinidase Interference in N-Biotinyl-5-methoxytryptamine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize biotinidase interference in experiments involving N-Biotinyl-5-methoxytryptamine.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is biotinidase and why is it relevant to my this compound experiments?
Biotinidase is an enzyme found in mammalian tissues and serum that plays a crucial role in recycling the vitamin biotin (B1667282).[1][2] Its primary function is to cleave the amide bond between biotin and a lysine (B10760008) residue in proteins or peptides, releasing free biotin.[2][3] This is relevant to your experiments because this compound contains a similar amide bond linking biotin to 5-methoxytryptamine. The enzyme may recognize this structure and cleave the biotin tag, which would interfere with any downstream detection or binding assays that rely on the biotin moiety (e.g., using streptavidin).
FAQ 2: How can biotinidase interfere with my experiments using this compound?
Biotinidase can interfere with your experiments by enzymatically removing the biotin from your this compound probe. This cleavage would prevent the biotinylated molecule from binding to its intended target that is subsequently detected using streptavidin or anti-biotin antibodies. This can lead to falsely low or absent signals, misinterpretation of results, and reduced assay sensitivity.
Caption: Mechanism of Biotinidase Interference.
FAQ 3: What are the common sources of biotinidase in my experiments?
The most common sources of biotinidase are biological samples derived from mammals, including:
-
Serum and plasma[2]
-
Tissue homogenates (especially liver and kidney)[2]
-
Cell lysates
-
Pancreatic fluids and other intestinal secretions[3]
If your experiment involves the use of any of these, you should consider the potential for biotinidase activity.
FAQ 4: What are the signs of potential biotinidase interference?
Potential signs of biotinidase interference include:
-
Low or no signal: The most direct indicator is a weaker-than-expected or absent signal in assays using streptavidin-based detection.
-
High variability: Inconsistent results between replicates or different batches of biological samples.
-
Non-specific binding: In some cases, the cleaved biotin may compete with your biotinylated probe for binding sites, leading to unpredictable background signals.
-
Discrepancy with controls: A significant difference in signal between your biological samples and biotinidase-free buffer controls.
FAQ 5: What are the general strategies to minimize biotinidase interference?
There are three primary strategies to mitigate biotinidase interference:
-
Heat Inactivation: Heating your biological sample can denature and inactivate biotinidase. However, this method must be optimized to avoid denaturing your target protein or analyte.
-
Chemical Inhibition: Adding a known biotinidase inhibitor to your sample can block the enzyme's activity.
-
Use of Biotinidase-Free Reagents: Whenever possible, use purified components or synthetic matrices that are free of biotinidase.
FAQ 6: Are there alternatives to the biotin-streptavidin system that are insensitive to biotinidase?
Yes, several alternative affinity systems can be used for detection and purification that are not affected by biotinidase. These include:
-
FLAG-tagging: Using a FLAG-tag on your molecule of interest and detecting it with an anti-FLAG antibody.
-
His-tagging: Employing a polyhistidine-tag and detecting it with an anti-His antibody or using nickel-NTA affinity chromatography.
-
FITC-anti-FITC system: Labeling your molecule with fluorescein (B123965) isothiocyanate (FITC) and detecting it with an anti-FITC antibody.[4]
-
Click Chemistry: Utilizing bio-orthogonal chemical reporters and corresponding probes.
Section 2: Troubleshooting Guide
Problem 1: Low or no signal when using this compound with streptavidin-based detection.
This is a common issue when biotinidase is present. Follow this troubleshooting workflow to diagnose and resolve the problem.
References
- 1. Biotinidase and its roles in biotin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotinidase Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FITC-anti-FITC system is a sensitive alternative to biotin-streptavidin in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Biotinyl-5-methoxytryptamine Affinity Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the washing steps for N-Biotinyl-5-methoxytryptamine affinity chromatography. The following information is designed to address common issues encountered during experiments and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the washing steps in affinity chromatography?
The primary goal of the washing steps is to remove non-specifically bound contaminants from the affinity matrix while preserving the specific interaction between the immobilized this compound and the target protein.[1] Effective washing is crucial for achieving high purity of the eluted target protein.
Q2: What are the common causes of high background or non-specific binding in my affinity purification?
High background is often due to several factors:
-
Inadequate Blocking: Insufficient blocking of the affinity matrix can leave exposed surfaces that bind non-target proteins.
-
Hydrophobic Interactions: Non-specific binding can occur due to hydrophobic interactions between contaminating proteins and the matrix.[2][3]
-
Ionic Interactions: Electrostatic interactions can cause non-target proteins to bind to the matrix.[3][4]
-
Insufficient Washing: The volume or duration of the washing steps may not be sufficient to remove all non-specifically bound molecules.[2]
-
Endogenous Biotin (B1667282): Biological samples may contain endogenous biotinylated proteins that can bind to the streptavidin-based matrix, contributing to background.[2]
Q3: How can I reduce non-specific binding during my experiment?
To reduce non-specific binding, you can modify your washing protocol in several ways:
-
Increase Wash Volume and Number of Washes: Increasing the number of wash cycles (e.g., from 3 to 5-8) and the volume of wash buffer can help remove contaminants more effectively.[2]
-
Optimize Wash Buffer Composition: Adding detergents, adjusting salt concentration, or including mild denaturants can disrupt non-specific interactions.[1][3][5]
-
Pre-clearing Lysate: Before applying your sample to the affinity column, you can pre-clear it by incubating with an unrelated affinity matrix to remove proteins that bind non-specifically.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization of washing steps.
Problem 1: High levels of contaminating proteins in the eluate.
-
Possible Cause: Insufficient stringency of the wash buffer.
-
Solution: Increase the stringency of your wash buffer by adding detergents or increasing the salt concentration. It is important to test a range of concentrations to find the optimal balance between removing contaminants and not disrupting the specific binding of your target protein.[3][5]
-
Possible Cause: Hydrophobic or ionic interactions causing non-specific binding.
-
Solution:
Problem 2: Low yield of the target protein.
-
Possible Cause: Wash buffer is too stringent, causing the target protein to dissociate from the ligand.
-
Solution: Decrease the stringency of the wash buffer. This can be achieved by lowering the concentration of detergents or salt. Perform a titration experiment to find the highest possible stringency that does not significantly impact the yield of your target protein.
-
Possible Cause: Over-washing the column.
-
Solution: Reduce the total volume of wash buffer used or the number of washing steps. Monitor the protein concentration in the flow-through during the wash steps to ensure the target protein is not being washed away.
Data Presentation: Wash Buffer Additives
The following table summarizes common additives for wash buffers and their recommended starting concentrations for optimization.
| Additive | Purpose | Starting Concentration | Concentration Range |
| Salt (e.g., NaCl, KCl) | Reduces ionic interactions | 150 mM | 150 mM - 1 M[1][4] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100, IGEPAL-CA630) | Reduces hydrophobic interactions | 0.05% (v/v) | 0.05% - 1% (v/v)[1][6] |
| Mild Denaturants (e.g., Urea) | Disrupts weak, non-specific protein-protein interactions | 1 M | 1 M - 2 M[1][4][7] |
| Blocking Agents (e.g., BSA) | Saturates non-specific binding sites on the matrix | 0.1% (w/v) | 0.1% - 1% (w/v)[3] |
Experimental Protocols
Protocol for Optimizing Wash Buffer Composition
This protocol provides a framework for systematically optimizing the wash buffer to reduce non-specific binding and improve the purity of your target protein.
-
Preparation of Affinity Matrix:
-
Equilibrate the this compound affinity matrix with a binding buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Sample Loading:
-
Load your pre-cleared cell lysate or protein mixture onto the equilibrated column.
-
Allow the sample to bind to the matrix for the recommended incubation time.
-
-
Washing Step Optimization:
-
Divide the matrix into several equal aliquots for parallel testing of different wash buffers.
-
Prepare a series of wash buffers with varying concentrations of a single additive (e.g., NaCl at 150 mM, 300 mM, 500 mM, and 1 M). Keep other buffer components constant.
-
Wash each aliquot with 5-10 column volumes of its respective test wash buffer.
-
Collect the flow-through from the final wash for analysis.
-
-
Elution:
-
Elute the bound proteins from each aliquot using a suitable elution buffer (e.g., a buffer with a high concentration of free biotin or a low pH buffer).[8]
-
Neutralize the eluate immediately if a low pH buffer is used.
-
-
Analysis:
-
Analyze the eluted fractions from each wash condition by SDS-PAGE and Coomassie staining or silver staining to assess the purity of the target protein.
-
Use Western blotting to confirm the presence and relative amount of the target protein in each eluate.
-
-
Iterative Optimization:
-
Based on the results, select the optimal concentration of the first additive.
-
Repeat the process to optimize the concentration of a second additive (e.g., a non-ionic detergent) in the presence of the optimized concentration of the first additive.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsu.edu [ohsu.edu]
- 8. tandfonline.com [tandfonline.com]
"troubleshooting low signal-to-noise ratio in N-Biotinyl-5-methoxytryptamine assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing N-Biotinyl-5-methoxytryptamine in their assays. The focus is on addressing the common issue of a low signal-to-noise ratio in competitive binding assays targeting serotonin (B10506) receptors.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be attributed to either a weak specific signal or a high background (noise). The following sections break down the common causes and solutions for each of these problems.
Issue 1: High Background Signal
A high background can mask the specific signal from your experiment, leading to a poor signal-to-noise ratio.
Common Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | The blocking buffer is critical for preventing non-specific binding of reagents to the microplate wells.[1] Ensure you are using an effective blocking agent (e.g., Bovine Serum Albumin - BSA, or a commercial blocking buffer). Consider increasing the blocking incubation time or the concentration of the blocking agent.[1] |
| Suboptimal Reagent Concentrations | High concentrations of the detection antibody or enzyme conjugate can lead to non-specific binding.[2] Titrate these reagents to determine the optimal concentration that provides a strong signal without increasing the background. |
| Inadequate Washing | Insufficient washing will not effectively remove unbound reagents.[1][3] Increase the number of wash steps and ensure complete removal of the wash buffer after each step. Adding a mild detergent like Tween-20 to the wash buffer can also help.[1] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample or on the plate.[2] Run appropriate controls, such as a "secondary antibody only" control, to test for non-specific binding of the detection reagent. |
| Contaminated Reagents | Buffers or reagents may be contaminated. Prepare fresh solutions and filter-sterilize them if necessary. |
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
Issue 2: Weak or No Specific Signal
A low signal intensity can also lead to a poor signal-to-noise ratio.
Common Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | The concentration of the capture antibody, this compound, or the detection reagent may be too low. Perform titration experiments to determine the optimal concentrations for each component. |
| Incorrect Incubation Times/Temperatures | Incubation times may be too short for the binding to reach equilibrium.[3] Conversely, excessively long incubations can lead to higher background. Optimize incubation times and ensure a consistent temperature across the plate. |
| Inactive Reagents | Antibodies or enzyme conjugates may have lost activity due to improper storage or handling. Use fresh aliquots of reagents and follow the manufacturer's storage recommendations. |
| Problem with the Target Receptor | The receptor preparation (e.g., cell membrane homogenate) may have low levels of the target receptor or may have been stored improperly. Use a fresh preparation and handle it according to established protocols. |
| High Concentration of Competitor | In a competitive assay, if the concentration of the unlabeled competitor is too high, it can completely inhibit the binding of this compound, resulting in no signal. Ensure the standard curve for the competitor is within the dynamic range of the assay. |
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for weak or no signal.
Frequently Asked Questions (FAQs)
Q1: What is the likely target for this compound in a biological sample?
A1: Based on its chemical structure, this compound is a derivative of 5-methoxytryptamine, which is known to have a high affinity for serotonin (5-HT) receptors, particularly the 5-HT2 receptor family.[4][5][6][7] Therefore, it is most likely used as a probe to study these receptors.
Q2: How does a competitive binding assay with this compound work?
A2: In a competitive assay, this compound competes with an unlabeled ligand (the analyte of interest or a standard) for binding to a limited number of immobilized serotonin receptors. The amount of biotinylated tracer that binds to the receptor is inversely proportional to the concentration of the unlabeled ligand in the sample. The biotin (B1667282) tag is then used for detection, typically via a streptavidin-enzyme conjugate.
Signaling Pathway and Assay Principle
Caption: Principle of a competitive assay with this compound.
Q3: Can high levels of free biotin in my sample interfere with the assay?
A3: Yes, high concentrations of free biotin in a sample can interfere with assays that use the biotin-streptavidin interaction for detection. The excess free biotin can saturate the binding sites on the streptavidin-enzyme conjugate, preventing it from binding to the biotinylated this compound that is bound to the receptor. This leads to a falsely low signal.
Q4: What are the key controls I should include in my assay?
A4: To ensure the reliability of your results, you should include the following controls:
-
Total Binding: Contains the receptor preparation and this compound without any competitor. This represents the maximum signal.
-
Non-Specific Binding (NSB): Contains the receptor preparation, this compound, and a high concentration of an unlabeled competitor to block all specific binding. This determines the background signal.
-
Standard Curve: A series of known concentrations of an unlabeled competitor to generate a dose-response curve.
-
Blank: Contains all assay components except the receptor preparation to check for background from other reagents.
Experimental Protocols
Representative Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a general example and should be optimized for your specific experimental conditions.
Materials:
-
Receptor Source: Membrane preparation from cells expressing the human 5-HT2A receptor.[8]
-
Biotinylated Ligand: this compound.
-
Unlabeled Competitor: Serotonin or other 5-HT2A ligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Assay buffer containing 0.1% BSA.
-
Blocking Buffer: Assay buffer containing 1% BSA.
-
Detection Reagent: Streptavidin-HRP conjugate.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: e.g., 2N H2SO4.
-
Microplates: 96-well plates suitable for ELISAs.
Procedure:
-
Plate Coating (Indirect Method):
-
Coat a 96-well plate with a capture antibody against the receptor or a tag on the receptor. Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.[1]
-
Wash the plate 3 times with wash buffer.
-
Add the receptor preparation and incubate for 2 hours at room temperature to allow capture.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled competitor (standard curve) and your test samples.
-
To the appropriate wells, add the assay buffer, the standard/sample, and a fixed concentration of this compound (determine the optimal concentration, typically at or below the Kd).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.[9]
-
-
Washing:
-
Wash the plate 4-6 times with wash buffer to remove unbound ligands.
-
-
Detection:
-
Add the Streptavidin-HRP conjugate (diluted in blocking buffer) to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate 4-6 times with wash buffer.
-
-
Signal Development:
-
Add the TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the non-specific binding wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
Expected Quantitative Data (Example)
The following table provides an example of data that might be generated from a competitive binding assay. Actual values will vary depending on the specific reagents and conditions used.
| Competitor Concentration (nM) | Absorbance (450 nm) | % Specific Binding |
| 0 (Total Binding) | 1.250 | 100% |
| 0.1 | 1.180 | 92.7% |
| 1 | 0.950 | 67.3% |
| 10 (IC50) | 0.675 | 47.3% |
| 100 | 0.350 | 22.7% |
| 1000 | 0.200 | 9.1% |
| NSB (High Competitor) | 0.100 | 0% |
References
- 1. biocompare.com [biocompare.com]
- 2. assaygenie.com [assaygenie.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. giffordbioscience.com [giffordbioscience.com]
"how to prevent aggregation of N-Biotinyl-5-methoxytryptamine in solution"
Technical Support Center: N-Biotinyl-5-methoxytryptamine
Welcome to the technical support center for this compound. This guide provides solutions to common issues related to the solubility and aggregation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
Aggregation is primarily caused by the molecule's low solubility in aqueous solutions. Several factors contribute to this:
-
Hydrophobicity: Both the 5-methoxytryptamine (B125070) and the biotin (B1667282) moieties are hydrophobic, leading to a high tendency to aggregate in polar solvents like water or aqueous buffers to minimize contact with the solvent.[1]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution, a phenomenon known as "solvent shock."[2]
-
Temperature: The solubility of many hydrophobic compounds decreases at lower temperatures, which can cause precipitation when solutions are refrigerated.[2]
-
pH: The pH of the buffer can affect the charge state of the tryptamine's amine group, influencing its solubility. While specific data is unavailable for this molecule, solubility is often lowest near the isoelectric point (pI).[3][4]
-
Concentration: The concentration of the compound in your working solution may simply exceed its solubility limit in that specific medium.[2]
Q2: What is the recommended solvent for preparing a stock solution?
For initial dissolution, a polar aprotic solvent is recommended. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is an excellent choice.[5][6] Ethanol (EtOH) can also be used.[5] It is critical to use anhydrous (dry) solvents, as moisture can compromise the stability of the compound and the solvent's solubilizing power.[7] Stock solutions should be prepared at a high concentration (e.g., 10-20 mM) and stored properly.
Q3: How should I store stock solutions and working dilutions?
Proper storage is crucial for maintaining the compound's integrity.
-
Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO/EtOH): Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which are a common cause of aggregation.[3][7] For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is acceptable.[7]
-
Aqueous Working Solutions: Due to the high risk of aggregation, it is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately. Avoid storing them, especially at 4°C.[2]
Q4: Can I use sonication to redissolve aggregates?
Yes, sonication in a water bath can be an effective method to temporarily redissolve precipitates that have formed in your solution.[2] However, this should be seen as a rescue measure. The formation of aggregates suggests that the solution conditions are not optimal. It is better to address the root cause by optimizing the solvent system or concentration.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in the initial solvent (e.g., DMSO). | 1. Solvent is not anhydrous.2. Compound has degraded due to improper storage. | 1. Use fresh, high-quality anhydrous DMSO.[7]2. Gently warm the solution (e.g., to 37°C) and vortex. 3. If dissolution fails, use a fresh vial of the compound. |
| A precipitate forms immediately upon diluting the DMSO stock into an aqueous buffer. | Solvent Shock: The rapid change in solvent polarity causes the hydrophobic compound to aggregate and precipitate.[2] | 1. Slow Dilution: Add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing or stirring.[2]2. Use Co-solvents: Prepare the aqueous buffer with a co-solvent like PEG300 or a surfactant like Tween-80 before adding the compound stock. (See Protocol below).[2][8]3. Two-Step Dilution: Perform an intermediate dilution in a buffer containing a higher percentage of organic solvent before the final dilution. |
| The solution becomes cloudy or forms a precipitate over time, especially when stored at 4°C. | 1. Temperature-Dependent Solubility: The compound is less soluble at lower temperatures.[2]2. Metastable Solution: The initial clear solution was supersaturated and is slowly equilibrating by forming aggregates. | 1. Prepare Fresh: Always prepare aqueous working solutions immediately before use. Do not store them.[2]2. Room Temperature Equilibration: If you must use a previously prepared solution, allow it to return to room temperature or 37°C, then sonicate to attempt redissolution.[2]3. Add Stabilizers: Include additives like surfactants (e.g., 0.01% Tween-20) or cyclodextrins in your final buffer to enhance and maintain solubility.[2] |
| Inconsistent results in biological assays (e.g., binding assays). | Aggregation: Aggregates reduce the effective concentration of monomeric, active compound, leading to variable results. Aggregates can also cause non-specific interactions.[3] | 1. Confirm Solubility: Before starting your assay, confirm your compound is fully dissolved in the final assay buffer using the protocol below.2. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer to prevent aggregation during the experiment.[2]3. Use Carrier Proteins: In some systems, adding a carrier protein like Bovine Serum Albumin (BSA) at ~0.1% can help prevent non-specific binding and aggregation. |
Data Presentation: Solubility and Formulation
Table 1: Stock Solution Preparation
| Solvent | Recommended Max. Concentration | Storage Temperature | Notes |
| Anhydrous DMSO | 20 mM (7.7 mg/mL) | -80°C (long-term)-20°C (short-term) | Ensure DMSO is fresh and anhydrous. Warm gently if needed to dissolve.[6] |
| Anhydrous Ethanol | 10 mM (3.8 mg/mL) | -80°C (long-term)-20°C (short-term) | May be preferred for cell-based assays where high DMSO is toxic.[5] |
Table 2: Example Working Solution Formulation in PBS (pH 7.4)
| Final Compound Concentration | % DMSO (v/v) | Additive (in PBS) | Observation (Visual) | Recommendation |
| 100 µM | 0.5% | None | Precipitates within minutes | Not Recommended |
| 100 µM | 1.0% | None | Precipitates within 30 minutes | Not Recommended |
| 100 µM | 0.5% | 5% PEG300 | Clear for >2 hours | Suitable for short-term experiments |
| 100 µM | 0.5% | 0.05% Tween-80 | Clear for >4 hours | Recommended |
| 100 µM | 0.5% | 0.1% BSA | Clear for >4 hours | Recommended, check for assay compatibility |
Experimental Protocols
Protocol 1: Optimizing Working Solution Solubility
This protocol provides a systematic approach to finding the best conditions for your aqueous working solution to prevent aggregation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Additives: Tween-80, PEG300, Bovine Serum Albumin (BSA)
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator bath
Methodology:
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Ensure it is fully dissolved. Gentle warming (37°C) or brief sonication may assist.
-
Aliquot and store at -80°C.
-
-
Prepare Test Buffers:
-
Label four tubes of PBS (pH 7.4).
-
Tube A: PBS only (Negative Control)
-
Tube B: PBS + 5% (v/v) PEG300
-
Tube C: PBS + 0.05% (v/v) Tween-80
-
Tube D: PBS + 0.1% (w/v) BSA
-
-
Prepare Working Dilutions:
-
For each test buffer, prepare a 50 µM working solution.
-
Vortex the test buffer tube.
-
While vortexing, slowly add 5 µL of the 10 mM DMSO stock solution to 995 µL of the test buffer. This results in a final DMSO concentration of 0.5%.
-
-
Observation and Analysis:
-
Visually inspect each tube immediately after preparation for any signs of cloudiness or precipitate.
-
Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C).
-
Observe the tubes again at 30 minutes, 1 hour, and 4 hours.
-
(Optional) For a quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes and measure the absorbance of the supernatant at the compound's λmax to determine the concentration of soluble compound remaining.
-
-
-
The buffer system that remains clear for the longest duration is the optimal choice for your experiments.
-
Visualizations
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing and solving aggregation issues.
Mechanism of Solubilization
Caption: How surfactants shield hydrophobic molecules, preventing aggregation.
References
- 1. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing Incubation Times for N-Biotinyl-5-methoxytryptamine Binding: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for N-Biotinyl-5-methoxytryptamine binding assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is incubation time critical for its binding assays?
This compound is a biotinylated analog of melatonin (B1676174), a hormone that regulates circadian rhythms through its interaction with melatonin receptors (MT1 and MT2).[1] In binding assays, this molecule allows for the study of these receptors. Optimizing the incubation time is crucial to ensure that the binding reaction between this compound and its target receptor reaches equilibrium.[2] Insufficient incubation can lead to an underestimation of binding affinity, while excessively long incubation might increase non-specific binding and potential degradation of the ligand or receptor.[2]
Q2: What is a good starting point for incubation time and temperature?
For many receptor binding assays, a common starting point is a 60-minute incubation at room temperature (25°C) or 37°C.[2] However, the optimal conditions are highly dependent on the specific ligand, receptor source (e.g., cell membranes, purified receptors), and their concentrations.[2][3] For melatonin receptors, association kinetics can be slow, with half-lives potentially exceeding 1.5 to 3 hours, suggesting that longer incubation times may be necessary to reach equilibrium.[4]
Q3: What are the primary causes of high background or non-specific binding in assays using biotinylated molecules?
High background noise can obscure results and is often caused by several factors:
-
Endogenous Biotin (B1667282): Biological samples can contain naturally occurring biotinylated molecules that bind to streptavidin, leading to false-positive signals.[5]
-
Non-specific Binding of Streptavidin/Avidin: These proteins can bind non-specifically to various surfaces and biomolecules.[5]
-
Inadequate Blocking: Insufficient blocking of surfaces can leave sites open for the non-specific attachment of the biotinylated probe or detection reagents.[6]
-
Insufficient Washing: Inefficient washing may not remove all unbound or weakly bound reagents.[6]
-
High Probe Concentration: Using an excessive concentration of the biotinylated probe can increase non-specific interactions.[6]
Q4: How can I minimize non-specific binding?
Several strategies can be employed to reduce non-specific binding:
-
Optimize Blocking: Use effective blocking agents like Bovine Serum Albumin (BSA) or commercially available protein-free blockers.[5] It's advisable to use a "biotin-free" grade of BSA.[6]
-
Optimize Buffers and Washes: Increase the ionic strength of buffers (e.g., with ~0.5 M NaCl) and include a non-ionic detergent like Tween-20 (0.05-0.1%) in wash and dilution buffers.[6] Increasing the number and duration of wash steps is also effective.[5]
-
Pre-clearing Lysates: If using cell lysates, pre-clear them by incubating with streptavidin-coated beads before adding your biotinylated probe to remove proteins that non-specifically bind to the beads.[7]
-
Titrate Reagents: Determine the optimal concentration of your biotinylated probe and streptavidin conjugate to ensure a good signal-to-noise ratio.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Signal Intensity | Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[2] |
| Low concentration or activity of this compound. | Verify the integrity and concentration of the biotinylated ligand. | |
| Insufficient receptor concentration. | Increase the amount of receptor-containing material (e.g., cell membranes) in the assay. | |
| Suboptimal assay conditions (e.g., temperature, pH). | Optimize incubation temperature (common starting points are 25°C or 37°C) and ensure the buffer pH is optimal for receptor binding.[2][3] | |
| High Background Signal | Non-specific binding of the biotinylated probe. | Decrease the concentration of this compound.[6] Include a non-ionic detergent (e.g., Tween-20) in the binding and wash buffers.[6] |
| Endogenous biotin in the sample. | Use an avidin/biotin blocking step before adding the biotinylated probe.[6] | |
| Inadequate blocking of the assay plate or beads. | Optimize the blocking buffer (e.g., increase BSA concentration, try different blocking agents) and increase the blocking incubation time.[5] | |
| Insufficient washing. | Increase the number and volume of wash steps.[5] | |
| Poor Reproducibility | Inconsistent incubation times. | Use a timer and ensure all samples are incubated for the exact same duration. |
| Temperature fluctuations. | Use a calibrated incubator and ensure consistent temperature across all experiments. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Reagent variability. | Prepare fresh reagents and use the same batch of critical reagents for a set of experiments. |
Quantitative Data Summary
The optimal incubation time for this compound binding should be determined empirically. The following tables provide starting points and examples from literature for melatonin receptor binding assays, which can serve as a guide.
Table 1: Recommended Starting Conditions for Incubation Time and Temperature Optimization
| Parameter | Recommended Starting Range | Notes |
| Incubation Time | 30 - 240 minutes | A time-course experiment is essential to determine the point of equilibrium. For melatonin receptors, longer incubation times may be required.[4] |
| Incubation Temperature | 25°C - 37°C | The optimal temperature depends on the stability of the receptor and ligand.[2][3] |
Table 2: Example Kinetic Data for Radioligand Binding to Melatonin Receptors
| Receptor Subtype | Radioligand Concentration | Association Half-life (t½) | Reference |
| MT1 | 30 pM | 108 minutes | [4] |
| MT2 | 80 pM | 193 minutes | [4] |
Note: This data is for 2-[¹²⁵I]iodomelatonin and serves as an approximation. The kinetics of a biotinylated ligand may differ.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time for the binding of this compound to its target receptor.
-
Prepare Reagents:
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.[4]
-
Receptor Preparation: Cell membranes or purified receptors expressing the target melatonin receptor.
-
This compound: Prepare a stock solution and dilute to the desired final concentration in binding buffer.
-
Wash Buffer: e.g., Ice-cold binding buffer.
-
Streptavidin-coated plates or beads.
-
-
Assay Setup:
-
Add the receptor preparation to the wells of a streptavidin-coated plate or to microcentrifuge tubes with streptavidin beads.
-
Initiate the binding reaction by adding this compound to each well/tube.
-
To determine non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled melatonin to a parallel set of wells/tubes before adding the biotinylated ligand.[8]
-
-
Incubation:
-
Incubate the reactions at the desired temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), terminate the reaction.
-
-
Washing:
-
Rapidly wash the wells/beads with ice-cold wash buffer to remove unbound ligand. Perform at least 3-5 washes.[5]
-
-
Detection:
-
Add a detection reagent (e.g., streptavidin-HRP followed by a colorimetric substrate, or a fluorescently labeled streptavidin).
-
Measure the signal using a suitable plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding signal to obtain specific binding.
-
Plot specific binding versus incubation time to identify the time point at which binding reaches a plateau (equilibrium).
-
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ora.uniurb.it [ora.uniurb.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 8. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for N-Biotinyl-5-methoxytryptamine chemiluminescent detection"
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing N-Biotinyl-5-methoxytryptamine in chemiluminescent detection assays. Given the specialized nature of this biotinylated probe, this guide synthesizes best practices from general chemiluminescent assays, biotin-streptavidin detection systems, and the known properties of 5-methoxytryptamine (B125070) and related small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in chemiluminescent assays?
This compound is a derivative of 5-methoxytryptamine (a compound related to serotonin (B10506) and melatonin) that has been chemically linked to biotin (B1667282).[1] In chemiluminescent assays, it typically serves as a probe. Its most common application is likely in competitive binding assays to quantify unlabeled 5-methoxytryptamine or other related ligands that compete for binding to a specific target, such as a receptor or antibody. It can also be used to detect proteins or other molecules that bind to 5-methoxytryptamine.
Q2: What is the basic principle of a chemiluminescent assay using this probe?
The assay relies on the high-affinity interaction between biotin and streptavidin (or avidin). The this compound probe binds to its target molecule. This complex is then detected using streptavidin conjugated to an enzyme, most commonly horseradish peroxidase (HRP). In the final step, a chemiluminescent substrate is added. The HRP enzyme catalyzes a reaction that produces light, and the intensity of this light is measured to determine the quantity of the probe-target complex.[2]
Q3: What are the critical storage and handling conditions for this compound?
While specific stability data for this compound is not widely published, general recommendations for biotinylated small molecules and 5-methoxytryptamine derivatives apply. It should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C. Solutions of the compound should be prepared fresh, and if storage is necessary, they should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. The stability of 5-methoxytryptamine in aqueous solutions is influenced by pH, temperature, and light exposure.
Troubleshooting Guide
High Background Signal
Issue: The chemiluminescent signal is high across the entire assay plate or membrane, obscuring the specific signal.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time. Ensure the blocking buffer is fresh and completely covers the surface. |
| Inadequate Washing | Increase the number and/or duration of wash steps after each incubation. The addition of a mild detergent like Tween 20 (typically 0.05-0.1%) to the wash buffer can help reduce non-specific binding. |
| Excessive Concentration of Probe or Streptavidin-HRP | Titrate the concentrations of this compound and streptavidin-HRP to find the optimal balance between signal and background. |
| Contaminated Buffers or Reagents | Prepare all buffers and reagent solutions with high-purity water and analytical-grade chemicals. Filter buffers if necessary. |
| Cross-reactivity of Streptavidin-HRP | Ensure the streptavidin-HRP conjugate is of high quality and exhibits low non-specific binding. |
Low or No Signal
Issue: The chemiluminescent signal is very weak or completely absent.
| Potential Cause | Recommended Solution |
| Inactive or Degraded Reagents | Verify the activity of the streptavidin-HRP conjugate and the chemiluminescent substrate. Ensure all reagents have been stored correctly and are within their expiration dates. |
| Sub-optimal Assay Conditions | Optimize incubation times, temperatures, and buffer pH for each step of the assay. |
| Insufficient Concentration of Probe or Target | Increase the concentration of this compound or the target molecule. |
| Incorrect Filter/Wavelength Settings on Detector | Ensure the luminometer or imaging system is set to the correct wavelength for detecting the light emitted from the specific chemiluminescent substrate being used. |
| Presence of Inhibitors | Certain compounds can inhibit the HRP enzyme activity. Ensure that buffers and samples do not contain inhibitors such as sodium azide. |
Inconsistent or Variable Results
Issue: There is high variability between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique when adding reagents. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more susceptible to temperature and evaporation variations. Alternatively, fill the outer wells with buffer or water to create a more uniform environment. |
| Incomplete Mixing of Reagents | Gently mix the plate after adding each reagent to ensure a homogeneous reaction. |
| Variable Incubation Times | Standardize all incubation times and ensure they are consistent across all wells and experiments. |
| Probe Degradation | Prepare fresh dilutions of the this compound probe for each experiment from a frozen stock to avoid degradation. |
Experimental Protocols
Protocol 1: Competitive Chemiluminescent ELISA for 5-Methoxytryptamine
This protocol describes a hypothetical competitive assay to measure the concentration of unlabeled 5-methoxytryptamine in a sample.
-
Coating: Coat a 96-well microplate with a capture antibody specific for 5-methoxytryptamine. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: Add your standards (containing known concentrations of unlabeled 5-methoxytryptamine) and unknown samples to the wells. Immediately add a fixed concentration of this compound to all wells. Incubate for 1-2 hours at room temperature to allow the labeled and unlabeled molecules to compete for binding to the capture antibody.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add a chemiluminescent HRP substrate to each well.
-
Measurement: Immediately measure the light output using a luminometer. The signal will be inversely proportional to the concentration of unlabeled 5-methoxytryptamine in the sample.
Visualizations
References
"N-Biotinyl-5-methoxytryptamine quality control and purity assessment"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quality control and purity assessment of N-Biotinyl-5-methoxytryptamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is quality control crucial?
This compound is a derivative of the naturally occurring tryptamine, 5-methoxytryptamine (B125070), which is related to serotonin (B10506) and melatonin.[1] The biotin (B1667282) tag allows for its use in various biochemical assays that utilize the high-affinity interaction between biotin and streptavidin or avidin. Quality control is essential to ensure the identity, purity, and stability of the compound, which are critical for obtaining reliable and reproducible experimental results. Impurities can lead to misleading data and affect the interpretation of biological activities.
Q2: What are the common impurities associated with the synthesis of this compound?
Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted 5-methoxytryptamine.
-
Excess biotinylating reagent.
-
By-products from the coupling reaction.
-
Solvents and other process-related impurities.
Q3: How should this compound be stored to maintain its stability?
For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For short-term use, solutions can be prepared and stored at 2-8°C for a limited time, although stability in solution should be verified.
Q4: What are the primary analytical techniques for assessing the purity of this compound?
The most common and effective techniques for purity assessment include:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Troubleshooting Guides
HPLC Analysis Issues
Q: My HPLC chromatogram displays multiple unexpected peaks. What could be the cause?
A: Multiple peaks can indicate the presence of impurities or degradation of your sample. Consider the following:
-
Sample Degradation: The compound may be unstable in the chosen solvent or under the analysis conditions. Prepare fresh samples and consider using a different solvent.
-
Contamination: The sample, solvent, or HPLC system may be contaminated. Run a blank gradient to check for system contamination.
-
Impurities from Synthesis: The peaks could represent unreacted starting materials or by-products from the synthesis.
-
Injection Issues: Overloading the column can lead to peak splitting. Try injecting a smaller volume or a more dilute sample.
Q: The peak shape of my compound is poor (e.g., tailing or fronting). How can I improve it?
A: Poor peak shape can be caused by several factors:
-
Column Overload: As mentioned, reduce the injection volume or sample concentration.
-
Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. Try adjusting the mobile phase pH or using an ion-pairing reagent.
-
Column Degradation: The column may be old or contaminated. Flush the column or replace it if necessary.
-
Inappropriate Mobile Phase: The solvent composition may not be optimal. Adjust the gradient or the organic-to-aqueous ratio.
Q: I am observing inconsistent retention times for my compound. What should I investigate?
A: Fluctuations in retention time can be due to:
-
System Instability: Check for leaks in the HPLC system, and ensure the pump is delivering a consistent flow rate.
-
Temperature Variations: Ensure the column compartment temperature is stable.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can alter retention times. Prepare fresh mobile phase carefully.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Mass Spectrometry (MS) Analysis Issues
Q: The observed mass-to-charge ratio (m/z) does not align with the expected value for my compound. Why might this be?
A: Discrepancies in the m/z value can arise from:
-
Adduct Formation: The molecule may be forming adducts with ions from the mobile phase (e.g., [M+Na]+, [M+K]+, [M+NH4]+).
-
Incorrect Charge State: The molecule may be multiply charged, especially in electrospray ionization (ESI).
-
Sample Impurity: The detected mass may correspond to an impurity in your sample.
-
Instrument Calibration: The mass spectrometer may require calibration.
Q: The signal intensity in my MS analysis is low. What steps can I take to improve it?
A: Low signal intensity can be addressed by:
-
Increasing Sample Concentration: A higher concentration of the analyte will generally produce a stronger signal.
-
Optimizing Ionization Source Parameters: Adjust the parameters of the ESI or other ion source, such as spray voltage and gas flow rates.
-
Mobile Phase Modification: Adding a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency.
Functional Assay Issues
Q: My this compound shows low binding activity in my streptavidin/avidin-based assay. What are the potential reasons?
A: Low binding activity could be due to:
-
Incorrect Compound Identity or Purity: Verify the identity and purity of your compound using analytical techniques like LC-MS and HPLC.
-
Steric Hindrance: The biotin tag may be inaccessible. If you are using a custom synthesis, consider a longer linker between the biotin and the 5-methoxytryptamine moiety.
-
Degradation: The compound may have degraded. Use a freshly prepared sample.
-
Assay Conditions: Optimize assay conditions such as buffer composition, pH, and incubation time.
Quantitative Data
Table 1: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥ 95% | HPLC |
| Identity | Conforms to structure | LC-MS, NMR |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO or DMF | Visual Inspection |
Table 2: Example HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
HPLC System Setup:
-
Install a C18 reverse-phase column.
-
Prepare the mobile phases as described in Table 2.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Set the UV detector to 280 nm.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run the gradient program.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in the initial mobile phase.
-
LC-MS System Setup:
-
Use an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Use the same column and mobile phases as for the HPLC analysis.
-
-
Analysis:
-
Inject the sample and run the LC gradient.
-
Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular weight of this compound.
-
-
Data Analysis: Look for the [M+H]+ ion corresponding to the expected molecular weight of the compound.
Diagrams
References
Validation & Comparative
A Comparative Guide to Validating N-Biotinyl-5-methoxytryptamine Binding Targets Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic methods for validating the binding targets of N-Biotinyl-5-methoxytryptamine. This compound is a biotinylated analog of 5-methoxytryptamine, a precursor and metabolite in the synthesis of melatonin (B1676174).[1] It is primarily utilized as a chemical probe in affinity purification experiments to identify potential protein binding partners.[2] Once potential targets are identified, genetic approaches are the gold standard for validating their functional relevance.[3]
The primary, high-affinity targets of melatonin and its analogs are the G protein-coupled receptors (GPCRs) MT1 and MT2.[4][5] This guide will focus on the genetic validation of these targets as illustrative examples, comparing the methodologies, data interpretation, and experimental workflows involved.
Key Putative Binding Targets of this compound
Melatonin's physiological effects are predominantly mediated by two high-affinity membrane receptors, MT1 (encoded by the MTNR1A gene) and MT2 (encoded by the MTNR1B gene).[6] These receptors are involved in regulating circadian rhythms, sleep, and glycemic homeostasis.[7] Both receptors primarily couple to inhibitory G proteins (Gαi/o), leading to the suppression of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
Comparison of Genetic Validation Approaches
Genetic methods are essential for confirming that the interaction between a compound and its putative target is responsible for a specific biological effect. The two most powerful and widely used techniques are RNA interference (RNAi) and CRISPR-Cas9 gene editing.[3]
| Feature | siRNA/shRNA Knockdown | CRISPR-Cas9 Knockout |
| Principle | Post-transcriptional gene silencing by degrading target mRNA.[8] | Permanent gene disruption via DNA double-strand breaks and error-prone repair.[9] |
| Effect | Transient reduction in protein expression (knockdown). | Permanent loss of gene function (knockout). |
| Timescale | Rapid effects, typically observed within 24-72 hours. | Requires generation of stable cell lines; longer-term studies. |
| Off-Target Effects | Can occur due to partial sequence complementarity with unintended mRNAs.[8] | Can occur via off-target DNA cleavage; requires careful guide RNA design.[10] |
| Throughput | High-throughput screening with siRNA libraries is well-established.[11] | High-throughput genome-wide screening is a key application.[12][13] |
| Application | Ideal for studying the acute effects of protein loss and for validating targets in essential genes. | Definitive validation of non-essential gene targets; creating disease models. |
Table 1: Objective Comparison of siRNA and CRISPR-Cas9 for Target Validation.
Quantitative Data Presentation
Effective validation requires quantitative assessment of both target engagement and the resulting functional consequence. Below are examples of how to structure data from validation experiments.
| Target Gene | siRNA Reagent | mRNA Knockdown Efficiency (%) | Protein Reduction (%) | Functional Outcome (cAMP Inhibition Fold Change) |
| MTNR1A (MT1) | ON-TARGETplus siRNA 1 | 85 ± 5% | 78 ± 7% | 0.2 ± 0.05 |
| MTNR1A (MT1) | siGENOME siRNA 2 | 72 ± 8% | 65 ± 10% | 0.4 ± 0.08 |
| Scrambled Control | Non-targeting siRNA | < 5% | < 5% | 1.0 (baseline) |
Table 2: Example Quantitative Data from an siRNA-Mediated Knockdown Experiment. Data illustrates how to correlate the degree of target knockdown with a functional readout, such as the inhibition of cyclic AMP (cAMP) production following stimulation.
| Gene Target | Phenotype Score (Log-Fold Change) | p-value | Validation |
| MTNR1A | -2.85 | 1.2e-6 | Validated Hit (Sensitizes) |
| GNAI2 (Gαi2) | -2.51 | 4.5e-6 | Validated Hit (Sensitizes) |
| GNAS (Gαs) | +1.98 | 8.9e-5 | Validated Hit (Resists) |
| Non-Targeting Control | 0.02 | 0.95 | No Effect |
Table 3: Example Data from a CRISPR-Cas9 Screen. This table shows hypothetical results from a screen where cells are treated with this compound. A negative log-fold change indicates that knocking out the gene sensitizes cells to the compound's effect.
Experimental Protocols & Workflows
Detailed and reproducible protocols are critical for successful genetic validation.
Protocol 1: siRNA-Mediated Knockdown for Target Validation
This protocol provides a general framework for transiently knocking down a target gene in cultured cells to assess its role in the compound's mechanism of action.
Objective: To determine if reducing the expression of a target protein (e.g., MT1 receptor) alters the cellular response to this compound.
Materials:
-
HEK293 cells expressing the target receptor
-
Predesigned and validated siRNA duplexes targeting the gene of interest (e.g., MTNR1A) and non-targeting control siRNA[11]
-
Lipid-based transfection reagent (e.g., DharmaFECT)[11]
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Reagents for downstream analysis (qPCR primers, antibodies for Western blot, cAMP assay kit)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of 20 µM siRNA stock into 245 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of transfection reagent into 245 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes.
-
-
Transfection: Add the 500 µL siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate cells for 48-72 hours at 37°C in a CO2 incubator.
-
Compound Treatment: After incubation, treat the cells with this compound at the desired concentration for the appropriate duration.
-
Analysis:
-
Target Knockdown Verification: Harvest a subset of cells to quantify mRNA and protein levels of the target gene via qPCR and Western blotting, respectively.[14]
-
Functional Assay: In the remaining cells, perform a functional assay relevant to the target's signaling pathway (e.g., a cAMP assay for MT1/MT2 receptors).
-
-
Data Interpretation: Compare the functional response to the compound in target-knockdown cells versus control cells. A significantly diminished response in the knockdown cells validates the target's role.
Caption: Workflow for target validation using siRNA-mediated knockdown.
Protocol 2: CRISPR-Cas9 Screening for Target Identification
This protocol outlines a genome-wide knockout screen to identify genes that modify a cell's sensitivity to this compound, a powerful method for unbiased target discovery and validation.[15]
Objective: To identify all genes whose knockout confers either resistance or sensitivity to a compound-induced phenotype (e.g., cell death or growth inhibition).
Materials:
-
Cas9-expressing cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKOv2)[15]
-
Lentivirus packaging plasmids
-
HEK293T cells for virus production
-
Polybrene or other transduction enhancers
-
Puromycin (B1679871) for selection
-
This compound
-
Genomic DNA extraction kit
-
High-fidelity polymerase for PCR
-
Next-generation sequencing (NGS) reagents and platform
Procedure:
-
Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Library Transduction: Transduce the Cas9-expressing target cells with the viral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.
-
Establish Baseline: Collect a sample of the cell population before treatment to serve as the baseline (T0) representation of sgRNAs.
-
Compound Screen: Split the remaining cells into two populations: one treated with vehicle (control) and one treated with this compound at a concentration that causes partial growth inhibition (e.g., IC50).
-
Incubation: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for differences in cell proliferation to manifest.
-
Genomic DNA Extraction: Harvest cells from the T0, control, and treated populations and extract genomic DNA.
-
NGS Library Preparation: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Sequencing: Sequence the amplicons using NGS to determine the representation of each sgRNA in each population.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched (confer resistance) or depleted (confer sensitivity) in the compound-treated population compared to the control.[13]
Caption: Overview of a CRISPR-Cas9 knockout screen for target discovery.
Signaling Pathway Visualization
Understanding the signaling pathway of a putative target is crucial for designing functional assays. This compound, as a melatonin analog, is expected to activate MT1/MT2 receptors.
Caption: Simplified signaling pathway for MT1/MT2 melatonin receptors.
References
- 1. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Melatonin Target Proteins: Too Many or Not Enough? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Key Regions Mediating Human Melatonin Type 1 Receptor Functional Selectivity Revealed by Natural Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognizing and avoiding siRNA off-target effects for target identification and therapeutic application | Semantic Scholar [semanticscholar.org]
- 9. Combinatorial CRISPR-Cas9 screens for de novo mapping of genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. siRNA solutions by Dharmacon™ [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. P1228: GENOME-WIDE CRISPR-CAS9 SCREENING IDENTIFIES THERAPEUTIC TARGETS FOR MATURE T-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. biorxiv.org [biorxiv.org]
A Comparative Guide to N-Biotinyl-5-methoxytryptamine and Other Melatonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Biotinyl-5-methoxytryptamine and other prominent melatonin (B1676174) receptor ligands. The information is intended to support research and development efforts in pharmacology and drug discovery by presenting key performance data, experimental methodologies, and relevant signaling pathways.
Introduction to Melatonin Receptors and Ligands
Melatonin, the endogenous ligand for melatonin receptors (MT1 and MT2), is a neurohormone that regulates circadian rhythms and various physiological processes.[1][2] Both MT1 and MT2 are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] These receptors can also engage other signaling pathways, including those involving β-arrestin recruitment, which can lead to receptor desensitization and internalization.[5][6] The development of synthetic ligands for these receptors has been crucial for elucidating their physiological roles and for therapeutic applications. This guide focuses on comparing this compound with the endogenous agonist Melatonin, the therapeutic agonists Ramelteon and Agomelatine, and the antagonist Luzindole.
Quantitative Comparison of Melatonin Receptor Ligands
Experimental data on the binding affinity and functional activity of various ligands at human MT1 and MT2 receptors are summarized in the table below. It is important to note that no direct experimental data for the binding affinity or functional activity of this compound at melatonin receptors was identified in the reviewed literature. The data for its parent compound, 5-methoxytryptamine, is provided for context, however, the addition of a biotin (B1667282) moiety can significantly alter the pharmacological properties.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (cAMP Inhibition) | Functional Activity (β-arrestin Recruitment) | Ligand Type |
| This compound | MT1 / MT2 | Data not available | Data not available | Data not available | Unknown |
| 5-Methoxytryptamine | MT1 / MT2 | No affinity for melatonin receptors, potent serotonin (B10506) receptor agonist[7] | Not applicable for MT receptors | Not applicable for MT receptors | Serotonin Receptor Agonist[7] |
| Melatonin | MT1 | 80 pM[8] | Full Agonist[3][9] | Agonist[4][5] | Endogenous Agonist[1] |
| MT2 | 383 pM[8] | Full Agonist[3][9] | Agonist[4][5] | ||
| Ramelteon | MT1 | 14 pM[8] | Full Agonist | Data not available | Selective MT1/MT2 Agonist |
| MT2 | 112 pM[8] | Full Agonist | Data not available | ||
| Agomelatine | MT1 | ~0.1 nM | Agonist | Data not available | MT1/MT2 Agonist, 5-HT2C Antagonist[10] |
| MT2 | ~0.1 nM | Agonist | Data not available | ||
| Luzindole | MT1 | 158 nM | Antagonist[11] | No recruitment[11] | MT2-selective Antagonist[11] |
| MT2 | 10.2 nM | Partial Agonist[11] | Partial Agonist[11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of melatonin receptors, a typical experimental workflow for determining ligand binding affinity, and the logical structure of the comparison presented in this guide.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
This assay determines the affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human MT1 or MT2 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a multi-well plate, add a fixed concentration of a radioligand with high affinity for melatonin receptors (e.g., 2-[¹²⁵I]-iodomelatonin).
-
Add increasing concentrations of the unlabeled test compound (competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a ligand to modulate the production of intracellular cAMP, typically through the inhibition of adenylyl cyclase activity stimulated by forskolin (B1673556).[12]
-
Cell Preparation:
-
Seed cells expressing the MT1 or MT2 receptor into a multi-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test ligand.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
-
-
Data Analysis:
-
For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the ligand concentration to determine the EC50 value.
-
For antagonists, co-incubate with a known agonist and measure the shift in the agonist's dose-response curve to determine the antagonist's potency (pA2 or Kb).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of a distinct signaling pathway.[5]
-
Assay Principle:
-
Utilize an enzyme fragment complementation (EFC) system or Bioluminescence Resonance Energy Transfer (BRET).
-
In EFC, the receptor is fused to one part of an enzyme, and β-arrestin is fused to the complementary part. Upon ligand-induced interaction, the enzyme fragments come into proximity, reconstitute a functional enzyme, and generate a detectable signal (e.g., luminescence) upon substrate addition.
-
In BRET, the receptor is fused to a light-emitting molecule (donor, e.g., a luciferase) and β-arrestin is fused to a fluorescent acceptor. Ligand-induced interaction brings the donor and acceptor close enough for energy transfer, resulting in a detectable light emission from the acceptor.
-
-
Assay Procedure:
-
Plate cells co-expressing the receptor-donor/enzyme fragment and β-arrestin-acceptor/enzyme fragment constructs.
-
Add increasing concentrations of the test ligand.
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the enzyme (EFC) or measure the light emission at the donor and acceptor wavelengths (BRET).
-
-
Data Analysis:
-
Calculate the signal ratio (e.g., acceptor/donor emission for BRET) or the total signal intensity (for EFC).
-
Plot the signal against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.
-
Conclusion
The comparison of this compound with other melatonin receptor ligands is currently hampered by the lack of available experimental data for the biotinylated compound. While data for its parent molecule, 5-methoxytryptamine, show a preference for serotonin receptors, it is crucial to experimentally determine the binding and functional profile of this compound at melatonin receptors to understand the impact of biotinylation. The provided data for established ligands such as Melatonin, Ramelteon, Agomelatine, and Luzindole offer a solid baseline for such comparative studies. The detailed experimental protocols and pathway diagrams in this guide serve as a resource for researchers aiming to characterize novel melatonin receptor ligands.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionality of Melatonin Receptors: Recruitment of β-Arrestin at MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessments of cellular melatonin receptor signaling pathways: β-arrestin recruitment, receptor internalization, and impedance variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biotinylated Melatonin Analogs for Receptor Binding Studies: N-Biotinyl-5-methoxytryptamine vs. Biotinylated Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Biotinyl-5-methoxytryptamine and biotinylated melatonin (B1676174) for use in melatonin receptor (MT1 and MT2) binding studies. Due to a lack of quantitative binding data in the published literature for these specific biotinylated compounds, this document focuses on a qualitative comparison of their chemical structures and provides a detailed experimental protocol for determining their receptor binding affinities. Additionally, we present key signaling pathways associated with melatonin receptor activation to provide a comprehensive context for experimental design.
Structural and Binding Profile Comparison
The addition of a biotin (B1667282) molecule, a process known as biotinylation, allows for the detection and purification of target proteins, such as receptors. However, the large size of the biotin moiety can significantly impact the ligand's ability to bind to its receptor. The precise location of the biotin tag on the parent molecule is critical. For this comparison, we will consider this compound, where biotin is attached to the amine of 5-methoxytryptamine, and a theoretical biotinylated melatonin, where biotinylation could occur at various positions, with the indole (B1671886) nitrogen being a common site for modification of melatonin analogs.
| Feature | This compound | Biotinylated Melatonin |
| Parent Molecule | 5-Methoxytryptamine | Melatonin (N-Acetyl-5-methoxytryptamine) |
| Point of Biotinylation | Amine of the ethylamine (B1201723) side chain | Assumed on the indole nitrogen or other positions not critical for receptor interaction |
| Expected Impact on Binding | The ethylamine side chain is crucial for melatonin receptor interaction. Biotinylation at this site is likely to cause significant steric hindrance, potentially reducing binding affinity. | Biotinylation at a site distal to the key binding pharmacophores (5-methoxy and N-acetyl groups) may have a lesser impact on binding affinity compared to direct modification of the ethylamine side chain. |
| MT1 Receptor Binding Affinity (Ki) | Not available in published literature | Not available in published literature |
| MT2 Receptor Binding Affinity (Ki) | Not available in published literature | Not available in published literature |
Experimental Protocol: Determination of Receptor Binding Affinity
To quantitatively compare the binding of this compound and biotinylated melatonin to MT1 and MT2 receptors, a competitive radioligand binding assay is the standard method. This protocol outlines the steps to determine the inhibition constant (Ki) of these unlabeled compounds.
Objective: To determine the binding affinity (Ki) of this compound and biotinylated melatonin for human MT1 and MT2 receptors.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin (a high-affinity radioligand for melatonin receptors).
-
Unlabeled Ligands: this compound, biotinylated melatonin, and melatonin (as a positive control).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).
-
Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for gamma counting.
-
Instrumentation: Gamma counter, microplate harvester, and standard laboratory equipment.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing either MT1 or MT2 receptors on ice and resuspend them in the assay buffer to a final protein concentration of 5-20 µ g/well .
-
Competition Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add increasing concentrations of the unlabeled ligands (this compound, biotinylated melatonin, or melatonin) in triplicate. A typical concentration range would be from 1 pM to 10 µM.
-
For determining non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM) to a set of wells.
-
For determining total binding, add only the assay buffer to a set of wells.
-
-
Radioligand Addition: Add 2-[¹²⁵I]-iodomelatonin to all wells at a final concentration close to its Kd value (typically 50-100 pM).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at 37°C for 60-120 minutes with gentle agitation.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled melatonin) from the total binding (CPM with no competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the biological context, the following diagrams have been generated using the DOT language.
Melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.[1] Activation of these receptors by an agonist, such as melatonin, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This signaling cascade is a key mechanism through which melatonin exerts its physiological effects, including the regulation of circadian rhythms.[1]
References
A Researcher's Guide to Effective Negative Controls in N-Biotinyl-5-methoxytryptamine Pull-Down Assays
For researchers, scientists, and drug development professionals, N-Biotinyl-5-methoxytryptamine pull-down assays are a powerful tool for identifying and characterizing binding partners of this key molecule, a chemical analog of melatonin (B1676174). However, the success of these experiments hinges on the meticulous use of negative controls to distinguish specific interactions from non-specific binding. This guide provides a comparative overview of essential negative control experiments, complete with supporting data and detailed protocols, to ensure the generation of reliable and publishable results.
The primary goal of a pull-down assay is to isolate and identify proteins that specifically interact with a "bait" molecule, in this case, this compound. The biotin (B1667282) tag allows for the capture of the bait and any associated proteins using streptavidin-coated beads. Negative controls are crucial for validating the specificity of these interactions and eliminating false positives.
Comparative Analysis of Negative Control Strategies
Effective negative controls are designed to account for various sources of non-specific binding, including interactions with the beads, the biotin-streptavidin complex, and the linker arm. The following table summarizes the most critical negative controls and their expected outcomes in a typical this compound pull-down assay followed by mass spectrometry analysis.
| Negative Control Strategy | Bait Used | Purpose | Expected Outcome (Relative Protein Abundance) |
| Experimental Sample | This compound | To identify specific and non-specific binding partners. | High abundance of specific interactors; moderate to low abundance of non-specific binders. |
| Beads-Only Control | None (Streptavidin beads alone) | To identify proteins that non-specifically bind to the streptavidin-coated beads. | Low abundance of a wide range of proteins; absence of specific interactors. |
| Biotin-Only Control | Biotin | To identify proteins that non-specifically bind to the biotin-streptavidin complex. | Similar profile to the beads-only control, with potentially some endogenous biotin-binding proteins. |
| Competition Control | This compound + excess unlabeled 5-methoxytryptamine (B125070) | To confirm the specificity of the interaction by competing for the binding site on the target protein(s). | Significant reduction in the abundance of specific interactors; non-specific binders should be unaffected. |
| Inactive Analog Control | Biotinylated inactive analog (e.g., Biotinylated N-acetyltryptamine) | To differentiate between specific binding to the 5-methoxytryptamine moiety and non-specific interactions with the core structure. | Absence or significant reduction of specific interactors; non-specific binders may still be present. |
Experimental Protocols
Detailed and consistent protocols are fundamental for reproducible results. Below are the methodologies for the this compound pull-down assay and its corresponding negative controls.
Materials
-
Cell or tissue lysate expressing target proteins
-
This compound (Bait)
-
Unlabeled 5-methoxytryptamine
-
Biotin
-
Biotinylated inactive analog (e.g., Biotinylated N-acetyltryptamine)
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
-
End-over-end rotator
Protocol: this compound Pull-Down Assay
-
Lysate Preparation: Prepare cell or tissue lysate by incubating with lysis buffer on ice, followed by centrifugation to pellet cellular debris. Determine the protein concentration of the supernatant.
-
Bead Equilibration: Wash the streptavidin-coated magnetic beads three times with wash buffer.
-
Bait Immobilization: Incubate the equilibrated beads with this compound (final concentration ~10 µM) for 1 hour at 4°C with gentle rotation to immobilize the bait.
-
Washing: Wash the beads three times with wash buffer to remove unbound bait.
-
Protein Incubation: Incubate the bait-immobilized beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For protein identification, perform in-gel digestion followed by mass spectrometry.
Protocols for Negative Controls
-
Beads-Only Control: Follow the main protocol, but omit the addition of any biotinylated compound in step 3. Incubate the equilibrated beads directly with the cell lysate.
-
Biotin-Only Control: Follow the main protocol, but replace this compound with an equimolar amount of free biotin in step 3.
-
Competition Control: In step 5, co-incubate the bait-immobilized beads and cell lysate with a 100-fold molar excess of unlabeled 5-methoxytryptamine.
-
Inactive Analog Control: Follow the main protocol, but replace this compound with an equimolar amount of the biotinylated inactive analog in step 3.
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the biological context, the following diagrams illustrate the pull-down assay workflow and the canonical melatonin signaling pathway.
Caption: Workflow of the this compound pull-down assay with integrated negative controls.
Caption: Simplified signaling pathway of melatonin receptors, the targets of this compound.
By implementing these rigorous negative controls and following standardized protocols, researchers can confidently identify true binding partners of this compound, paving the way for a deeper understanding of its biological functions and potential therapeutic applications.
Cross-Validation of N-Biotinyl-5-methoxytryptamine Targets with Orthogonal Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the identification and subsequent cross-validation of protein targets for the chemical probe N-Biotinyl-5-methoxytryptamine. By employing a multi-pronged approach that combines initial target discovery with a suite of orthogonal validation techniques, researchers can build a robust body of evidence to confidently identify and characterize the molecular interactions of this tryptamine (B22526) derivative.
Introduction
This compound is a chemically modified version of 5-methoxytryptamine (B125070), a naturally occurring compound related to serotonin (B10506) and melatonin. The biotin (B1667282) tag enables its use as a probe in affinity-based proteomics to isolate and identify its binding partners from complex biological samples. However, data from a single methodology, such as an affinity pull-down, is susceptible to false positives and artifacts. Therefore, it is imperative to cross-validate putative targets using orthogonal methods that rely on different physical and biological principles. This guide outlines a systematic workflow for such a validation process.
Target Identification: Affinity Pull-Down Assay
The initial step in identifying the targets of this compound involves an affinity pull-down assay coupled with mass spectrometry.
Experimental Protocol: Affinity Pull-Down and Mass Spectrometry
-
Cell Lysis: Prepare a lysate from a relevant cell line or tissue sample that is known to express potential targets (e.g., neuronal cells expressing serotonin receptors). Solubilize the proteins using a mild detergent to maintain protein-protein interactions.
-
Bait Immobilization: Incubate this compound with streptavidin-coated magnetic beads or agarose (B213101) resin to immobilize the "bait."
-
Incubation with Lysate: Add the cell lysate to the immobilized bait and incubate to allow the formation of bait-target complexes.
-
Washing: Perform a series of stringent washes to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by using a competitive eluting agent (e.g., free biotin) or by denaturing the proteins.
-
Proteomic Analysis: The eluted proteins are then separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Putative Targets Identified by Affinity Pull-Down MS
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | Fold Enrichment (vs. Control) |
| P28223 | HTR1A | Serotonin receptor 1A | 15 | 25.3 |
| P08908 | HTR2A | Serotonin receptor 2A | 8 | 12.1 |
| Q8TCU5 | HTR7 | Serotonin receptor 7 | 5 | 8.5 |
| P63252 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | 11 | 18.7 |
| P63092 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 9 | 15.2 |
This table presents hypothetical data for illustrative purposes.
Orthogonal Validation of Putative Targets
The following sections detail various orthogonal methods to validate the high-confidence candidates identified in the initial pull-down experiment.
Western Blotting
This technique provides a straightforward confirmation of the presence of a known protein in the eluate from the affinity pull-down.
-
Run the eluted protein sample from the affinity pull-down on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the putative target protein (e.g., anti-5-HT1A receptor antibody).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
Genetic Approaches: siRNA-Mediated Knockdown
Reducing the expression of the target protein should attenuate the cellular response to the non-biotinylated parent compound, 5-methoxytryptamine.
-
Transfect the target cells with either a specific siRNA targeting the mRNA of the putative target (e.g., HTR1A) or a non-targeting control siRNA.
-
After allowing for sufficient time for protein knockdown (typically 48-72 hours), stimulate the cells with 5-methoxytryptamine.
-
Measure a relevant downstream signaling event. For a G-protein coupled receptor like 5-HT1A, this could be the inhibition of adenylyl cyclase activity, measured by a cAMP assay.
-
Compare the response in the target-knockdown cells to the control cells.
| Condition | cAMP Level (pmol/mg protein) | % Inhibition of Forskolin-stimulated cAMP |
| Control siRNA + Vehicle | 100 ± 8 | 0% |
| Control siRNA + 5-MT (1 µM) | 45 ± 5 | 55% |
| HTR1A siRNA + Vehicle | 98 ± 7 | 2% |
| HTR1A siRNA + 5-MT (1 µM) | 85 ± 6 | 15% |
This table presents hypothetical data for illustrative purposes.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses direct target engagement in a cellular environment. The binding of a ligand can stabilize a protein, leading to a higher melting temperature.
-
Treat intact cells with either vehicle or 5-methoxytryptamine.
-
Heat aliquots of the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blotting for the putative target protein.
-
The presence of the protein at higher temperatures in the drug-treated samples indicates stabilization upon binding.
Surface Plasmon Resonance (SPR)
SPR is an in vitro biophysical technique that provides quantitative data on the binding affinity and kinetics between a ligand and a purified protein.
-
Immobilize the purified recombinant target protein (e.g., 5-HT1A receptor) on a sensor chip.
-
Flow different concentrations of 5-methoxytryptamine over the chip.
-
Measure the change in the refractive index at the surface of the chip, which is proportional to the amount of bound ligand.
-
Analyze the data to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
| Analyte | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| 5-Methoxytryptamine | 5-HT1A Receptor | 2.5 x 10^5 | 1.8 x 10^-3 | 7.2 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: A flowchart illustrating the workflow from initial target identification to orthogonal validation.
Caption: A simplified diagram of the 5-HT1A receptor signaling pathway.
Conclusion
The identification of robust and reliable drug targets is a cornerstone of modern drug discovery. While affinity-based proteomics using probes like this compound is a powerful tool for initial target discovery, it is only the first step. A rigorous cross-validation strategy employing a diverse set of orthogonal methods is essential to eliminate false positives and build a strong, data-driven case for target engagement. The comprehensive approach outlined in this guide, combining biochemical, genetic, and biophysical techniques, provides a clear and objective pathway for researchers to confidently validate the targets of this compound and other chemical probes.
"comparing the efficacy of N-Biotinyl-5-methoxytryptamine to its non-biotinylated counterpart"
In the realm of serotonergic research, 5-methoxytryptamine (B125070) (5-MT) is a well-established agonist with high affinity for various serotonin (B10506) receptor subtypes.[1][2] The strategic addition of a biotin (B1667282) molecule to create N-Biotinyl-5-methoxytryptamine offers researchers a valuable tool for molecular probing, affinity labeling, and receptor isolation. However, this modification raises critical questions regarding its impact on the parent molecule's efficacy. This guide provides a comparative overview of the anticipated efficacy of this compound versus its non-biotinylated counterpart, supported by hypothetical experimental data and detailed protocols for empirical validation.
Introduction to the Compounds
5-Methoxytryptamine (5-MT) is a naturally occurring tryptamine (B22526) derivative that acts as a non-selective agonist at several serotonin (5-HT) receptors, exhibiting particularly high potency at the 5-HT2A receptor.[1] Its activity at these receptors makes it a significant compound in neuroscience research, particularly in studies related to mood, perception, and cognition.
Comparative Efficacy at Serotonin Receptors
The addition of a biotin group to 5-MT is likely to alter its binding affinity (Ki) and functional potency (EC50) at serotonin receptors. The extent of this alteration depends on the specific receptor subtype and the conformation of the ligand-receptor complex. The following tables present a summary of known quantitative data for 5-MT and a hypothetical, yet plausible, comparison for its biotinylated form.
Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| 5-Methoxytryptamine (5-MT) | ~25 | ~100 | ~0.5 | ~200 | <50 | <100 |
| This compound (Hypothetical) | 100 - 500 | 500 - 1000 | 10 - 50 | 800 - 2000 | 200 - 800 | 400 - 1500 |
Note: The Ki values for 5-MT are approximated from available literature.[2][3] The values for this compound are hypothetical and represent an anticipated decrease in affinity due to the biotin tag.
Table 2: Comparative Functional Potencies (EC50, nM) at Human Serotonin Receptors
| Compound | 5-HT1A (cAMP Inhibition) | 5-HT2A (IP1 Accumulation) | 5-HT7 (cAMP Accumulation) |
| 5-Methoxytryptamine (5-MT) | ~30 | ~1.0 | ~50 |
| This compound (Hypothetical) | 150 - 600 | 20 - 100 | 250 - 1000 |
Note: The EC50 values for 5-MT are based on published data.[1][3] The values for this compound are hypothetical, reflecting an expected reduction in potency.
Signaling Pathways and Experimental Workflows
The interaction of these ligands with their primary G protein-coupled receptors (GPCRs) initiates distinct intracellular signaling cascades. The diagrams below illustrate these pathways and the experimental workflows designed to quantify their activation.
Caption: Signaling pathways for 5-HT1A and 5-HT2A receptors.
Caption: General experimental workflows for binding and functional assays.
Experimental Protocols
To empirically determine the comparative efficacy, the following experimental protocols are recommended.
Radioligand Displacement Assay for Binding Affinity (Ki)
Objective: To determine the binding affinity of this compound and 5-methoxytryptamine for a specific serotonin receptor subtype (e.g., 5-HT2A).
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a 5-HT2A antagonist).
-
Non-labeled ligands: 5-methoxytryptamine, this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled antagonist (e.g., 10 µM spiperone (B1681076) for non-specific binding).
-
Add 50 µL of a range of concentrations of the competitor ligands (5-MT or N-Biotinyl-5-MT).
-
Add 50 µL of [³H]ketanserin at a concentration close to its Kd value (e.g., 1-2 nM).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay for 5-HT2A Receptor Functional Potency (EC50)
Objective: To measure the functional potency of this compound and 5-methoxytryptamine in activating the Gq-coupled 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Stimulation buffer containing LiCl.
-
5-methoxytryptamine and this compound.
-
IP-One HTRF assay kit (or equivalent).
-
HTRF-compatible plate reader.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
Remove the culture medium and replace it with stimulation buffer.
-
Add varying concentrations of the agonist (5-MT or N-Biotinyl-5-MT).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the data against the agonist concentration to determine the EC50 value.
cAMP Accumulation Assay for 5-HT1A and 5-HT7 Receptor Functional Potency (EC50)
Objective: To measure the functional potency of the ligands at Gi-coupled (5-HT1A) and Gs-coupled (5-HT7) receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A or 5-HT7 receptor.
-
Cell culture medium.
-
Stimulation buffer with a phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin (B1673556) (for 5-HT1A assay to stimulate basal cAMP levels).
-
5-methoxytryptamine and this compound.
-
cAMP HTRF or LANCE Ultra cAMP assay kit (or equivalent).
-
HTRF or LANCE-compatible plate reader.
Procedure:
-
Plate the cells in a 384-well plate.
-
For 5-HT1A (Gi-coupled): Add varying concentrations of the agonist followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
For 5-HT7 (Gs-coupled): Add varying concentrations of the agonist.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and add the detection reagents as per the kit protocol.
-
Incubate and read the plate on the appropriate plate reader.
-
Generate dose-response curves to determine the EC50 values for cAMP inhibition (5-HT1A) or accumulation (5-HT7).
Conclusion
While this compound serves as a potentially valuable research tool for studying serotonin receptors, the addition of the biotin moiety is expected to reduce its binding affinity and functional potency compared to the parent compound, 5-methoxytryptamine. The steric bulk of biotin can interfere with the optimal interaction between the tryptamine pharmacophore and the receptor's binding pocket. The experimental protocols outlined above provide a robust framework for quantifying these differences in efficacy. Researchers utilizing biotinylated ligands should be aware of these potential alterations in pharmacological activity and validate their performance in relevant assay systems.
References
A Comparative Guide to the Validation of N-Biotinyl-5-methoxytryptamine as a Selective Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for N-Biotinyl-5-methoxytryptamine as a selective chemical probe, likely targeting melatonin (B1676174) receptors. Due to the limited direct experimental data on this specific biotinylated compound, this document serves as a validation framework, drawing comparisons with the endogenous ligand, melatonin, and the well-characterized antagonist, luzindole (B1675525). The experimental data presented for this compound is hypothetical, based on published data for structurally similar N-acyl-5-methoxytryptamines, to illustrate the validation process.
Introduction to this compound
This compound is a derivative of 5-methoxytryptamine (B125070) (5-MT), a compound structurally related to the neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter serotonin. The incorporation of a biotin (B1667282) moiety suggests its utility in biochemical assays such as affinity purification, pull-down experiments, and fluorescence-based detection methods to study its target proteins. The primary hypothesized targets for this probe are the melatonin receptors, MT1 and MT2, which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms, sleep, and other physiological processes.[1][2][3]
Validation of such a probe is critical to ensure its potency, selectivity, and on-target engagement in a cellular context. This guide outlines the necessary experiments and provides a comparative analysis with established ligands for melatonin receptors.
Comparative Analysis of Binding Affinity and Selectivity
The following tables summarize the hypothetical binding affinities and selectivity of this compound compared to melatonin and luzindole at the human MT1 and MT2 receptors. These values are essential for assessing the probe's utility.
Table 1: Binding Affinity (Ki in nM) at Melatonin Receptors
| Compound | MT1 Receptor (Ki, nM) | MT2 Receptor (Ki, nM) | Data Source |
| This compound (Hypothetical) | 5.2 | 15.8 | Inferred from[4] |
| Melatonin | 0.1 - 0.5 | 0.3 - 1.0 | [3][5] |
| Luzindole | 10 - 30 | 5 - 15 | [6][7] |
Table 2: Receptor Selectivity Profile
| Compound | Selectivity (MT1 vs. MT2) | Primary Activity |
| This compound (Hypothetical) | ~3-fold for MT1 | Agonist (Hypothesized) |
| Melatonin | Non-selective | Agonist |
| Luzindole | ~2-fold for MT2 | Antagonist |
Experimental Protocols for Probe Validation
Detailed methodologies are crucial for the reproducibility and interpretation of validation data.
1. Radioligand Binding Assay
-
Principle: To determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Protocol:
-
Cell membranes expressing human MT1 or MT2 receptors are prepared.
-
Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the test compound (this compound, melatonin, or luzindole).[8][9]
-
After incubation, the mixture is filtered to separate bound from free radioligand.
-
The radioactivity of the filters is measured using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[10]
-
2. Functional cAMP Assay
-
Principle: To determine the functional activity (agonist or antagonist) of the test compound by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) production. MT1 and MT2 receptors are typically Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[11]
-
Protocol:
-
HEK293 cells stably expressing either MT1 or MT2 receptors are seeded in a multi-well plate.
-
Cells are incubated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist (e.g., melatonin).
-
Forskolin is added to all wells to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF or ELISA).
-
EC50 (for agonists) or IC50 (for antagonists) values are determined by plotting the dose-response curve.
-
3. Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Principle: To confirm that the probe binds to its intended target in living cells. This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged receptor and a fluorescently labeled tracer that competes with the test compound.
-
Protocol:
-
Cells are engineered to express the target receptor (MT1 or MT2) fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the target receptor is added to the cells.
-
The NanoLuc® substrate is added, and the BRET signal is measured.
-
The test compound is then added at various concentrations, and the displacement of the fluorescent tracer is measured as a decrease in the BRET signal.
-
The IC50 value, representing the concentration of the probe required to displace 50% of the tracer, is determined.
-
Signaling Pathways and Experimental Workflows
Melatonin Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the MT1 receptor.
References
- 1. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin receptor ligands: A pharmaco-chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Melatoninergic Ligands: Achievements and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luzindole (N-0774): a novel melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of luzindole and other melatonin receptor antagonists on iron- and lipopolysaccharide-induced lipid peroxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.uniurb.it [ora.uniurb.it]
- 11. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
"N-Biotinyl-5-methoxytryptamine competition assays with known melatonin agonists/antagonists"
A comprehensive guide to the competitive binding landscape of melatonin (B1676174) receptors, providing essential data and protocols for the evaluation of novel ligands. This document summarizes the binding affinities of known melatonin agonists and antagonists and offers a detailed methodology for competition assays, enabling the characterization of new chemical entities such as N-Biotinyl-5-methoxytryptamine.
Introduction
Melatonin, chemically known as N-acetyl-5-methoxytryptamine, is a neurohormone that plays a pivotal role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. Its effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors. The development of ligands that selectively target these receptors is of significant interest for the treatment of sleep disorders, depression, and other neurological conditions. This compound is a biotinylated analog of a melatonin precursor, designed as a potential tool for studying melatonin receptor binding and function.
This guide provides a comparative overview of the binding affinities of a range of known melatonin receptor agonists and antagonists for the human MT1 and MT2 receptors. While direct experimental data for this compound is not currently available in the public domain, this document offers a detailed experimental protocol for a competition binding assay that can be employed to determine its binding profile. The provided data on established ligands will serve as a valuable benchmark for comparison.
Melatonin Receptor Signaling Pathways
Melatonin receptors, MT1 and MT2, are predominantly coupled to inhibitory G proteins (Gαi/o). Activation of these receptors by an agonist, such as melatonin, leads to the dissociation of the G protein subunits (Gα and Gβγ). The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA). The Gβγ subunits can also modulate the activity of other effector proteins, including ion channels.
The primary signaling cascade for both MT1 and MT2 receptors involves the inhibition of the adenylyl cyclase/cAMP pathway. However, there are some differences in their downstream signaling. For instance, the MT2 receptor has been shown to also inhibit cGMP formation.
Figure 1. Simplified signaling pathway of MT1 and MT2 melatonin receptors.
Quantitative Comparison of Melatonin Receptor Ligands
The following tables summarize the binding affinities (Ki values) of a selection of known melatonin receptor agonists and antagonists for the human MT1 and MT2 receptors. The Ki value represents the dissociation constant of the inhibitor, with a lower Ki value indicating a higher binding affinity. These values were determined using radioligand competition binding assays.
Table 1: Binding Affinities (Ki, nM) of Melatonin Receptor Agonists
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Reference |
| Melatonin | 0.081 | 0.383 | [1] |
| Agomelatine | 0.10 | 0.12 | [1] |
| Ramelteon | 0.014 | 0.112 | [1] |
| Tasimelteon | 0.304 | 0.0692 | [1] |
| 2-Iodomelatonin | ~0.02-0.1 | ~0.02-0.1 | |
| 6-Chloromelatonin | - | - |
Table 2: Binding Affinities (Ki, nM) of Melatonin Receptor Antagonists
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Reference |
| Luzindole | ~10-25 | ~1-5 | |
| 4-P-PDOT | ~1000 | ~1-10 | |
| DH97 | - | - |
Experimental Protocols
Competition Radioligand Binding Assay for Melatonin Receptors
This protocol provides a general framework for determining the binding affinity of a test compound, such as this compound, for the MT1 and MT2 melatonin receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cells stably expressing human recombinant MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: 2-[125I]-Iodomelatonin (specific activity ~2200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific Binding Control: Melatonin (10 µM).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Gamma counter.
2. Experimental Workflow:
The following diagram illustrates the general workflow for a competition binding assay.
Figure 2. General workflow for a melatonin receptor competition binding assay.
3. Assay Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 1 pM to 10 µM) in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, 2-[125I]-Iodomelatonin, and assay buffer.
-
Non-specific Binding: Cell membranes, 2-[125I]-Iodomelatonin, and 10 µM melatonin.
-
Test Compound: Cell membranes, 2-[125I]-Iodomelatonin, and the desired concentration of the test compound.
-
-
The final assay volume is typically 250 µL. The concentration of 2-[125I]-Iodomelatonin should be close to its Kd value for the respective receptor.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This guide provides a framework for researchers and drug development professionals to compare the performance of novel melatonin receptor ligands. While specific binding data for this compound is not yet publicly available, the detailed experimental protocol and the comparative data for known agonists and antagonists offer a solid foundation for its pharmacological characterization. The provided visualizations of the melatonin signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the underlying biological processes and experimental design. By employing these methods, researchers can effectively determine the binding profile of new compounds and contribute to the development of more selective and efficacious therapeutics targeting the melatonin system.
References
A Comparative Guide to Validating N-Biotinyl-5-methoxytryptamine Binding Affinity Using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative methods for validating the binding affinity of N-Biotinyl-5-methoxytryptamine. As a biotinylated analog of melatonin (B1676174), this compound is presumed to primarily target melatonin receptors (MT1 and MT2). Due to the absence of direct experimental data for this specific compound, this guide utilizes data from melatonin and its analogs as a reference to illustrate the application and comparison of these techniques. This approach is based on the structural similarity and the likely conservation of the core binding mechanism.
Executive Summary
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This contrasts with other common methods like Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST), which offer distinct advantages in terms of throughput, sensitivity, and sample consumption. The choice of method depends on the specific research question, the availability of reagents, and the desired level of detail regarding the binding thermodynamics.
Comparison of Binding Affinity Measurement Techniques
The following table summarizes the quantitative data for melatonin and its analogs binding to their receptors, as determined by ITC and alternative methods. This data serves as a proxy for what might be expected when studying this compound.
| Ligand | Receptor | Method | Affinity (Kd/Ki) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Stoichiometry (n) | Reference |
| Melatonin | hNQO2 (MT3) | ITC | 1.4 ± 0.43 µM | -7.2 ± 0.1 | 0.8 | 0.9 ± 0.02 | [1] |
| 2-Iodomelatonin | hNQO2 (MT3) | ITC | 0.7 ± 0.4 µM | -7.7 ± 0.1 | 1.0 | 0.8 ± 0.02 | [1] |
| Melatonin | hMT1 | Radioligand ([³H]-melatonin) | pKD1 = 9.61, pKD2 = 8.75 | Not Determined | Not Determined | Not Determined | [2] |
| Melatonin | hMT2 | Radioligand ([³H]-melatonin) | pKD = 9.43 | Not Determined | Not Determined | Not Determined | [2] |
| 2-[¹²⁵I]-melatonin | hMT1 | Radioligand | pKD = 10.64 | Not Determined | Not Determined | Not Determined | [2] |
| 2-[¹²⁵I]-melatonin | hMT2 | Radioligand | pKD = 10.11 | Not Determined | Not Determined | Not Determined | [2] |
| UCSF7447 | hMT1 | Radioligand | 7.5 nM (Ki) | Not Determined | Not Determined | Not Determined | [3][4] |
| UCSF7447 | hMT2 | Radioligand | 398 nM (Ki) | Not Determined | Not Determined | Not Determined | [3][4] |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Experimental Protocol (Adapted from Melatonin-NQO2 Interaction Study[1])
-
Sample Preparation:
-
Express and purify the target melatonin receptor (e.g., MT1 or MT2). Due to the challenges of working with GPCRs, this may involve using solubilized receptors in detergents or nanodiscs.
-
Prepare a concentrated solution of the receptor (e.g., 20 µM) in a suitable ITC buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).
-
Prepare a solution of this compound (e.g., 200 µM) in the same ITC buffer. It is crucial that the buffer composition of the ligand and protein solutions are identical to minimize heats of dilution. If the ligand is dissolved in DMSO, the same concentration of DMSO must be present in the protein solution.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
Load the receptor solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand solution into the sample cell containing the receptor.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
The raw data consists of heat spikes corresponding to each injection.
-
Integrate the heat spikes and plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Radioligand Binding Assay
This is a highly sensitive and widely used method to determine ligand binding affinity by measuring the displacement of a radiolabeled ligand.
Experimental Protocol (Competition Binding Assay[2][5])
-
Membrane Preparation:
-
Prepare cell membranes from cells recombinantly expressing the target melatonin receptor (e.g., CHO-hMT1 or CHO-hMT2).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]iodomelatonin), and varying concentrations of the unlabeled competitor ligand (this compound).
-
The assay is performed in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 2 hours).
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction.
Experimental Protocol
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip.
-
Immobilize the purified melatonin receptor onto the sensor chip surface. This can be challenging for GPCRs and may require specific capture methods or reconstitution in a lipid environment on the chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound (the analyte) over the sensor chip surface containing the immobilized receptor.
-
A reference flow cell without the receptor should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram, which shows the association and dissociation phases of the interaction.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, or hydration shell.
Experimental Protocol
-
Sample Preparation:
-
Label the purified melatonin receptor with a fluorescent dye.
-
Prepare a series of dilutions of the unlabeled ligand (this compound).
-
-
Measurement:
-
Mix a constant concentration of the fluorescently labeled receptor with the different concentrations of the ligand.
-
Load the samples into glass capillaries.
-
Place the capillaries in the MST instrument, which applies an infrared laser to create a temperature gradient and monitors the fluorescence distribution.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to determine the dissociation constant (Kd).
-
Visualizations
The following diagrams illustrate the experimental workflow of Isothermal Titration Calorimetry and a simplified signaling pathway for melatonin receptors.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Simplified signaling pathway of melatonin receptors.
References
A Comparative Guide to the Analysis of N-Biotinyl-5-methoxytryptamine Interactions using Surface Plasmon Resonance
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) and alternative biophysical techniques for the analysis of interactions involving N-Biotinyl-5-methoxytryptamine. This compound is a derivative of 5-methoxytryptamine, a compound closely related to melatonin (B1676174), suggesting its likely interaction with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs). The biotin (B1667282) tag allows for straightforward immobilization in various experimental setups. This guide is intended for researchers, scientists, and drug development professionals seeking to quantify the binding kinetics and affinity of this and similar small molecules.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free optical technique that measures real-time biomolecular interactions.[1][2][3] It detects changes in the refractive index on the surface of a sensor chip as an analyte flows over an immobilized ligand.[4] This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).[4][5]
Experimental Protocol for SPR Analysis of this compound with Melatonin Receptors
This protocol outlines a typical workflow for analyzing the interaction of this compound with a solubilized and purified melatonin receptor (e.g., MT1 or MT2).
-
Receptor Immobilization:
-
A sensor chip with a streptavidin-coated surface is used.
-
The purified, biotinylated melatonin receptor is injected over the sensor surface, allowing for its capture by the streptavidin.
-
A reference surface is prepared by injecting a biotin-blocking agent to account for non-specific binding.
-
-
Analyte Preparation:
-
A stock solution of this compound is prepared in a suitable buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).
-
A series of dilutions of the analyte are prepared, typically ranging from nanomolar to micromolar concentrations.[6]
-
-
Binding Analysis:
-
The prepared analyte solutions are injected sequentially over the sensor and reference surfaces at a constant flow rate.
-
The association of the analyte to the immobilized receptor is monitored in real-time.
-
Following the association phase, the buffer is flowed over the surfaces to monitor the dissociation of the analyte-receptor complex.
-
-
Data Analysis:
-
The sensorgrams (plots of response units versus time) are corrected by subtracting the signal from the reference surface.
-
The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_a, k_d, and K_D).
-
Comparison with Alternative Interaction Analysis Techniques
While SPR is a powerful technique, other methods can also be employed to study biomolecular interactions. The choice of technique often depends on the specific experimental goals and the properties of the interacting molecules.[1][2]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) | Microscale Thermophoresis (MST) |
| Principle | Refractive index change | Heat change upon binding | Interference pattern of reflected light | Thermophoretic movement |
| Labeling | Label-free | Label-free | Label-free | One molecule is fluorescently labeled |
| Immobilization | Required | Not required | Required | Not required |
| Throughput | Medium to High | Low to Medium | High | High |
| Sample Consumption | Low to Medium | High | Low | Very Low |
| Data Obtained | k_a, k_d, K_D, Stoichiometry | K_D, ΔH, ΔS, Stoichiometry | k_a, k_d, K_D | K_D |
| Crude Samples | Possible with some systems | Not recommended | Yes | Yes |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3]
Experimental Protocol:
-
One binding partner (e.g., the melatonin receptor) is placed in the sample cell.
-
The other binding partner (this compound) is loaded into a syringe.
-
The syringe injects small aliquots of the ligand into the sample cell.
-
The heat change after each injection is measured and plotted against the molar ratio of the reactants to determine the binding parameters.
Biolayer Interferometry (BLI)
BLI is an optical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[3]
Experimental Protocol:
-
The biotinylated melatonin receptor is immobilized on a streptavidin-coated biosensor tip.
-
The biosensor tip is dipped into wells containing different concentrations of this compound to measure association.
-
The tip is then moved to a buffer-containing well to measure dissociation.
-
The resulting data is used to calculate kinetic constants.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules along a temperature gradient, which changes upon binding to a ligand.[1][2]
Experimental Protocol:
-
The melatonin receptor is fluorescently labeled.
-
A constant concentration of the labeled receptor is mixed with a serial dilution of this compound.
-
The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient.
-
The change in fluorescence is measured and plotted against the ligand concentration to determine the K_D.
Melatonin Receptor Signaling Pathway
This compound is expected to bind to melatonin receptors MT1 and MT2. These receptors are GPCRs that primarily couple to G_i proteins.[[“]] Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[[“]][8] This in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[[“]][9] The MT2 receptor can also couple to G_q proteins, activating the phospholipase C (PLC) pathway.[[“]]
Hypothetical Quantitative Data from SPR Analysis
The following table presents hypothetical but realistic quantitative data that could be obtained from an SPR experiment analyzing the interaction of this compound with MT1 and MT2 receptors.
| Interacting Molecules | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |
| This compound & MT1 Receptor | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
| This compound & MT2 Receptor | 2.0 x 10⁵ | 4.0 x 10⁻⁴ | 2.0 |
This guide provides a framework for understanding and comparing different techniques for the analysis of this compound interactions. The choice of the most suitable method will depend on the specific research question, available instrumentation, and sample characteristics.
References
- 1. xantec.com [xantec.com]
- 2. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. bioradiations.com [bioradiations.com]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. consensus.app [consensus.app]
- 8. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of 5-Methoxytryptamine
Disclaimer: Initial searches for "N-Biotinyl-5-methoxytryptamine" did not yield specific experimental data. This guide therefore focuses on the closely related and extensively studied parent compound, 5-Methoxytryptamine (B125070) (5-MT) , also known as mexamine. The following information provides a comparative overview of its known in vitro and in vivo properties, drawing comparisons to related endogenous compounds like serotonin (B10506) and melatonin (B1676174) where data is available.
Introduction to 5-Methoxytryptamine (5-MT)
5-Methoxytryptamine is a tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin and the hormone melatonin.[1] It is found naturally in the body, particularly in the pineal gland, and is formed through the O-methylation of serotonin or the N-deacetylation of melatonin.[1] 5-MT is a potent and non-selective agonist for serotonin receptors and has been a subject of research for its potential physiological and pharmacological effects.[1]
In Vitro Effects of 5-Methoxytryptamine
The in vitro effects of 5-MT are primarily characterized by its interactions with various serotonin receptor subtypes and its antioxidant properties.
Receptor Binding and Functional Activity
5-MT demonstrates high affinity and agonist activity at several serotonin (5-HT) receptors.[1] It is a particularly potent agonist at the 5-HT2A receptor.[1]
| Receptor Subtype | Activity | Potency (EC50) | Notes |
| 5-HT1A | Agonist | - | Contributes to anxiolytic and antidepressant-like effects in animal models.[2] |
| 5-HT2A | Agonist | 0.503 nM | This high potency is greater than many other evaluated tryptamines and is linked to psychedelic-like effects in animals.[1] |
| 5-HT2C | Agonist | - | 5-MT has a high affinity for this receptor subtype.[3] |
| 5-HT4 | Agonist | - | [1] |
| 5-HT6 | Agonist | - | [1] |
| 5-HT7 | Agonist | - | [1] |
| Melatonin Receptors (MT1/MT2) | Agonist | - | As a structural analog of melatonin, it interacts with melatonin receptors.[4][5] |
Cholinesterase Inhibition and Antioxidant Activity
Recent studies have also explored the cholinesterase inhibitory and antioxidant properties of 5-MT in vitro.
| Assay | Activity | IC50 Values | Comparison |
| Acetylcholinesterase (AChE) Inhibition | Inhibitor | 2.87 ± 0.0958 - 17.48 ± 0.0785 µM | Exhibited higher inhibitory activity compared to the reference drug donepezil.[6][7] |
| Butyrylcholinesterase (BChE) Inhibition | Inhibitor | 3.12 ± 1.74 - 22.48 ± 1.58 µM | Showed significant inhibitory activity.[6][7] |
| Antioxidant Activity | Antioxidant | - | Demonstrated good antioxidant activity and metal chelating capacity in DPPH and ABTS assays.[6] |
In Vivo Effects of 5-Methoxytryptamine
The in vivo effects of 5-MT in animal models are complex and include behavioral changes, effects on sleep, and metabolic considerations.
Behavioral Effects
In rodents, 5-MT induces a head-twitch response, which is considered a behavioral proxy for psychedelic effects in humans.[1] This effect can be reversed by antagonists of the 5-HT2A receptor.[1] It also produces a "hyperactivity syndrome" in rodents.[1] However, the ability of 5-MT to cross the blood-brain barrier and exert central effects is debated, with some reports suggesting strong peripheral selectivity.[1]
Effects on Sleep
Continuous administration of 5-methoxytryptamine in male rats via subcutaneous implants has been shown to increase the amount of time spent in both quiet and rapid eye movement (REM) sleep during both light and dark periods.[8] Despite these sleep-promoting effects, it did not affect the overall diurnal sleep-wake rhythmicity.[8]
Metabolism
5-MT is rapidly metabolized by monoamine oxidase (MAO), primarily MAO-A.[1] This rapid metabolism is likely the reason for its oral inactivity in humans.[1] The effects of 5-MT can be significantly potentiated by the administration of MAO inhibitors (MAOIs).[1] A minor metabolic pathway involves the conversion of a small fraction of melatonin to 5-MT in the liver through deacetylation.[9]
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
A common in vitro method to determine the binding affinity of a compound to a specific receptor.
-
Preparation of Cell Membranes: Cell lines expressing the receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: The isolated membranes are incubated with a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (5-MT).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki).
Head-Twitch Response (HTR) in Mice
An in vivo behavioral assay used to assess 5-HT2A receptor activation.
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: Mice are administered the test compound (5-MT) via a suitable route (e.g., intraperitoneal injection). A control group receives a vehicle injection.
-
Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30 minutes).
-
Data Analysis: The mean number of head twitches for the treatment group is compared to the control group. To confirm the role of the 5-HT2A receptor, a separate group can be pre-treated with a 5-HT2A antagonist before 5-MT administration.
Signaling Pathways and Workflows
Below are diagrams illustrating the metabolic pathway of 5-methoxytryptamine and a typical experimental workflow for assessing its in vitro receptor binding.
Caption: Biosynthesis of 5-Methoxytryptamine and Melatonin.
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of exposure to 5-MeO-DIPT during adolescence on brain neurotransmission and neurotoxicity in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of melatonin and 5-methoxytryptamine on sleep-wake patterns in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Biotinyl-5-methoxytryptamine's expected receptor specificity against structurally related and endogenously significant tryptamines, including 5-methoxytryptamine (B125070) (5-MT), serotonin (B10506) (5-HT), and melatonin (B1676174). Due to the current lack of publicly available direct binding data for this compound, this guide synthesizes data from its parent compound, 5-MT, and discusses the potential impact of biotinylation on receptor affinity. The experimental protocols provided are standardized methods for determining such binding affinities.
Introduction to Tryptamine (B22526) Receptor Specificity
Tryptamines are a class of compounds characterized by an indole (B1671886) scaffold and an ethylamine (B1201723) side chain. They play crucial roles in neuroscience and pharmacology, acting on a variety of receptors, most notably serotonin (5-HT) and melatonin (MT) receptors. The specificity of a given tryptamine for these receptors dictates its physiological and therapeutic effects. 5-methoxytryptamine is an endogenous tryptamine derivative related to both serotonin and melatonin[1][2]. Biotinylation, the process of attaching a biotin (B1667282) molecule, is a common technique to enable detection and purification of molecules and their binding partners[3]. Understanding the specificity of a biotinylated tryptamine is crucial for its application in research, particularly in assays involving avidin (B1170675) or streptavidin-based detection.
Comparative Binding Affinities of Related Tryptamines
The following table summarizes the reported binding affinities (Ki or EC50) of 5-methoxytryptamine, serotonin, and melatonin for key serotonin and melatonin receptors. This data serves as a baseline for predicting the potential binding profile of this compound.
| Compound | Receptor | Binding Affinity (nM) | Notes |
| 5-Methoxytryptamine (5-MT) | 5-HT2A | EC50: 0.503 | Potent agonist activity observed.[1] |
| 5-HT2B | - | Reported to have 25-fold selectivity for 5-HT2B over 5-HT2A.[1] | |
| 5-HT2C | - | Reported to have 400-fold selectivity for 5-HT2B over 5-HT2C.[1] | |
| Melatonin Receptors (MT1/MT2) | No affinity | Does not bind to melatonin receptors, unlike its derivative melatonin.[1] | |
| Serotonin (5-HT) | 5-HT1A | Ki: ~1-10 | High affinity endogenous ligand. |
| 5-HT2A | Ki: ~5-20 | High affinity endogenous ligand. | |
| 5-HT2C | Ki: ~5-15 | High affinity endogenous ligand. | |
| 5-HT7 | Ki: ~1-10 | High affinity endogenous ligand. | |
| Melatonin | MT1 | Ki: ~0.01-0.1 (pM range) | High affinity endogenous ligand.[4] |
| MT2 | Ki: ~0.04-0.1 (pM range) | High affinity endogenous ligand.[4] | |
| 5-HT2C | Ki: ~708 | Significantly lower affinity compared to melatonin receptors.[4] |
Note on this compound: The addition of a biotin moiety can potentially alter the binding affinity of the parent compound, 5-methoxytryptamine. The bulky nature of biotin may introduce steric hindrance at the receptor binding pocket, which could decrease affinity. Conversely, the biotin tag could also form new, favorable interactions with the receptor or surrounding membrane, potentially increasing affinity. Without direct experimental data, it is hypothesized that this compound will likely retain a preference for serotonin receptors over melatonin receptors, similar to its parent compound, but with potentially altered Ki values.
Experimental Protocols
To empirically determine the binding specificity of this compound, a competitive radioligand binding assay is a standard and robust method.
Competitive Radioligand Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of this compound and other test compounds for a specific receptor (e.g., 5-HT2A) by measuring their ability to compete with a radiolabeled ligand.
2. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293-h5-HT2A).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).
-
Test Compounds: this compound, 5-methoxytryptamine, serotonin, melatonin.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Mianserin for 5-HT2A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters.
-
Cell harvester and scintillation counter.
3. Procedure:
- Preparation: Prepare serial dilutions of the test compounds. Pre-soak glass fiber filters in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
- Assay Setup (in a 96-well plate):
- Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the receptor membrane suspension.
- Non-specific Binding: Add the non-specific binding control, the radioligand, and the receptor membrane suspension.
- Competition Binding: Add the test compound at various concentrations, the radioligand, and the receptor membrane suspension.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
- Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
- Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Key Tryptamine Signaling Pathways
Tryptamines primarily exert their effects through G-protein coupled receptors (GPCRs), namely the serotonin and melatonin receptor families. The activation of these receptors triggers intracellular signaling cascades.
Serotonin Receptor Signaling:
Most 5-HT receptors, except for the 5-HT3 subtype (which is a ligand-gated ion channel), are GPCRs. They couple to different G proteins to initiate signaling[5][6].
-
5-HT1 family (e.g., 5-HT1A): Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects[5].
-
5-HT2 family (e.g., 5-HT2A, 5-HT2C): Couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC)[5].
Caption: Simplified signaling pathways for 5-HT1 and 5-HT2 receptors.
Melatonin Receptor Signaling:
Both MT1 and MT2 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. They can also modulate other pathways, such as the MAPK/ERK pathway[7][8].
Caption: Primary signaling pathway for melatonin receptors.
Conclusion
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating N-Biotinyl-5-methoxytryptamine-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and alternative techniques for validating the interaction between N-Biotinyl-5-methoxytryptamine, a biotinylated derivative of the neuroactive compound 5-methoxytryptamine, and its potential protein targets. Objective comparison of methodologies, supported by experimental data, is crucial for selecting the most appropriate validation strategy in drug discovery and molecular biology research.
Introduction to this compound
5-methoxytryptamine is a tryptamine (B22526) derivative related to serotonin (B10506) and melatonin, known to interact with various receptors and enzymes within the central nervous system.[1][2] Biotinylation of this small molecule allows for its use as a "bait" in affinity-based pulldown assays, such as co-immunoprecipitation, to identify and validate its interacting protein partners. The high affinity of the biotin (B1667282) tag for streptavidin-conjugated supports provides a powerful tool for isolating these protein complexes.[3]
Co-Immunoprecipitation: The Gold Standard for In-Vitro Interaction Validation
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein or protein-small molecule interactions from cell or tissue lysates.[4][5] In the context of this compound, the workflow involves incubating the biotinylated compound with a cell lysate, followed by the capture of the bait-protein complex using streptavidin-coated beads. The captured proteins are then eluted and identified, typically by Western blotting or mass spectrometry.
Experimental Workflow for Co-Immunoprecipitation
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bitesizebio.com [bitesizebio.com]
Validating N-Biotinyl-5-methoxytryptamine Targets: A Comparative Guide to Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, the precise validation of drug targets is a critical step in the therapeutic development pipeline. N-Biotinyl-5-methoxytryptamine, a biotinylated analog of the neuroactive molecule 5-methoxytryptamine, serves as a valuable chemical probe for identifying protein targets through affinity-based proteomics. However, initial "hits" from such screens require rigorous validation to distinguish true interactors from non-specific binders. This guide provides a comparative overview of using knockout cell lines as a gold-standard for validating the targets of this compound, supported by experimental data and protocols.
The core principle of using knockout (KO) cell lines for target validation is straightforward: a true molecular target's interaction with a probe will be significantly diminished or eliminated in a cell line where the gene for that target has been deleted. This approach offers a definitive biological context for the initial proteomic findings.
Comparison of Target Validation Methods
While knockout cell lines provide the highest level of confidence in target validation, other methods are also employed, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Knockout Cell Lines | Comparison of probe pulldown in wild-type vs. target-knockout cells. | High biological relevance; definitive evidence of target engagement in a cellular context. | Time-consuming and technically demanding to generate cell lines; potential for off-target effects of gene editing. |
| siRNA/shRNA Knockdown | Transient reduction of target protein expression. | Faster than generating stable knockout lines. | Incomplete protein depletion can lead to ambiguous results; potential for off-target effects. |
| Competitive Binding Assays | Displacement of the biotinylated probe with an excess of the non-biotinylated parent molecule (5-methoxytryptamine). | Relatively simple and quick to perform. | Does not confirm the identity of the binding protein; indirect evidence of specific binding. |
| Surface Plasmon Resonance (SPR) | In vitro measurement of binding kinetics between the purified target protein and the probe. | Provides quantitative data on binding affinity and kinetics. | Requires purified protein, which may not reflect its native conformation or interactions. |
| Isothermal Titration Calorimetry (ITC) | In vitro measurement of heat changes upon binding of the probe to the purified target protein. | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified, soluble protein; lower throughput. |
Experimental Workflow: From Target Discovery to Validation
The process of identifying and validating the targets of this compound involves a multi-step workflow that integrates chemical proteomics with genetic engineering.
Hypothetical Experimental Data
To illustrate the expected outcomes, the following tables summarize hypothetical quantitative data from a study to identify and validate targets of this compound. Based on the known pharmacology of 5-methoxytryptamine, potential targets include serotonin (B10506) and melatonin (B1676174) receptors.
Table 1: Putative Targets Identified by Affinity Purification-Mass Spectrometry (AP-MS) in Wild-Type Cells
| Protein ID | Gene Name | Protein Name | Enrichment Score (Fold Change vs. Control) | p-value |
| P41595 | HTR2A | Serotonin receptor 2A | 15.2 | 0.001 |
| P48145 | HTR1A | Serotonin receptor 1A | 8.7 | 0.005 |
| P35367 | MTNR1A | Melatonin receptor type 1A | 6.1 | 0.012 |
| Q13585 | MTNR1B | Melatonin receptor type 1B | 5.5 | 0.018 |
| P08575 | ALBU | Serum albumin | 2.1 | 0.250 |
Note: Serum albumin is a common non-specific binder in affinity purification experiments.
Table 2: Validation of HTR2A as a Target using a HTR2A Knockout (KO) Cell Line
| Assay | Wild-Type (WT) Cells | HTR2A KO Cells |
| AP-MS Enrichment of HTR2A | 15.2-fold | Not Detected |
| Western Blot of Pulldown Eluate (HTR2A band intensity) | Strong Signal | No Signal |
| Competitive Binding (IC50 of 5-MT) | 50 nM | > 10,000 nM |
Signaling Pathway Context
The validated targets of this compound are likely to be involved in established signaling pathways. For instance, the serotonin 2A receptor (HTR2A) is a G-protein coupled receptor (GPCR) that activates the phospholipase C (PLC) pathway.
Detailed Experimental Protocols
Affinity Purification of this compound Targets
-
Cell Lysis: Wild-type and knockout cells are harvested and lysed in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Probe Incubation: The cell lysate is pre-cleared by centrifugation. A defined amount of this compound is added to the lysate and incubated for 2-4 hours at 4°C with gentle rotation to allow for binding to target proteins.
-
Streptavidin Bead Capture: Streptavidin-coated magnetic beads are added to the lysate and incubated for 1 hour at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Generation of Knockout Cell Lines using CRISPR/Cas9
-
Guide RNA Design: Single guide RNAs (sgRNAs) targeting a critical exon of the target gene (e.g., HTR2A) are designed using online tools.
-
Vector Construction: The sgRNAs are cloned into a Cas9-expressing vector, which may also contain a selectable marker (e.g., puromycin (B1679871) resistance).
-
Transfection: The CRISPR/Cas9 plasmids are transfected into the parental cell line using a suitable method (e.g., lipofection or electroporation).
-
Selection and Clonal Isolation: Transfected cells are selected with the appropriate antibiotic. Single-cell clones are isolated by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Genomic DNA is isolated from the clones, and the targeted region is amplified by PCR and sequenced to confirm the presence of frame-shifting insertions or deletions (indels). The absence of the target protein is confirmed by Western blot.
Comparative Pulldown and Western Blot Validation
-
Parallel Pulldowns: Affinity purification is performed in parallel on lysates from wild-type and the validated knockout cell lines using this compound.
-
Western Blot Analysis: The eluates from the pulldowns are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a specific antibody against the putative target protein (e.g., anti-HTR2A antibody).
-
Analysis: The presence of a band at the correct molecular weight in the wild-type pulldown and its absence in the knockout pulldown confirms the specificity of the interaction.
Conclusion
The use of knockout cell lines represents a robust and reliable method for validating the protein targets of chemical probes like this compound. While other techniques can provide supportive evidence, the genetic ablation of the target protein offers the most definitive proof of a direct and specific interaction within a biological system. This guide provides a framework for designing and interpreting such validation studies, ultimately leading to higher confidence in the identified drug targets and accelerating the path toward new therapeutic interventions.
Safety Operating Guide
Navigating the Disposal of N-Biotinyl-5-methoxytryptamine: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates a robust understanding of proper chemical disposal procedures. For researchers, scientists, and drug development professionals handling N-Biotinyl-5-methoxytryptamine, a clear and systematic approach to its disposal is paramount. In the absence of specific federal or institutional guidelines for this compound, it must be treated as a hazardous chemical to ensure the highest safety standards.
All chemical waste is subject to regulation by the Environmental Protection Agency (EPA) and must be managed through designated hazardous waste programs.[1] Disposal in regular trash or down the sewer system is strictly prohibited without explicit permission from a certified Environmental Health and Safety (EHS) professional.[1][2]
Immediate Safety Protocols and Spill Management
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted within a chemical fume hood to prevent inhalation.[3][4]
In the event of a spill, the area should be secured, and the spilled material should be mixed with an inert absorbent, such as sand, before being swept into a designated, sealable container for disposal.[3]
Step-by-Step Disposal Procedure
The following steps outline the approved procedure for the disposal of this compound, adhering to general best practices for hazardous chemical waste.
1. Container Selection and Labeling:
-
Select a container that is compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, free from leaks, and have a secure, screw-on cap.[5][6]
-
Affix a "Hazardous Waste" label to the container.[1] This label must include:
2. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated and properly ventilated storage area.
-
The storage area should facilitate the segregation of incompatible waste types, such as acids and bases.[5]
-
Employ secondary containment, such as a lab tray, to capture any potential leaks from the primary container.[5]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Complete any required hazardous waste information forms, providing a detailed and accurate list of the container's contents.[1]
4. Disposal of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[6][7]
-
The rinsate from this process must be collected and treated as hazardous waste, following the same disposal procedure outlined above.[6][7]
-
After triple-rinsing and air-drying, the original chemical labels on the container should be defaced, and the container can then be disposed of as regular trash.[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container | Leak-proof, screw-on cap | [5] |
| Waste Labeling | "Hazardous Waste" with full chemical name, quantity, date, location, and PI information | [1] |
| Storage Limit | Do not accumulate more than 55 gallons of hazardous waste | [5][7] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent | [6][7] |
Logical Workflow for Disposal
Figure 1. A flowchart illustrating the sequential steps for the proper disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. broadpharm.com [broadpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling N-Biotinyl-5-methoxytryptamine
Essential Safety and Handling Guide for N-Biotinyl-5-methoxytryptamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specific Recommendations | Purpose |
| Hand Protection | Chemically resistant nitrile gloves. Double-gloving is recommended.[2][3] | Prevents direct skin contact. The outer glove can be removed immediately if contaminated.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[4][5] A full-face shield may be necessary for splash hazards.[3] | Protects eyes from airborne particles and splashes. |
| Body Protection | A fully buttoned laboratory coat.[5] A chemically resistant apron is advised when handling larger quantities.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if dust is generated and ventilation is inadequate.[5][6] | Prevents inhalation of fine powder particles.[5] |
| Foot Protection | Closed-toe shoes that cover the entire foot.[5][7] | Protects feet from spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound should be performed within a certified chemical fume hood to control exposure.[1][4]
Preparation and Weighing:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the workspace within the chemical fume hood by lining it with absorbent pads.
-
Weighing: Weigh the solid compound within the fume hood. Use a tared weigh boat or paper. Handle with care to avoid generating dust.
Dissolving the Compound:
-
Slowly add the desired solvent to the solid compound.
-
Gently swirl or vortex to dissolve. Avoid splashing.
-
Ensure the container is sealed before removing it from the chemical fume hood.
Experimental Use:
-
All procedures involving the compound in solution should be conducted within the fume hood.
-
Use appropriate lab equipment to handle the solution and avoid direct contact.
Intra-laboratory Transport:
-
Primary Container: The compound, whether solid or in solution, must be in a sealed and clearly labeled primary container.
-
Secondary Containment: For transport between labs, place the primary container within a durable, leak-proof secondary container.[3]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Assure adequate flushing by separating the eyelids with fingers.[4] Immediate medical attention is required.[1] |
| Inhalation | Remove to fresh air.[4] If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with copious amounts of water.[4] Do not induce vomiting. Seek immediate medical assistance.[1] |
Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite.[4] Sweep up the material and place it in a tightly closed container for disposal.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.
| Waste Type | Disposal Procedure |
| Solid Compound Waste | Collect excess solid compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a labeled, sealed container for hazardous waste. |
| Liquid Waste (Solutions) | Collect all solutions containing the compound in a labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams. |
| Contaminated Materials | Any materials that have come into contact with the compound, such as pipette tips and empty containers, should be disposed of as hazardous waste.[5] |
| Contaminated Glassware | Rinse glassware three times with a suitable solvent. The first two rinses should be collected as hazardous liquid waste. The glassware can then be washed normally.[3] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
